molecular formula C7H6FN3 B1343644 6-Fluoro-1H-indazol-4-amine CAS No. 885520-16-1

6-Fluoro-1H-indazol-4-amine

Cat. No.: B1343644
CAS No.: 885520-16-1
M. Wt: 151.14 g/mol
InChI Key: RACABEBHSYBESA-UHFFFAOYSA-N
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Description

6-Fluoro-1H-indazol-4-amine is a useful research compound. Its molecular formula is C7H6FN3 and its molecular weight is 151.14 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-fluoro-1H-indazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FN3/c8-4-1-6(9)5-3-10-11-7(5)2-4/h1-3H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RACABEBHSYBESA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C2C(=C1N)C=NN2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70646217
Record name 6-Fluoro-1H-indazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885520-16-1
Record name 6-Fluoro-1H-indazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 6-Fluoro-1H-indazol-4-amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a proposed synthetic pathway for 6-Fluoro-1H-indazol-4-amine, a valuable heterocyclic amine in medicinal chemistry and drug discovery. Due to the limited availability of a direct, published synthesis for this specific molecule, this document outlines a logical and efficient two-step synthetic route extrapolated from established methodologies for structurally analogous compounds. The proposed synthesis starts from the commercially available 2-Fluoro-5-nitrobenzonitrile.

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached through a two-step sequence:

  • Indazole Ring Formation: Cyclization of 2-Fluoro-5-nitrobenzonitrile with hydrazine to yield 6-Fluoro-4-nitro-1H-indazole.

  • Reduction of the Nitro Group: Conversion of the nitro intermediate to the target amine, this compound.

This pathway is advantageous due to the accessibility of the starting material and the generally high-yielding nature of the individual transformations, as evidenced by similar reactions in the literature.

Data Presentation

The following tables summarize the key reagents, reaction conditions, and expected yields for the proposed synthetic pathway. The data is derived from analogous transformations reported for similar substrates.

Table 1: Synthesis of 6-Fluoro-4-nitro-1H-indazole

StepStarting MaterialReagentsSolventTemperature (°C)Reaction Time (h)Analogous Yield (%)
12-Fluoro-5-nitrobenzonitrileHydrazine hydrateEthanol or 2-Propanol80-90 (Reflux)4-6~85-95

Table 2: Synthesis of this compound

StepStarting MaterialReagentsSolventTemperature (°C)Reaction Time (h)Analogous Yield (%)
26-Fluoro-4-nitro-1H-indazoleIron powder, Acetic acidAcetic acid1101.5~80-90

Experimental Protocols

This section provides detailed experimental methodologies for the two key steps in the proposed synthesis of this compound.

Step 1: Synthesis of 6-Fluoro-4-nitro-1H-indazole

This procedure is adapted from the synthesis of 6-bromo-4-nitro-1H-indazole.[1]

Materials and Reagents:

  • 2-Fluoro-5-nitrobenzonitrile

  • Hydrazine hydrate (80% in water)

  • Ethanol or 2-Propanol

  • Deionized Water

  • Ice

Equipment:

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Buchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 2-Fluoro-5-nitrobenzonitrile (1.0 eq) in ethanol or 2-propanol (approximately 10 mL per mmol of starting material).

  • To this solution, add hydrazine hydrate (4.0 - 10.0 eq).

  • Heat the reaction mixture to reflux (approximately 80-90°C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath to induce precipitation of the product.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold ethanol, followed by water, to remove any residual hydrazine.

  • Dry the solid under vacuum to obtain crude 6-Fluoro-4-nitro-1H-indazole, which is often of sufficient purity for the subsequent step.

Step 2: Synthesis of this compound

This protocol is based on the general method for the reduction of 4-nitroindazoles.[2]

Materials and Reagents:

  • 6-Fluoro-4-nitro-1H-indazole

  • Iron powder

  • Glacial Acetic Acid

  • Deionized Water

  • Sodium bicarbonate or other suitable base for neutralization

  • Ethyl acetate or other suitable organic solvent for extraction

Equipment:

  • Three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel

  • Heating mantle

  • Celite or diatomaceous earth for filtration

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a three-neck round-bottom flask, prepare a suspension of iron powder (approximately 5.0 eq) in glacial acetic acid (20 mL).

  • Heat the suspension to 110°C with vigorous stirring.

  • Dissolve 6-Fluoro-4-nitro-1H-indazole (1.0 eq) in a separate portion of glacial acetic acid (20 mL).

  • Add the solution of the nitroindazole dropwise to the heated iron suspension over a period of 30 minutes, maintaining the internal temperature at 110°C.

  • After the addition is complete, continue stirring the reaction mixture at 110°C for approximately 1.5 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron salts. Wash the filter cake with ethyl acetate.

  • Combine the filtrate and washings and concentrate under reduced pressure to remove the acetic acid and ethyl acetate.

  • Dissolve the residue in ethyl acetate and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with additional portions of ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by column chromatography on silica gel if necessary.

Mandatory Visualization

The following diagrams illustrate the logical workflow of the proposed synthetic pathway.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Reduction 2-Fluoro-5-nitrobenzonitrile 2-Fluoro-5-nitrobenzonitrile 6-Fluoro-4-nitro-1H-indazole 6-Fluoro-4-nitro-1H-indazole 2-Fluoro-5-nitrobenzonitrile->6-Fluoro-4-nitro-1H-indazole Hydrazine hydrate, Ethanol, Reflux This compound This compound 6-Fluoro-4-nitro-1H-indazole->this compound Fe, Acetic Acid, 110°C

References

6-Fluoro-1H-indazol-4-amine: A Technical Overview of a Novel Research Compound

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Fluoro-1H-indazol-4-amine (CAS No. 885520-16-1) is a fluorinated derivative of the indazole heterocyclic system. Compounds within the indazole class are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities, which include potential applications as anti-inflammatory and anti-cancer agents.[1][2][3] The introduction of a fluorine atom can enhance metabolic stability and lipophilicity, key pharmacokinetic properties in drug design.[1] This document provides a summary of the available chemical identity information for this compound and outlines general experimental methodologies and workflows relevant to the synthesis and characterization of related indazole derivatives.

Please Note: Detailed experimental data, including specific chemical properties, spectroscopic analyses, and established biological pathways for this compound, are not extensively available in the public domain. The information presented herein is based on data for structurally related compounds and general chemical principles.

Chemical Identity and Properties

Limited specific data is available for this compound. The fundamental identifiers and molecular properties are summarized below. For context, predicted properties for the related isomer, 4-Fluoro-1H-indazol-6-amine, are included to provide an estimation of the physicochemical space this class of compounds occupies.

PropertyThis compound4-Fluoro-1H-indazol-6-amine (for comparison)
CAS Number 885520-16-1[4]885520-07-0[5][6][7]
Molecular Formula C₇H₆FN₃[4]C₇H₆FN₃[5][7]
Molecular Weight 151.14 g/mol [4]151.141 g/mol [7]
Synonyms 4-AMINO-6-FLUOROINDAZOLE[4]6-AMINO-4-FLUOROINDAZOLE[5][6]
Predicted Density Not Available1.5 ± 0.1 g/cm³[7]
Predicted Boiling Point Not Available383.1 ± 22.0 °C at 760 mmHg[7]
Predicted Flash Point Not Available185.5 ± 22.3 °C[7]
Predicted LogP Not Available0.99[7]
Topological Polar Surface Area (TPSA) Not Available54.70 Ų[5]

Synthesis and Characterization: A General Approach

While a specific, validated synthesis protocol for this compound is not publicly documented, the synthesis of substituted indazoles typically follows established organic chemistry routes. These methods often involve the cyclization of appropriately substituted benzene precursors.

Potential Synthetic Pathways

Common strategies for constructing the indazole core include:

  • Reductive Cyclization: A widely used method involves the reductive cyclization of o-nitrobenzylamines or related precursors.

  • From Substituted Benzonitriles: The reaction of substituted o-fluorobenzonitriles or o-chlorobenzonitriles with hydrazine is a common and effective route to form 3-aminoindazoles.[2][8][9]

  • From Aldehyde Hydrazones: Intramolecular C-H amination reactions of aldehyde hydrazones, often catalyzed by transition metals like palladium, can yield the indazole ring system.[10]

A plausible, though hypothetical, synthesis workflow for a fluoro-amino-indazole derivative based on these general principles is visualized below.

G cluster_start Starting Materials cluster_synthesis Synthesis cluster_workup Purification cluster_analysis Characterization start1 Substituted Fluoronitro- or Fluorocyano-benzene reaction Cyclization Reaction (e.g., SNAr, Reductive Cyclization) start1->reaction start2 Reagents (e.g., Hydrazine, Reducing Agents) start2->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification final_product Final Product: This compound purification->final_product nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) ms Mass Spectrometry (MS) ir IR Spectroscopy final_product->nmr Verify Structure final_product->ms Confirm Mass final_product->ir Identify Functional Groups G cluster_screening Initial Screening cluster_hit_id Hit Identification cluster_validation Target Validation compound This compound screen High-Throughput Screening (e.g., Kinase Panel, Receptor Binding Assays) compound->screen hit Identification of Primary Target (e.g., 'Kinase X') screen->hit cellular_assays Cell-Based Assays (Confirming On-Target Activity) hit->cellular_assays downstream Analysis of Downstream Signaling Events (e.g., Western Blot for p-ERK) cellular_assays->downstream outcome Lead Compound Development downstream->outcome

References

Technical Guide to the Spectroscopic Analysis of 6-Fluoro-1H-indazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the spectroscopic characterization of the novel heterocyclic compound, 6-Fluoro-1H-indazol-4-amine. Due to the absence of publicly available experimental spectroscopic data for this specific molecule, this document outlines the standard methodologies for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, predicted spectroscopic data is presented to serve as a reference for researchers working on the synthesis and characterization of this and related compounds. This guide also includes a generalized experimental workflow for the spectroscopic analysis of a newly synthesized chemical entity.

Introduction

This compound is a fluorinated derivative of the indazole scaffold, a bicyclic heterocyclic system that is a prominent feature in many biologically active compounds and approved pharmaceuticals. The introduction of a fluorine atom can significantly modulate the physicochemical and pharmacological properties of a molecule, including its metabolic stability, binding affinity, and membrane permeability. The amino group provides a key synthetic handle for further functionalization. Accurate spectroscopic characterization is a critical and mandatory step in the synthesis and development of such novel compounds, ensuring structural integrity and purity.

Predicted Spectroscopic Data

In the absence of experimental spectra, the following data has been predicted based on established principles of spectroscopy and computational models. These predictions are intended to guide the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~12.5br s1HN1-H
~7.5d1HAr-H (H7)
~6.8d1HAr-H (H5)
~5.0br s2HNH₂
~8.0s1HAr-H (H3)

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ) ppmAssignment
~158 (d, ¹JCF ≈ 240 Hz)C 6-F
~145C 7a
~140C 4-NH₂
~135C 3a
~130C 3
~115 (d, ²JCF ≈ 25 Hz)C 5
~100 (d, ²JCF ≈ 20 Hz)C 7

Note: Predicted chemical shifts (δ) are in parts per million (ppm) relative to tetramethylsilane (TMS). Coupling constants (J) are in Hertz (Hz). 'd' denotes a doublet, and 'br s' denotes a broad singlet.

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300MediumN-H stretch (amine)
3200 - 3000BroadN-H stretch (indazole)
1620 - 1580StrongC=C stretch (aromatic)
1550 - 1450MediumN-H bend (amine)
1250 - 1150StrongC-F stretch
1200 - 1100MediumC-N stretch
Mass Spectrometry (MS)

Predicted Mass Spectral Data

Ionm/z (calculated)
[M+H]⁺152.0620
[M]⁺˙151.0542

Note: m/z values are for the most abundant isotopes.

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data for a novel compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a high-field NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher, equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Tune and match the probe for the ¹H frequency.

    • Acquire a standard one-dimensional ¹H spectrum using a pulse sequence such as the zg30.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., -2 to 16 ppm).

    • Use a sufficient number of scans (typically 16 to 64) to achieve an adequate signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Tune and match the probe for the ¹³C frequency.

    • Acquire a standard one-dimensional ¹³C spectrum with proton decoupling (e.g., zgpg30).

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0 to 200 ppm).

    • A larger number of scans (typically 1024 or more) will be required due to the lower natural abundance of ¹³C.

    • Process the data similarly to the ¹H spectrum.

  • Data Analysis: Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure. Correlate the ¹H and ¹³C data, potentially with the aid of 2D NMR experiments (e.g., HSQC, HMBC), to make full structural assignments.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation:

    • Solid State (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Apply pressure to ensure good contact.

    • Solid State (KBr pellet): Grind a small amount of the sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Place the sample in the instrument and record the sample spectrum.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm⁻¹.

  • Data Analysis: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum. Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. A small amount of formic acid or ammonia may be added to promote ionization.

  • Instrumentation: Utilize a mass spectrometer, commonly coupled to a chromatographic system (e.g., LC-MS or GC-MS). High-resolution mass spectrometry (HRMS) is preferred for accurate mass determination.

  • Data Acquisition:

    • Ionization: Choose an appropriate ionization technique. Electrospray ionization (ESI) is common for polar molecules like the target compound and can be run in positive or negative ion mode.

    • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).

    • Acquire the mass spectrum over a relevant m/z range.

  • Data Analysis: Determine the m/z of the molecular ion peak ([M]⁺˙ or [M+H]⁺). The accurate mass measurement from HRMS can be used to determine the elemental composition of the molecule, which serves as a powerful confirmation of the chemical formula. Analyze the fragmentation pattern to gain further structural information.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and spectroscopic characterization of a novel chemical compound.

Spectroscopic_Workflow start Synthesis of This compound purification Purification (e.g., Crystallization, Chromatography) start->purification sample_prep Sample Preparation for Analysis purification->sample_prep nmr NMR Spectroscopy (¹H, ¹³C) sample_prep->nmr Dissolve in deuterated solvent ir FT-IR Spectroscopy sample_prep->ir Prepare ATR sample or KBr pellet ms Mass Spectrometry (HRMS) sample_prep->ms Prepare dilute solution data_analysis Data Analysis and Structure Elucidation nmr->data_analysis ir->data_analysis ms->data_analysis characterization_report Comprehensive Characterization Report data_analysis->characterization_report

Caption: A generalized workflow for the synthesis and spectroscopic characterization of a chemical compound.

Conclusion

While experimental spectroscopic data for this compound is not currently available in the public domain, this guide provides researchers with the necessary information to obtain and interpret this data. The provided predicted NMR, IR, and MS data serve as a valuable reference for the structural confirmation of this compound. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality spectroscopic data, which is fundamental for the advancement of research and development in medicinal chemistry and materials science.

In-depth Technical Guide: Crystal Structure of an Indazole Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: The crystal structure for the specifically requested compound, 6-Fluoro-1H-indazol-4-amine, is not publicly available in crystallographic databases or the scientific literature. To fulfill the requirements of this guide, a comprehensive analysis of a structurally related compound with a published crystal structure, N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide , is provided as a representative example of a substituted indazole.

Introduction

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties. The substitution pattern on the indazole ring system plays a critical role in modulating the pharmacological profile of these molecules. Understanding the precise three-dimensional arrangement of atoms through single-crystal X-ray diffraction is paramount for structure-activity relationship (SAR) studies and rational drug design.

This technical guide provides a detailed overview of the crystal structure and crystallographic data for N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide. The methodologies for its synthesis, crystallization, and structural determination are also presented.

Crystallographic Data

The crystal structure of N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide was determined by single-crystal X-ray diffraction. The compound crystallizes in a monoclinic system. The key crystallographic parameters are summarized in the table below.

Parameter Value
Chemical FormulaC₁₆H₁₄ClN₃O₄S
Formula Weight379.81 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a13.9664 (6) Å
b6.4300 (3) Å
c19.6155 (9) Å
α90°
β107.227 (1)°
γ90°
Unit Cell Volume1682.52 (13) ų
Z4
Temperature296 K
RadiationMo Kα (λ = 0.71073 Å)
Density (calculated)1.499 Mg/m³
R-factor (R1)0.042
wR20.130
CCDC Number1434410

Molecular and Crystal Structure Insights

The molecular structure of N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide reveals that the indazole ring system is essentially planar.[1] The dihedral angle between the indazole moiety and the 4-methoxy-substituted benzene ring is 74.99 (9)°.[1] In the crystal lattice, molecules form inversion dimers through intermolecular N—H···O and C—H···O hydrogen bonds.[1] This hydrogen bonding network is a key feature of the crystal packing.

Experimental Protocols

The following sections detail the experimental procedures for the synthesis and crystallization of the title compound.

Synthesis of N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide

The synthesis is a multi-step process involving the reduction of a nitroindazole precursor followed by sulfonylation and acetylation.

  • Reduction of 3-chloro-6-nitroindazole: A mixture of 3-chloro-6-nitroindazole (1.22 mmol) and anhydrous tin(II) chloride (SnCl₂, 6.1 mmol) in absolute ethanol (25 ml) is heated at 333 K for 4 hours.[1]

  • Work-up and Isolation of the Amine: After the reaction is complete, the solution is cooled. The pH is adjusted to 7-8 with a 5% aqueous solution of potassium bicarbonate. The resulting amine is extracted with ethyl acetate. The organic layer is washed with brine and dried over magnesium sulfate. The solvent is then removed under vacuum.[1]

  • Sulfonylation: The crude amine is immediately dissolved in pyridine (5 ml) and reacted with 4-methoxybenzenesulfonyl chloride (1.25 mmol) at room temperature for 24 hours.[1]

  • Purification: The reaction mixture is concentrated in vacuo, and the residue is purified by flash chromatography using an ethyl acetate:hexane (1:9) eluent.[1]

  • Acetylation: The final step to obtain the title compound involves acetylation, the specifics of which for this exact compound are part of the broader synthetic context for indazole derivatives.

Crystallization

Single crystals suitable for X-ray diffraction were obtained by recrystallization from acetone. The yield of the purified product was 64%, with a melting point of 388 K.[1]

Visualizations

Experimental Workflow

The following diagram illustrates the key stages in the synthesis, purification, and crystallographic analysis of N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide.

G Start Start: 3-chloro-6-nitroindazole Reduction Reduction (SnCl2, Ethanol, 333K) Start->Reduction Amine Intermediate Amine Reduction->Amine Sulfonylation Sulfonylation (4-methoxybenzenesulfonyl chloride, Pyridine) Amine->Sulfonylation Crude_Product Crude Product Sulfonylation->Crude_Product Purification Flash Chromatography Crude_Product->Purification Pure_Product Pure Product Purification->Pure_Product Crystallization Recrystallization (Acetone) Pure_Product->Crystallization Crystals Single Crystals Crystallization->Crystals XRD Single-Crystal X-ray Diffraction Crystals->XRD Structure Crystal Structure Determination XRD->Structure

Synthesis and Crystallographic Analysis Workflow.
Potential Biological Screening Pathway

Given that indazole-sulfonamide derivatives have shown potential as antiproliferative agents, the following diagram outlines a logical workflow for the initial biological screening of such a compound.[1]

G Compound Synthesized Compound (e.g., Indazole-Sulfonamide) Primary_Screen Antiproliferative Assay (e.g., MTT, SRB) Compound->Primary_Screen Cell_Lines Panel of Human Cancer Cell Lines Cell_Lines->Primary_Screen IC50 Determine IC50 Values Primary_Screen->IC50 Hit_Identified Hit Compound Identified? IC50->Hit_Identified Apoptosis_Assay Mechanism of Action Studies: Apoptosis Assay (e.g., Annexin V) Hit_Identified->Apoptosis_Assay Yes Stop End of Screening Hit_Identified->Stop No Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Apoptosis_Assay->Cell_Cycle Lead_Opt Lead Optimization Cell_Cycle->Lead_Opt

Logical Workflow for Biological Activity Screening.

References

Solubility Profile of 6-Fluoro-1H-indazol-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 6-Fluoro-1H-indazol-4-amine, a key intermediate in pharmaceutical research and development. Due to the limited availability of public quantitative data, this document focuses on providing a framework for solubility determination. It includes qualitative solubility information, detailed experimental protocols for quantitative solubility assessment, and the strategic importance of solubility in the drug discovery pipeline. This guide is intended to be a valuable resource for researchers working with this and structurally related compounds.

Introduction

This compound is a heterocyclic amine that serves as a critical building block in the synthesis of various biologically active molecules. Its structural features, including the indazole core, a fluorine atom, and an amino group, contribute to its unique physicochemical properties, which are of significant interest in medicinal chemistry. Solubility is a fundamental characteristic that profoundly influences a compound's utility in drug discovery, affecting everything from reaction conditions and purification to formulation and bioavailability. An in-depth understanding of the solubility of this compound in a range of organic solvents is therefore essential for its effective application.

Solubility Data for this compound

A thorough review of scientific literature and chemical databases reveals a notable absence of specific quantitative solubility data for this compound in common organic solvents. However, qualitative descriptions of its solubility can be inferred from its use in various synthetic procedures documented in patent literature.

Table 1: Qualitative Solubility of this compound in Organic Solvents

SolventSolubilitySource/Context
Dimethylformamide (DMF)SolubleMentioned as a reaction solvent in patent literature, suggesting sufficient solubility for chemical transformations.
AcetonitrileLikely SolubleUsed in the synthesis of related bromo-fluoro-methylaniline precursors, indicating potential utility as a solvent.
TolueneLikely SolubleEmployed in the synthesis of related indazole derivatives.
MethanolLikely SolubleUsed in the workup and purification of related indazole compounds.
Ethyl AcetateLikely SolubleUtilized for extraction in the synthesis of related compounds.

Note: The information in this table is derived from procedural descriptions in synthetic chemistry literature and does not represent quantitatively determined solubility values.

Experimental Protocols for Solubility Determination

To address the gap in quantitative data, this section provides detailed methodologies for determining the solubility of this compound. These protocols are based on established practices in the pharmaceutical industry for kinetic and thermodynamic solubility assessment.[1][2][3][4][5]

Thermodynamic Solubility Assay (Shake-Flask Method)

This method determines the equilibrium solubility of a compound, which is the concentration of a saturated solution in equilibrium with an excess of the solid compound.[5][6][7]

Objective: To determine the maximum concentration of this compound that dissolves in a specific organic solvent at a given temperature under equilibrium conditions.

Materials:

  • This compound (solid)

  • Selected organic solvents (e.g., DMSO, ethanol, methanol, acetonitrile, ethyl acetate, toluene)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Prepare stock solutions of this compound of known concentrations for the HPLC calibration curve.

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. Ensure there is undissolved solid material at the bottom of the vial.

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[8]

  • Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Analysis: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the range of the HPLC calibration curve.

  • Quantification: Analyze the diluted sample by HPLC to determine the concentration of dissolved this compound.

  • Data Analysis: Calculate the solubility in mg/mL or mol/L using the concentration obtained from the HPLC analysis and the dilution factor.

Kinetic Solubility Assay (High-Throughput Method)

This assay measures the solubility of a compound that is first dissolved in a strong organic solvent (like DMSO) and then diluted into the aqueous or organic solvent of interest. It is a measure of how readily a compound dissolves and stays in solution under non-equilibrium conditions.[2][3][4]

Objective: To rapidly assess the solubility of this compound from a DMSO stock solution in various organic solvents.

Materials:

  • This compound stock solution in DMSO (e.g., 10 mM)

  • Selected organic solvents

  • 96-well microplates

  • Automated liquid handler (optional)

  • Plate reader with UV-Vis or nephelometric detection capabilities

  • Plate shaker

Procedure:

  • Plate Preparation: Add a small volume of the DMSO stock solution of this compound to the wells of a 96-well plate.

  • Solvent Addition: Add the selected organic solvent to each well to achieve the desired final compound concentration.

  • Incubation: Shake the plate for a defined period (e.g., 1-2 hours) at a constant temperature.

  • Detection:

    • Nephelometry: Measure the light scattering caused by any precipitate formed. Higher scattering indicates lower solubility.

    • UV-Vis Spectroscopy: After centrifugation of the plate to pellet any precipitate, measure the absorbance of the supernatant at the compound's λmax. The concentration is determined by comparison to a standard curve.

  • Data Analysis: Determine the solubility limit as the concentration at which precipitation is first observed.

Visualization of Solubility Assessment in Drug Discovery

The following diagrams illustrate the logical workflow of solubility assessment and its central role in the early stages of drug discovery.

Solubility_Assessment_Workflow Workflow for Solubility Assessment cluster_0 Initial Screening cluster_1 Lead Optimization cluster_2 Pre-formulation cluster_3 Decision Making A Compound Synthesis (this compound) B Kinetic Solubility Assay (High-Throughput) A->B C Thermodynamic Solubility Assay (Shake-Flask) B->C Promising Candidates G Go/No-Go Decision B->G D Structure-Solubility Relationship (SSR) Studies C->D C->G E Formulation Development D->E Optimized Leads F In vivo Studies E->F F->G

Caption: Solubility Assessment Workflow in Drug Discovery.

Thermodynamic_Solubility_Protocol Thermodynamic Solubility Experimental Workflow start Start: Excess solid compound + known volume of solvent equilibrate Equilibrate on shaker (e.g., 24-48h at 25°C) start->equilibrate separate Separate solid and liquid (Centrifugation) equilibrate->separate analyze Analyze supernatant (HPLC) separate->analyze quantify Quantify concentration (vs. Calibration Curve) analyze->quantify end End: Determine Equilibrium Solubility quantify->end

Caption: Experimental Workflow for Thermodynamic Solubility.

Conclusion

While quantitative solubility data for this compound in organic solvents is not currently available in the public domain, its importance in medicinal chemistry necessitates a clear path for its determination. The qualitative information gathered, combined with the detailed experimental protocols provided in this guide, offers researchers a robust framework to assess the solubility of this compound. Understanding and quantifying the solubility of this compound is a critical step in unlocking its full potential in the development of novel therapeutics. The provided workflows also highlight the integral role of solubility assessment in the broader context of drug discovery and development.

References

Stability of 6-Fluoro-1H-indazol-4-amine Under Acidic and Basic Conditions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for assessing the stability of 6-Fluoro-1H-indazol-4-amine under various pH conditions. As a crucial step in the drug development process, understanding the degradation profile of an active pharmaceutical ingredient (API) is paramount for ensuring its safety, efficacy, and shelf-life. While specific experimental stability data for this compound is not extensively available in public literature, this document outlines the principles, experimental protocols, and potential degradation pathways based on the chemical nature of the molecule and regulatory guidelines for forced degradation studies. This guide is intended to equip researchers with the necessary information to design and execute robust stability studies.

Introduction: The Importance of Stability Assessment

The chemical stability of an API is a critical quality attribute that influences its purity, potency, and safety.[1] Forced degradation studies, or stress testing, are essential components of the drug development lifecycle.[2][3] These studies involve subjecting the API to conditions more severe than accelerated stability testing to identify potential degradation products and elucidate degradation pathways.[1][3] The insights gained are invaluable for developing stable formulations, selecting appropriate storage conditions, and establishing a validated stability-indicating analytical method.[1][2]

This compound, a fluorinated aminoindazole derivative, possesses structural motifs common in pharmacologically active compounds. The indazole core is a bioisostere of indole and is present in numerous therapeutic agents.[4] The presence of an aromatic amine and a fluorine atom can significantly influence the molecule's physicochemical properties, including its stability. A thorough understanding of its behavior under acidic and basic stress is therefore a prerequisite for its advancement as a drug candidate.

Predicted Stability Profile of this compound

Based on the functional groups present in this compound, a preliminary assessment of its stability can be made:

  • Indazole Ring: The indazole ring system is aromatic and generally stable.[4][5] However, under harsh acidic or basic conditions, the pyrazole portion of the ring could be susceptible to cleavage, although this typically requires extreme conditions. The 1H-indazole tautomer is known to be the more thermodynamically stable form.[4][5]

  • Fluorine Substituent: The carbon-fluorine bond is very strong, and the fluorine atom is generally not labile under typical hydrolytic conditions. Its electron-withdrawing nature can influence the reactivity of the aromatic ring.

Overall, this compound is predicted to have moderate to good stability. Degradation, if it occurs under stressed acidic or basic hydrolytic conditions, is most likely to involve the amine functionality or potentially the indazole ring under more forceful conditions.

Experimental Protocols for Forced Degradation Studies

The following protocols are generalized methodologies based on the International Council for Harmonisation (ICH) guidelines for conducting forced degradation studies.[2][3] Researchers should adapt these protocols based on the specific properties of this compound and the analytical techniques employed. The goal is to achieve 5-20% degradation of the API to ensure that the analytical method is challenged and potential degradants are formed at detectable levels.[9]

General Setup
  • API Concentration: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile, or a co-solvent with water) at a known concentration (e.g., 1 mg/mL).

  • Control Sample: A solution of the API in the same solvent, protected from light and stored at a controlled, non-stressful temperature (e.g., 5°C), should be prepared and analyzed alongside the stressed samples.

  • Blank Solutions: For each stress condition, a blank solution containing the stress agent in the reaction solvent without the API should be prepared and subjected to the same conditions.

  • Analysis: A validated stability-indicating HPLC or UPLC method is typically used to separate the parent drug from its degradation products.[2]

Acid Hydrolysis
  • Add a known volume of the API stock solution to a volumetric flask.

  • Add an equal volume of an acidic solution (e.g., 0.1 N HCl or 1 N HCl).

  • Dilute to the final volume with the solvent.

  • Heat the solution at a controlled temperature (e.g., 60-80°C) for a specified period (e.g., 2, 4, 8, 24 hours).

  • At each time point, withdraw an aliquot, cool it to room temperature, and neutralize it with an equivalent amount of a base (e.g., 0.1 N NaOH or 1 N NaOH).

  • Dilute the neutralized sample to a suitable concentration for analysis.

Basic Hydrolysis
  • Add a known volume of the API stock solution to a volumetric flask.

  • Add an equal volume of a basic solution (e.g., 0.1 N NaOH or 1 N NaOH).

  • Dilute to the final volume with the solvent.

  • Heat the solution at a controlled temperature (e.g., 60-80°C) for a specified period.

  • At each time point, withdraw an aliquot, cool it to room temperature, and neutralize it with an equivalent amount of an acid (e.g., 0.1 N HCl or 1 N HCl).

  • Dilute the neutralized sample to a suitable concentration for analysis.

Oxidative Degradation
  • Add a known volume of the API stock solution to a volumetric flask.

  • Add a volume of an oxidizing agent (e.g., 3-30% hydrogen peroxide).

  • Store the solution at room temperature or slightly elevated temperature, protected from light, for a specified period.

  • At each time point, withdraw an aliquot and analyze directly or after appropriate dilution.

Thermal Degradation (Solid State)
  • Place a known amount of solid this compound in a vial.

  • Expose the solid to elevated temperatures (e.g., 60°C, 80°C) in a calibrated oven for a defined period.

  • At each time point, dissolve a portion of the solid in a suitable solvent and analyze.

Photostability
  • Expose a solution of the API and the solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • A control sample should be protected from light with aluminum foil.

  • Analyze the exposed and control samples at the end of the exposure period.

Data Presentation

As no specific quantitative data for this compound is available, the following table serves as a template for organizing and presenting the results from the forced degradation studies described above.

Stress ConditionTime (hours)Temperature (°C)% Assay of this compound% DegradationNumber of DegradantsPeak Area (%) of Major Degradant
Control 24RT100.00.00-
0.1 N HCl 88092.57.524.8 (at RRT 1.2)
248085.114.939.3 (at RRT 1.2)
0.1 N NaOH 88098.21.811.1 (at RRT 0.8)
248095.64.413.2 (at RRT 0.8)
3% H₂O₂ 24RT90.39.745.1 (at RRT 1.5)
Heat (Solid) 488099.50.50-
Photolytic (Solution) --96.83.222.1 (at RRT 1.3)
This table contains illustrative data. RRT = Relative Retention Time.

Visualizations: Workflows and Potential Pathways

Experimental Workflow

The following diagram illustrates a typical workflow for conducting and analyzing forced degradation studies.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome API API Stock Solution (this compound) Control Control Sample API->Control Acid Acid Hydrolysis (e.g., 0.1N HCl, 80°C) API->Acid Base Base Hydrolysis (e.g., 0.1N NaOH, 80°C) API->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) API->Oxidation Photo Photolytic (ICH Q1B) API->Photo HPLC Stability-Indicating HPLC/UPLC Analysis Control->HPLC Neutralize Neutralization (for Acid/Base Samples) Acid->Neutralize Base->Neutralize Oxidation->HPLC Thermal Thermal (Solid) (e.g., 80°C) Thermal->HPLC Photo->HPLC Neutralize->HPLC Detect Peak Detection & Integration (API vs. Degradants) HPLC->Detect Pathway Elucidate Degradation Pathways Detect->Pathway Method Validate Stability- Indicating Method Pathway->Method Formulation Inform Formulation & Storage Strategy Method->Formulation

Caption: General workflow for forced degradation studies.

Potential Degradation Pathways

This diagram outlines hypothetical degradation pathways for this compound under acidic and basic conditions based on fundamental organic chemistry principles.

G cluster_main This compound cluster_acid Acidic Conditions (H⁺, Δ) cluster_base Basic Conditions (OH⁻, Δ) parent This compound protonation Protonated Amine (Ammonium Salt) parent->protonation Protonation oxidation Oxidative Degradation (Formation of colored imine or quinone-like species) parent->oxidation Oxidation defluorination Nucleophilic Aromatic Substitution (Potential replacement of -F with -OH under harsh conditions) parent->defluorination SₙAr (if very harsh) hydrolysis_amine Hydrolysis of Amine (Potential formation of 6-Fluoro-1H-indazol-4-ol) protonation->hydrolysis_amine Hydrolysis (if harsh)

Caption: Hypothetical degradation pathways under stress.

Conclusion

References

Theoretical Calculations on 6-Fluoro-1H-indazol-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

6-Fluoro-1H-indazol-4-amine is a fluorinated derivative of the indazole scaffold, a privileged structure in drug discovery. The introduction of a fluorine atom can significantly modulate the physicochemical and pharmacokinetic properties of a molecule, including its metabolic stability, binding affinity, and membrane permeability. Theoretical calculations offer a powerful, cost-effective approach to investigate the impact of such substitutions on the molecule's geometry, electronic structure, and reactivity. This guide details the application of quantum chemical calculations to elucidate these properties.

Computational Methodology

The primary method for theoretical calculations on molecules of this nature is Density Functional Theory (DFT). DFT provides a good balance between computational cost and accuracy for predicting molecular properties. Common approaches found in the literature for similar indazole derivatives involve the use of Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).[1][2][3] The choice of basis set is also critical, with Pople-style basis sets such as 6-31G(d,p) or the more extensive 6-311++G(d,p) being frequently employed to account for polarization and diffuse functions, which are important for describing anions and weak interactions.[1][2][3]

All calculations would typically be performed using a computational chemistry software package such as Gaussian, ORCA, or Spartan. The general workflow for such a computational investigation is depicted below.

Computational_Workflow cluster_input Input Preparation cluster_calc Quantum Chemical Calculations cluster_output Data Analysis & Visualization mol_build Molecule Building & Initial Geometry geom_opt Geometry Optimization mol_build->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc electronic_prop Electronic Properties (HOMO, LUMO, MEP) freq_calc->electronic_prop spectroscopic_prop Spectroscopic Properties (NMR, UV-Vis) electronic_prop->spectroscopic_prop data_extraction Data Extraction & Tabulation spectroscopic_prop->data_extraction visualization Generation of Spectra & Molecular Orbitals data_extraction->visualization interpretation Interpretation & Reporting visualization->interpretation

Figure 1: A general workflow for the theoretical analysis of this compound.

Data Presentation

Clear and structured presentation of quantitative data is essential for comparison and interpretation. The following tables provide examples of how theoretical data for this compound could be organized.

Optimized Geometrical Parameters

The optimized geometry provides the most stable conformation of the molecule. Key bond lengths, bond angles, and dihedral angles should be tabulated.

Table 1: Selected Optimized Geometrical Parameters for this compound (Illustrative Data)

ParameterBond/AngleCalculated Value (B3LYP/6-311++G(d,p))
Bond Lengths (Å)
C4-N(amine)1.375
C6-F1.352
N1-N21.368
C7-N21.321
Bond Angles (°)
C3-C4-N(amine)121.5
C5-C6-F119.8
N1-N2-C7110.2
Dihedral Angles (°)
H-N(amine)-C4-C5180.0
F-C6-C7-N20.0

Note: The values in this table are illustrative and not from actual calculations on this compound.

Vibrational Frequencies

Vibrational frequency calculations are performed to confirm that the optimized geometry is a true energy minimum (no imaginary frequencies) and to predict the infrared (IR) spectrum.

Table 2: Calculated Vibrational Frequencies for Key Functional Groups (Illustrative Data)

Functional GroupModeCalculated Frequency (cm⁻¹)
N-H (amine)Symmetric Stretch3450
Asymmetric Stretch3550
N-H (indazole)Stretch3400
C-FStretch1250
C=C (aromatic)Stretch1600 - 1450

Note: The values in this table are illustrative and not from actual calculations on this compound.

Electronic Properties

The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap indicates the molecule's chemical stability.

Electronic_Properties cluster_reactivity Reactivity Implications HOMO HOMO (Highest Occupied Molecular Orbital) LUMO LUMO (Lowest Unoccupied Molecular Orbital) Electron_Donor Electron Donor (Nucleophilic Character) HOMO->Electron_Donor High Energy Electron_Acceptor Electron Acceptor (Electrophilic Character) LUMO->Electron_Acceptor Low Energy Energy_Gap Energy Gap (ΔE) ΔE = E_LUMO - E_HOMO Chemical_Stability Chemical Stability Energy_Gap->Chemical_Stability Large Gap

Figure 2: Relationship between frontier molecular orbitals and chemical reactivity.

Table 3: Calculated Electronic Properties (Illustrative Data)

PropertyValue (eV)
HOMO Energy-5.85
LUMO Energy-1.20
HOMO-LUMO Gap (ΔE)4.65

Note: The values in this table are illustrative and not from actual calculations on this compound.

Experimental Protocols

The following outlines a detailed computational protocol for the theoretical investigation of this compound, based on methodologies applied to similar molecules.[1][2][3]

4.1. Geometry Optimization and Frequency Calculations

  • Initial Structure: The initial 3D structure of this compound is built using molecular modeling software (e.g., GaussView, Avogadro).

  • Computational Method: Geometry optimization is performed using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set.

  • Optimization Algorithm: The optimization is carried out in the gas phase without any symmetry constraints, using a tight convergence criterion.

  • Frequency Analysis: Following optimization, vibrational frequencies are calculated at the same level of theory to confirm the stationary point as a true minimum on the potential energy surface (i.e., no imaginary frequencies).

4.2. Electronic Structure Analysis

  • Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined from the optimized structure. The HOMO-LUMO energy gap is then calculated.

  • Molecular Electrostatic Potential (MEP): The MEP is calculated and mapped onto the electron density surface to identify regions of positive and negative electrostatic potential, indicating potential sites for electrophilic and nucleophilic attack, respectively.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to investigate charge delocalization, hyperconjugative interactions, and the nature of the chemical bonds within the molecule.

4.3. Spectroscopic Properties Simulation

  • NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is employed at the B3LYP/6-311++G(d,p) level to predict the ¹H and ¹³C NMR chemical shifts. Tetramethylsilane (TMS) is used as the reference standard.

  • UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations are performed on the optimized geometry to predict the electronic absorption spectra, including excitation energies and oscillator strengths.

Conclusion

Theoretical calculations provide invaluable insights into the structural and electronic properties of this compound, which are essential for its potential applications in drug development. This guide has outlined the standard computational methodologies, data presentation formats, and detailed protocols for such an investigation. By applying these methods, researchers can gain a deeper understanding of the molecule's behavior at a quantum mechanical level, thereby facilitating the design of novel and more effective indazole-based therapeutic agents.

References

Discovery of Novel Fluorinated Indazole Amines: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs. The strategic incorporation of fluorine atoms into the indazole ring system has emerged as a powerful tool to enhance the pharmacological properties of these molecules, including metabolic stability, binding affinity, and cell permeability. This technical guide provides an in-depth overview of the discovery of novel fluorinated indazole amines, with a focus on their synthesis, biological activity as kinase inhibitors, and the signaling pathways they modulate. This document is intended for researchers, scientists, and drug development professionals in the field of oncology and medicinal chemistry.

Data Presentation: In Vitro Biological Activity

The following tables summarize the in vitro biological activity of representative fluorinated indazole amines against key protein kinases and cancer cell lines.

Table 1: Inhibitory Activity of Fluorinated Indazole Amines against Protein Kinases

Compound IDTarget KinaseIC50 (nM)Reference
FGFR Inhibitors
Compound 7nFGFR115.0[1]
Compound 7rFGFR12.9[1]
Compound 9dFGFR115.0[2]
Compound 9uFGFR13.3[2]
VEGFR Inhibitors
Compound 30VEGFR-21.24[3]
ROCK Inhibitors
Compound 52 (6-fluoro)ROCK114[4]
Compound 51 (4-fluoro)ROCK12500[4]
Other Kinases
Compound 44gSyk4[4]
Compound C05PLK4< 0.1[5]

Table 2: Anti-proliferative Activity of Fluorinated Indazole Amines in Cancer Cell Lines

Compound IDCell LineCancer TypeEC50/IC50 (µM)Reference
Compound 7nKG-1Acute Myelogenous Leukemia0.642[1]
Compound 7rKG-1Acute Myelogenous Leukemia0.0405[1]
Compound 9uSNU-16Gastric Cancer0.468[2]
Compound 6oK562Chronic Myeloid Leukemia5.15[6]
Compound 6oA549Lung Cancer6.73[7]
Compound C05IMR-32Neuroblastoma0.948[5]
Compound C05MCF-7Breast Cancer0.979[5]

Experimental Protocols

Detailed methodologies for the synthesis of a representative fluorinated indazole amine and key biological assays are provided below.

Synthesis of 5-bromo-1H-indazol-3-amine

This protocol describes the initial step in the synthesis of many substituted indazole amines.[6]

Reagents and Conditions:

  • 5-bromo-2-fluorobenzonitrile

  • Hydrazine hydrate (80%)

  • Reflux, 20 minutes

Procedure:

  • To a solution of 5-bromo-2-fluorobenzonitrile (1.0 eq) in a suitable solvent, add hydrazine hydrate (80%).

  • Heat the reaction mixture to reflux for 20 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product, 5-bromo-1H-indazol-3-amine, will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum to yield the desired product (Typical yield: 88%).[6]

Further functionalization can be achieved through subsequent reactions such as Suzuki coupling and acylation.[6]

Kinase Inhibition Assay (Generic)

This protocol outlines a general procedure for determining the in vitro inhibitory activity of compounds against a target kinase.

Materials:

  • Kinase of interest

  • Substrate peptide/protein

  • ATP

  • Test compounds (fluorinated indazole amines)

  • Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit, Promega)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 384-well plate, add the test compound solutions or vehicle control.

  • Add the kinase and substrate solution to each well.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Terminate the kinase reaction and measure the kinase activity using a suitable detection reagent and a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 values by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[6][7]

Materials:

  • Human cancer cell lines (e.g., A549, K562)

  • Cell culture medium

  • Test compounds (fluorinated indazole amines)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

Procedure:

  • Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control.

  • Determine the EC50 or IC50 values by plotting cell viability against compound concentration.

Mandatory Visualizations

Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by fluorinated indazole amines.

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR FRS2 FRS2 FGFR->FRS2 PLCg PLCγ FGFR->PLCg GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation DAG_IP3 DAG / IP3 PLCg->DAG_IP3 PKC PKC DAG_IP3->PKC PKC->Proliferation Indazole_Amine Fluorinated Indazole Amine Indazole_Amine->FGFR

Caption: Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway.

VEGFR_Signaling_Pathway VEGF VEGF VEGFR VEGFR-2 VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Permeability, Survival ERK->Angiogenesis AKT AKT PI3K->AKT eNOS eNOS AKT->eNOS eNOS->Angiogenesis Indazole_Amine Fluorinated Indazole Amine Indazole_Amine->VEGFR

Caption: Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling Pathway.

ROCK_Signaling_Pathway RhoA RhoA-GTP ROCK ROCK RhoA->ROCK LIMK LIMK ROCK->LIMK MLC_P MLC-P ROCK->MLC_P MLC MLC ROCK->MLC Cofilin Cofilin LIMK->Cofilin Actin_Stab Actin Stabilization Cofilin->Actin_Stab MLC_P->MLC Contraction Myosin-Actin Contraction MLC->Contraction Indazole_Amine Fluorinated Indazole Amine Indazole_Amine->ROCK

Caption: Rho-associated Kinase (ROCK) Signaling Pathway.

Experimental Workflow

The following diagram illustrates a general workflow for the discovery and preclinical development of novel fluorinated indazole amine kinase inhibitors.

Drug_Discovery_Workflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Phase Target_ID Target Identification & Validation HTS High-Throughput Screening (HTS) Target_ID->HTS Hit_to_Lead Hit-to-Lead Optimization HTS->Hit_to_Lead Lead_Opt Lead Optimization (SAR Studies) Hit_to_Lead->Lead_Opt In_Vitro In Vitro Assays (Kinase & Cell-based) Lead_Opt->In_Vitro In_Vitro->Lead_Opt In_Vivo In Vivo Models (Xenografts) In_Vitro->In_Vivo In_Vivo->Lead_Opt ADMET ADMET Profiling In_Vivo->ADMET ADMET->Lead_Opt Candidate Candidate Selection ADMET->Candidate

Caption: General workflow for kinase inhibitor discovery.

Conclusion

Fluorinated indazole amines represent a promising class of compounds with significant potential in the development of targeted cancer therapies. Their ability to potently and selectively inhibit key kinases involved in tumor growth and proliferation, such as FGFR, VEGFR, and ROCK, underscores their therapeutic value. The strategic incorporation of fluorine atoms has been shown to enhance their pharmacological profiles, leading to improved efficacy and bioavailability. The data and protocols presented in this technical guide are intended to serve as a valuable resource for researchers and drug development professionals, facilitating the advancement of this important class of molecules from the laboratory to the clinic. Further research into the structure-activity relationships and optimization of pharmacokinetic properties will be crucial in realizing the full therapeutic potential of fluorinated indazole amines.

References

Initial Biological Screening of 6-Fluoro-1H-indazol-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed initial biological screening cascade for the novel compound 6-Fluoro-1H-indazol-4-amine. While, as of this publication, specific biological data for this compound is not extensively available in peer-reviewed literature, this document provides a comprehensive framework for its initial evaluation. This guide is based on the well-documented biological activities of structurally related indazole derivatives, which are prominent scaffolds in medicinal chemistry, particularly in oncology.[1][2][3] The proposed screening includes in-vitro anti-proliferative assays against a panel of human cancer cell lines and a focused kinase inhibition assay. Detailed experimental protocols for these assays are provided, along with templates for data presentation and visualizations of key cellular signaling pathways and experimental workflows to guide researchers in their investigation of this compound.

Introduction

The indazole moiety is a privileged scaffold in drug discovery, with numerous derivatives approved as therapeutic agents or currently in clinical trials, particularly for the treatment of cancer.[1][2] These compounds are known to exhibit a wide range of biological activities, often by acting as inhibitors of protein kinases that are critical for tumor growth and survival.[1][3][4] The introduction of a fluorine atom, as in this compound, can significantly modulate the physicochemical and pharmacological properties of a molecule, potentially enhancing its metabolic stability, binding affinity, and overall therapeutic profile.[5]

Given the therapeutic precedent of the indazole class, a systematic initial biological screening of this compound is warranted to elucidate its potential as a novel drug candidate. This guide proposes a two-stage initial screening approach:

  • Primary Screening: Evaluation of the compound's anti-proliferative activity across a panel of human cancer cell lines to identify potential cytotoxic or cytostatic effects.

  • Secondary Screening: A focused in-vitro kinase inhibition assay to explore a likely mechanism of action, given the prevalence of kinase inhibition among bioactive indazole derivatives.

Proposed Initial Biological Screening

Primary Screening: In-Vitro Anti-proliferative Activity

The initial assessment of this compound's biological activity should involve evaluating its effect on the proliferation of various human cancer cell lines. This can be effectively achieved using colorimetric assays such as the MTT or Sulforhodamine B (SRB) assays, which measure cell viability and/or cell density.[6]

Table 1: Hypothetical Anti-proliferative Activity of this compound in Human Cancer Cell Lines (IC50 in µM)

Cell LineCancer TypeIC50 (µM) of this compoundPositive Control (e.g., Doxorubicin) IC50 (µM)
MCF-7Breast Cancer15.20.8
HCT116Colon Cancer9.80.5
A549Lung Cancer22.51.2
K562Leukemia12.10.4
PC-3Prostate Cancer18.71.0
Secondary Screening: In-Vitro Kinase Inhibition Assay

Many indazole derivatives exert their anti-cancer effects by inhibiting protein kinases involved in cell signaling pathways that regulate cell proliferation, survival, and angiogenesis.[1][3][4] Therefore, a logical next step is to screen this compound against a panel of relevant kinases. A luminescence-based kinase assay, which measures the amount of ADP produced during the kinase reaction, is a common and reliable method for this purpose.[7]

Table 2: Hypothetical Kinase Inhibition Profile of this compound (IC50 in nM)

Kinase TargetIC50 (nM) of this compoundPositive Control (e.g., Staurosporine) IC50 (nM)
PLK4855
VEGFR225010
FGFR1>10,00020
JAK21,50015
CDK2>10,0008

Experimental Protocols

Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[6][8][9]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Add serial dilutions of this compound to the wells. Include a positive control (e.g., Doxorubicin) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.

  • Washing: Wash the plates four times with slow-running tap water and allow to air-dry.[8][9]

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[6]

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[9]

  • Solubilization: Air-dry the plates and add 200 µL of 10 mM Tris base solution (pH 10.5) to each well. Shake for 10 minutes to solubilize the protein-bound dye.[8]

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.[8][9]

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value using a dose-response curve.

In-Vitro Luminescence-Based Kinase Assay

This assay measures the amount of ADP produced in a kinase reaction, which is then converted to a luminescent signal.[7]

Protocol:

  • Compound Preparation: Prepare serial dilutions of this compound in the appropriate assay buffer.

  • Kinase Reaction Setup: In a 96-well plate, add the test compound, the kinase of interest, and its specific substrate peptide.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate at 30°C for 60 minutes.[7]

  • ADP Detection: Add a reagent that stops the kinase reaction and detects the amount of ADP produced. This is typically a two-step process: first, remaining ATP is depleted, and then the ADP is converted to ATP, which drives a luciferase-luciferin reaction.

  • Luminescence Measurement: Measure the luminescent signal using a plate reader. The signal is proportional to the kinase activity.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.

Visualizations

Experimental Workflows

experimental_workflow cluster_primary Primary Screening: Cytotoxicity cluster_secondary Secondary Screening: Kinase Inhibition p1 Cell Seeding (96-well plate) p2 Compound Treatment (48-72h incubation) p1->p2 p3 Cell Fixation & Staining (SRB Assay) p2->p3 p4 Absorbance Reading & IC50 Calculation p3->p4 s1 Prepare Compound & Kinase Reaction Mix p4->s1 Active Compounds s2 Initiate Reaction with ATP s1->s2 s3 ADP Detection (Luminescence) s2->s3 s4 Signal Measurement & IC50 Calculation s3->s4

Caption: Proposed experimental workflow for the initial biological screening of this compound.

Signaling Pathway of a Potential Target: PLK4

Polo-like kinase 4 (PLK4) is a crucial regulator of centriole duplication, and its overexpression is linked to cancer.[10][11] Many indazole derivatives have been investigated as PLK4 inhibitors.[1][10]

plk4_pathway cluster_cell_cycle Cell Cycle Regulation cluster_inhibition Therapeutic Intervention PLK4 PLK4 Centriole Centriole Duplication PLK4->Centriole promotes Aneuploidy Aneuploidy & Genomic Instability PLK4->Aneuploidy overexpression leads to Mitosis Proper Mitosis Centriole->Mitosis ensures Apoptosis Apoptosis Mitosis->Apoptosis errors can lead to Indazole_Derivative This compound (Hypothetical Inhibitor) Indazole_Derivative->PLK4 inhibits

Caption: Simplified signaling pathway of PLK4 and the hypothetical inhibitory action of this compound.

Conclusion

This technical guide provides a robust framework for the initial biological evaluation of this compound. By leveraging the established knowledge of the indazole scaffold's bioactivity and employing standardized in-vitro assays, researchers can efficiently assess the anti-proliferative and potential kinase inhibitory properties of this novel compound. The detailed protocols and data presentation templates are designed to facilitate the generation of reproducible and comparable results, which are crucial for making informed decisions in the early stages of drug discovery. The insights gained from this proposed screening cascade will be instrumental in determining the therapeutic potential of this compound and guiding its further development.

References

The Emerging Potential of 6-Fluoro-4-Aminoindazoles in Oncology: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in modern medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. Within this privileged structure, the 6-fluoro-4-aminoindazole core is gaining traction as a promising pharmacophore, particularly in the development of novel kinase inhibitors for cancer therapy. The strategic placement of a fluorine atom at the 6-position and an amino group at the 4-position can significantly influence the molecule's physicochemical properties, target binding affinity, and metabolic stability. This technical guide provides a comprehensive review of the available literature on 6-fluoro-4-aminoindazoles and closely related analogues, focusing on their synthesis, biological activities, and the signaling pathways they modulate.

Synthesis of the 6-Aminoindazole Core

The synthesis of the 6-aminoindazole core, a crucial precursor to 6-fluoro-4-aminoindazole derivatives, typically commences with a commercially available nitro-substituted indazole. A common and efficient method involves the reduction of a nitro group to an amine.

Representative Experimental Protocol: Synthesis of 6-Amino-1H-indazole from 6-Nitro-1H-indazole

A solution of 6-nitro-1H-indazole (1 equivalent) in a suitable solvent such as methanol or ethanol is treated with a reducing agent. A widely used method is catalytic hydrogenation, where a catalyst like 10% palladium on carbon (Pd/C) is added to the solution. The mixture is then subjected to a hydrogen atmosphere, often at atmospheric pressure, and stirred at room temperature for several hours or until the reaction is complete, as monitored by techniques like Thin Layer Chromatography (TLC). Upon completion, the catalyst is removed by filtration through a pad of celite, and the filtrate is concentrated under reduced pressure to yield 6-amino-1H-indazole. This product can then be carried forward for further derivatization.

Biological Activity and Therapeutic Targets

Derivatives of the 6-aminoindazole scaffold have demonstrated significant potential as anticancer agents, primarily through the inhibition of key signaling kinases and enzymes involved in tumor progression and immune evasion.

Kinase Inhibition

The 6-aminoindazole core has been identified as a valuable scaffold for the development of inhibitors targeting various protein kinases implicated in cancer. While specific data for 6-fluoro-4-aminoindazole derivatives is limited, studies on closely related 6-substituted aminoindazoles provide valuable insights into their potential targets and efficacy.

One study on N-substituted 6-aminoindazoles revealed potent anti-proliferative activity against several cancer cell lines.[1] Notably, the presence of a fluorine atom on the substituent, as in N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine, was found to be important for its cytotoxic potency.[1] This suggests that the incorporation of fluorine at the 6-position of the indazole ring itself could be a promising strategy for enhancing biological activity.

Table 1: Anti-proliferative Activity of Representative 6-Substituted Aminoindazole Derivatives [1]

CompoundR1R2Cell LineIC50 (µM)
34 HBenzylHCT1167.5 ± 2.1
35 H3-PyridylmethylHCT1162.8 ± 0.5
36 CH34-FluorobenzylHCT1160.4 ± 0.3
37 H3-FluorobenzylHCT1161.1 ± 0.2
29 HBenzylA549> 20
30 H4-FluorobenzylA54910.0 ± 2.5
36 CH34-FluorobenzylA5490.7 ± 0.1
37 H3-FluorobenzylA5491.5 ± 0.3

Data extracted from a study on 6-substituted aminoindazoles, which are structurally related to the 6-fluoro-4-aminoindazole core.[1]

IDO1 Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine pathway of tryptophan metabolism and a critical mediator of immune suppression in the tumor microenvironment. A series of 6-substituted aminoindazole derivatives were designed and evaluated as IDO1 inhibitors.[1] The study highlighted that compound 36 (N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine) not only exhibited potent anti-proliferative activity but also significantly suppressed IDO1 protein expression in human colorectal cancer cells (HCT116).[1]

Signaling Pathways

The anticancer effects of 6-aminoindazole derivatives are often attributed to their modulation of specific signaling pathways crucial for cancer cell survival, proliferation, and immune evasion.

IDO1 Signaling Pathway in Cancer

The inhibition of IDO1 by 6-aminoindazole derivatives can disrupt the immunosuppressive tumor microenvironment. IDO1 catalyzes the conversion of tryptophan to kynurenine, leading to tryptophan depletion and the accumulation of kynurenine. This has two major consequences for anti-tumor immunity: T-cell starvation due to lack of the essential amino acid tryptophan, and the induction of regulatory T cells (Tregs) by kynurenine, which further dampens the immune response. By inhibiting IDO1, these compounds can restore T-cell function and enhance the body's natural ability to fight cancer.

IDO1_Pathway cluster_tumor_cell Tumor Cell cluster_t_cell T Cell Tryptophan_in Tryptophan IDO1 IDO1 Tryptophan_in->IDO1 catabolizes T_Cell_Activation T Cell Activation & Proliferation Tryptophan_in->T_Cell_Activation essential for Kynurenine_out Kynurenine IDO1->Kynurenine_out produces T_Cell_Inactivation T Cell Anergy & Apoptosis IDO1->T_Cell_Inactivation causes depletion leading to Kynurenine_out->T_Cell_Inactivation promotes Aminoindazole 6-Fluoro-4-aminoindazole Derivative Aminoindazole->IDO1 inhibits

Caption: Inhibition of the IDO1 pathway by 6-fluoro-4-aminoindazole derivatives.

FGFR4 Signaling Pathway in Cancer

Fibroblast Growth Factor Receptor 4 (FGFR4) is a receptor tyrosine kinase that, when aberrantly activated by its ligand FGF19, can drive the proliferation and survival of cancer cells, particularly in hepatocellular carcinoma. Inhibitors targeting the FGFR signaling pathway are of significant interest in cancer drug development. While direct evidence for 6-fluoro-4-aminoindazoles targeting FGFR4 is yet to be established, the indazole scaffold is a common feature in many kinase inhibitors, including those targeting FGFRs.

FGFR4_Pathway FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 binds & activates PI3K_AKT PI3K/AKT Pathway FGFR4->PI3K_AKT RAS_MAPK RAS/MAPK Pathway FGFR4->RAS_MAPK Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation Aminoindazole 6-Fluoro-4-aminoindazole Derivative (Potential) Aminoindazole->FGFR4 potential inhibition

References

Methodological & Application

Application Notes and Protocols: 6-Fluoro-1H-indazol-4-amine as a Versatile Building Block for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, serving as the core of numerous kinase inhibitors due to its ability to mimic the purine ring of ATP and form key hydrogen bond interactions with the kinase hinge region. The strategic incorporation of a fluorine atom at the 6-position and an amino group at the 4-position of the 1H-indazole core, as seen in 6-Fluoro-1H-indazol-4-amine, offers a versatile platform for the synthesis of next-generation kinase inhibitors. The fluorine substitution can enhance binding affinity, improve metabolic stability, and modulate physicochemical properties, while the 4-amino group provides a convenient handle for a variety of chemical modifications to explore structure-activity relationships (SAR) and optimize potency and selectivity against a range of kinase targets.

This document provides detailed application notes, experimental protocols, and data presentation guidelines for utilizing this compound in the discovery and development of novel kinase inhibitors targeting critical signaling pathways implicated in cancer and other diseases.

Rationale for Use in Kinase Inhibitor Synthesis

The this compound scaffold is an attractive starting point for kinase inhibitor design for several key reasons:

  • Hinge-Binding Mimic: The 1H-indazole core effectively mimics the adenine region of ATP, allowing it to bind to the hinge region of the kinase active site through hydrogen bonding interactions.

  • Vector for SAR Exploration: The 4-amino group serves as a versatile point for chemical elaboration. It can be readily functionalized using various synthetic methodologies, such as amide bond formation, urea formation, and transition metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination), to introduce a wide array of substituents that can probe different regions of the ATP-binding pocket.

  • Improved Pharmacokinetic Properties: The presence of a fluorine atom at the 6-position can significantly influence the compound's properties. Fluorine substitution is known to often increase metabolic stability by blocking potential sites of metabolism, enhance binding affinity through favorable electronic interactions, and improve cell permeability.

  • Proven Scaffold in Kinase Inhibition: The broader indazole scaffold is a well-established and validated core structure in numerous clinically approved and investigational kinase inhibitors, demonstrating its utility and potential for generating successful drug candidates. For instance, the presence of a fluorine substitution at the 6-position of a 1H-indazol-3-amine scaffold has been shown to improve enzymatic activity and cellular potency against Fibroblast Growth Factor Receptors (FGFRs).[1]

Key Kinase Targets and Signaling Pathways

Derivatives of this compound are anticipated to be effective inhibitors of several important kinase families implicated in oncology and other therapeutic areas. These include, but are not limited to:

  • Fibroblast Growth Factor Receptors (FGFRs): A family of receptor tyrosine kinases that, when aberrantly activated, can drive cell proliferation, survival, and angiogenesis in various cancers.

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): Key mediators of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.

  • Polo-like Kinase 4 (PLK4): A serine/threonine kinase that plays a crucial role in centriole duplication and cell cycle regulation. Its dysregulation is linked to tumorigenesis.

The following diagrams illustrate the signaling pathways of these key kinase targets.

FGFR_Signaling_Pathway cluster_0 RAS-MAPK Pathway cluster_1 PI3K-AKT Pathway FGF FGF FGFR FGFR FGF->FGFR binds FRS2 FRS2 FGFR->FRS2 activates PLCG PLCγ FGFR->PLCG GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation DAG DAG PLCG->DAG IP3 IP3 PLCG->IP3 PKC PKC DAG->PKC TF->Proliferation Inhibitor This compound Derivative Inhibitor->FGFR

Caption: FGFR Signaling Pathway and Point of Inhibition.

VEGFR_Signaling_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR binds PLCG PLCγ VEGFR->PLCG PI3K PI3K VEGFR->PI3K FAK FAK VEGFR->FAK PKC PKC PLCG->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT eNOS eNOS AKT->eNOS Survival Survival AKT->Survival Permeability Permeability eNOS->Permeability Migration Migration FAK->Migration Inhibitor This compound Derivative Inhibitor->VEGFR PLK4_Signaling_Pathway PLK4 PLK4 STIL STIL PLK4->STIL phosphorylates SASS6 SAS-6 STIL->SASS6 recruits CEP135 CEP135 SASS6->CEP135 interacts with Centriole_Duplication Centriole Duplication CEP135->Centriole_Duplication Cell_Cycle_Progression Cell Cycle Progression Centriole_Duplication->Cell_Cycle_Progression G1_S_Transition G1/S Transition G1_S_Transition->PLK4 activates Inhibitor This compound Derivative Inhibitor->PLK4 Synthetic_Workflow Start This compound Coupling Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) Start->Coupling Product Functionalized Inhibitor Coupling->Product Purification Purification (Chromatography) Product->Purification Analysis Characterization (NMR, MS) Purification->Analysis

References

Application Notes and Protocols for the Synthetic Utilization of 6-Fluoro-1H-indazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including potent kinase inhibitors used in oncology. The strategic functionalization of the indazole ring is crucial for modulating the pharmacological properties of these molecules. 6-Fluoro-1H-indazol-4-amine is a valuable building block for the synthesis of novel indazole derivatives, offering multiple points for chemical modification. The fluorine atom at the 6-position can enhance metabolic stability and binding affinity, while the amine group at the 4-position provides a handle for the introduction of diverse substituents through various chemical transformations.

These application notes provide detailed experimental protocols for the synthesis and further functionalization of this compound, with a focus on palladium-catalyzed cross-coupling reactions, which are powerful tools for the construction of C-N and C-C bonds.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step sequence starting from commercially available materials. A plausible and efficient route involves the cyclization of a suitably substituted fluoronitro benzonitrile followed by the reduction of the nitro group. This approach is analogous to established methods for the synthesis of substituted indazoles.[1]

Proposed Synthetic Pathway:

G A 5-Bromo-2-fluoro-3- nitrobenzonitrile B 6-Bromo-4-nitro-1H-indazole A->B Hydrazine hydrate C 6-Bromo-1H-indazol-4-amine B->C Reduction (e.g., Fe/NH4Cl) D This compound C->D Fluorination (e.g., Nucleophilic Aromatic Substitution)

Caption: Proposed synthetic route to this compound.

Experimental Protocol: Synthesis of 6-Bromo-1H-indazol-4-amine (Intermediate)

This protocol describes the synthesis of a key intermediate, which can then be subjected to fluorination.

  • Cyclization to 6-Bromo-4-nitro-1H-indazole:

    • In a round-bottom flask, dissolve 5-bromo-2-fluoro-3-nitrobenzonitrile (1.0 eq) in a suitable solvent such as ethanol or n-butanol.

    • Add hydrazine hydrate (4.0 - 10.0 eq) to the solution.

    • Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate the precipitation of the product.

    • Collect the solid product by vacuum filtration.

    • Wash the collected solid with cold ethanol, followed by water, to remove residual hydrazine.

    • Dry the solid under vacuum to yield 6-bromo-4-nitro-1H-indazole. This intermediate is often used in the next step without further purification.

  • Reduction to 6-Bromo-1H-indazol-4-amine:

    • To a stirred solution of 6-bromo-4-nitro-1H-indazole (1.0 eq) in ethanol or a mixture of ethanol and water, add a reducing agent such as iron powder (Fe) and ammonium chloride (NH₄Cl).

    • Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture and filter it through a pad of Celite to remove the iron salts.

    • Wash the Celite pad with ethanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude 6-bromo-1H-indazol-4-amine.

    • The crude product can be purified by column chromatography on silica gel.

Note on Fluorination: The conversion of the bromo-substituent to a fluoro-substituent can be challenging and typically requires specialized nucleophilic fluorination conditions, which are beyond the scope of this generalized protocol. For the purpose of the following application notes, we will assume the availability of a 4-halo-6-fluoro-1H-indazole starting material.

Application in Palladium-Catalyzed Cross-Coupling Reactions

This compound serves as a versatile substrate for palladium-catalyzed cross-coupling reactions, enabling the synthesis of a diverse library of compounds for structure-activity relationship (SAR) studies. The primary amino group at the C4 position is a key site for N-arylation via the Buchwald-Hartwig amination. To achieve C-C bond formation at a different position, a halogenated precursor, such as 4-amino-6-fluoro-7-bromo-1H-indazole, would be required for reactions like the Suzuki-Miyaura coupling.

Protocol 1: Buchwald-Hartwig N-Arylation

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds between an amine and an aryl halide or triflate.[2][3] This reaction allows for the introduction of various aryl and heteroaryl substituents at the 4-amino position of the 6-fluoro-1H-indazole core.

Reaction Scheme:

G cluster_0 Buchwald-Hartwig Amination A This compound C N-Aryl-6-fluoro-1H-indazol-4-amine A->C B Aryl Halide (Ar-X) (X = Br, I) B->C catalyst Pd Catalyst (e.g., Pd2(dba)3) Ligand (e.g., XPhos) Base (e.g., Cs2CO3) catalyst->C G cluster_1 Suzuki-Miyaura Coupling D 7-Bromo-6-fluoro-1H-indazol-4-amine F 7-Aryl-6-fluoro-1H-indazol-4-amine D->F E Arylboronic Acid (Ar-B(OH)2) E->F catalyst2 Pd Catalyst (e.g., Pd(dppf)Cl2) Base (e.g., K2CO3) catalyst2->F

References

Application Note: A Scalable Synthesis of 6-Fluoro-1H-indazol-4-amine for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Fluoro-1H-indazol-4-amine is a valuable heterocyclic building block in medicinal chemistry, frequently incorporated into the structures of pharmacologically active molecules. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. As interest in fluorinated indazole derivatives continues to grow, the need for a robust and scalable synthetic route to key intermediates like this compound has become critical for advancing drug discovery programs.

This application note details a proposed multi-step, scale-up synthesis of this compound. The described methodology is designed to be efficient, reproducible, and suitable for the production of multi-gram to kilogram quantities of the target compound. The protocol is based on established chemical transformations for the synthesis of substituted indazoles and is intended to provide a practical guide for researchers and process chemists in the pharmaceutical industry.

Proposed Synthetic Pathway

The overall synthetic strategy for the preparation of this compound is outlined below. The synthesis commences with the nitration of 3-fluoro-2-methylaniline, followed by diazotization and cyclization to form the indazole ring, and concludes with the reduction of the nitro group to the desired amine.

Synthetic_Pathway A 3-Fluoro-2-methylaniline B 3-Fluoro-2-methyl-5-nitroaniline A->B  Nitration   (H2SO4, HNO3) C 6-Fluoro-4-nitro-1H-indazole B->C Diazotization & Cyclization (NaNO2, HCl) D This compound C->D  Reduction   (Fe, NH4Cl)

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 3-Fluoro-2-methyl-5-nitroaniline

  • Reaction Setup: In a 20 L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, and dropping funnel, charge concentrated sulfuric acid (5.0 L).

  • Addition of Starting Material: Cool the sulfuric acid to 0-5 °C. Slowly add 3-fluoro-2-methylaniline (1.0 kg, 7.99 mol) portion-wise, maintaining the internal temperature below 10 °C.

  • Nitration: Prepare a nitrating mixture of concentrated sulfuric acid (2.5 L) and fuming nitric acid (0.76 L, 18.38 mol) in a separate vessel, pre-cooled to 0 °C. Add this mixture dropwise to the reactor over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: Stir the reaction mixture at 5-10 °C for an additional 1-2 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up: Carefully pour the reaction mixture onto crushed ice (20 kg).

  • Neutralization and Isolation: Basify the resulting slurry to pH 8-9 with a 50% aqueous sodium hydroxide solution, keeping the temperature below 20 °C. Filter the precipitated solid, wash with deionized water until the filtrate is neutral, and dry the product under vacuum at 50 °C to a constant weight.

Step 2: Synthesis of 6-Fluoro-4-nitro-1H-indazole

  • Reaction Setup: In a 20 L jacketed glass reactor, suspend 3-fluoro-2-methyl-5-nitroaniline (1.0 kg, 5.88 mol) in a mixture of concentrated hydrochloric acid (3.0 L) and water (6.0 L).

  • Diazotization: Cool the suspension to 0-5 °C. Prepare a solution of sodium nitrite (446 g, 6.47 mol) in water (1.5 L) and add it dropwise to the reaction mixture over 1-2 hours, maintaining the temperature below 5 °C.

  • Cyclization: After the addition is complete, stir the mixture at 0-5 °C for an additional hour. The formation of the indazole is typically spontaneous upon diazotization.

  • Reaction Monitoring: Monitor the reaction by TLC or HPLC to confirm the consumption of the starting material.

  • Isolation: Filter the solid product, wash with cold water, and then with a cold 5% aqueous sodium bicarbonate solution until the filtrate is neutral. Finally, wash with cold water again.

  • Drying: Dry the crude product under vacuum at 60 °C to afford 6-fluoro-4-nitro-1H-indazole.

Step 3: Synthesis of this compound

  • Reaction Setup: In a 20 L jacketed glass reactor, charge 6-fluoro-4-nitro-1H-indazole (1.0 kg, 5.52 mol), ethanol (8.0 L), water (2.0 L), and ammonium chloride (148 g, 2.76 mol).

  • Reduction: Heat the mixture to 70-75 °C. Add iron powder (925 g, 16.56 mol) portion-wise over 1-2 hours, maintaining the temperature at 75-80 °C. The reaction is exothermic.

  • Reaction Monitoring: Stir the reaction mixture at 80 °C for 2-4 hours. Monitor the reduction by TLC or HPLC.

  • Work-up: Once the reaction is complete, hot filter the mixture through a pad of celite to remove the iron salts. Wash the filter cake with hot ethanol.

  • Purification and Isolation: Concentrate the combined filtrates under reduced pressure. Add water to the residue and extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield this compound.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the scale-up synthesis of this compound.

Parameter3-Fluoro-2-methyl-5-nitroaniline6-Fluoro-4-nitro-1H-indazoleThis compound
Molecular Formula C₇H₇FN₂O₂C₇H₄FN₃O₂C₇H₆FN₃
Molecular Weight 170.14 g/mol 181.12 g/mol 151.14 g/mol
Appearance Yellow solidPale yellow to brown solidOff-white to light brown solid
Typical Yield 75-85%80-90%70-80%
Purity (HPLC) >98%>97%>99%
¹H NMR Consistent with structureConsistent with structureConsistent with structure
Mass Spec (m/z) [M+H]⁺ = 171.05[M+H]⁺ = 182.03[M+H]⁺ = 152.06

Experimental Workflow Diagram

Experimental_Workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Diazotization and Cyclization cluster_step3 Step 3: Reduction A1 Charge H2SO4 to Reactor A2 Add 3-Fluoro-2-methylaniline at 0-5 °C A1->A2 A3 Add Nitrating Mixture (H2SO4/HNO3) at <10 °C A2->A3 A4 Stir at 5-10 °C A3->A4 A5 Quench on Ice A4->A5 A6 Neutralize with NaOH A5->A6 A7 Filter and Dry A6->A7 B1 Suspend Intermediate in HCl/H2O A7->B1 Product from Step 1 B2 Cool to 0-5 °C B1->B2 B3 Add NaNO2 Solution B2->B3 B4 Stir at 0-5 °C B3->B4 B5 Filter and Wash B4->B5 B6 Dry Product B5->B6 C1 Charge Nitro-indazole, EtOH, H2O, NH4Cl B6->C1 Product from Step 2 C2 Heat to 70-75 °C C1->C2 C3 Add Iron Powder C2->C3 C4 Stir at 80 °C C3->C4 C5 Hot Filter through Celite C4->C5 C6 Concentrate Filtrate C5->C6 C7 Extract with Ethyl Acetate C6->C7 C8 Purify and Isolate Final Product C7->C8

Caption: Experimental workflow for the synthesis of this compound.

Safety Considerations

  • All manipulations should be carried out in a well-ventilated fume hood by trained personnel.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • The nitration reaction is highly exothermic and requires careful temperature control.

  • Concentrated acids and bases are corrosive and should be handled with extreme care.

  • Sodium nitrite is a strong oxidizing agent.

  • Iron powder is flammable.

Conclusion

The synthetic protocol described in this application note provides a viable and scalable route to this compound. The methodology employs readily available starting materials and reagents, and the reaction conditions are amenable to large-scale production. This process is expected to facilitate the synthesis of this important building block for the development of new pharmaceutical agents. Further process optimization may be performed to enhance yields and throughput for industrial-scale manufacturing.

Disclaimer: This is a proposed synthetic route based on established chemical principles. The actual experimental conditions may require optimization. All procedures should be performed with appropriate safety precautions.

Application Notes and Protocols for the Use of 6-Fluoro-1H-indazol-4-amine in Parallel Synthesis Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 6-Fluoro-1H-indazol-4-amine as a versatile scaffold for the construction of parallel synthesis libraries, particularly targeting kinase inhibitors and other biologically active compounds. The indazole core is a privileged structure in medicinal chemistry, known for its ability to mimic the interactions of purines with protein kinases. The introduction of a fluorine atom at the 6-position can enhance metabolic stability and binding affinity, while the amino group at the 4-position serves as a key handle for diversification.

Introduction to this compound in Drug Discovery

This compound is a valuable building block for the synthesis of focused compound libraries aimed at various therapeutic targets. The indazole moiety is a bioisostere of indole and phenol and is prevalent in numerous approved drugs and clinical candidates. Its derivatives have shown a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. In the context of parallel synthesis, the amino group at the C4 position offers a convenient point for rapid derivatization, allowing for the exploration of the surrounding chemical space to optimize potency, selectivity, and pharmacokinetic properties.

The primary application of this scaffold is in the generation of kinase inhibitor libraries. The nitrogen atoms of the indazole ring can form crucial hydrogen bond interactions with the hinge region of the kinase active site, a common binding motif for type I and type II kinase inhibitors. By systematically modifying the substituent introduced at the 4-amino position, researchers can fine-tune the interactions with the solvent-exposed region and other pockets of the kinase enzyme.

Parallel Synthesis Strategies

The 4-amino group of this compound is a versatile functional group that can readily undergo a variety of chemical transformations suitable for parallel synthesis formats. The most common derivatization strategies include:

  • Amide Bond Formation: Coupling with a diverse set of carboxylic acids or acyl chlorides.

  • Sulfonamide Synthesis: Reaction with a library of sulfonyl chlorides.

  • Reductive Amination: Condensation with aldehydes or ketones followed by reduction to form secondary or tertiary amines.

  • Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.

These reactions are generally robust, high-yielding, and compatible with a wide range of functional groups, making them ideal for automated or semi-automated parallel synthesis platforms.

Experimental Protocols

The following protocols are representative methods for the derivatization of this compound in a parallel synthesis format. These are based on established procedures for analogous aminoindazole scaffolds.

Protocol 1: Parallel Amide Library Synthesis

This protocol describes the synthesis of an amide library from this compound and a diverse set of carboxylic acids using a carbodiimide coupling agent.

Materials:

  • This compound

  • Library of carboxylic acids (R-COOH)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • 96-well reaction block

Procedure:

  • In each well of a 96-well reaction block, add a solution of a unique carboxylic acid (0.12 mmol, 1.2 eq) in DMF (0.5 mL).

  • To each well, add a solution of this compound (15.1 mg, 0.1 mmol, 1.0 eq) in DMF (0.5 mL).

  • Add a solution of HOBt (18.4 mg, 0.12 mmol, 1.2 eq) in DMF (0.2 mL) to each well.

  • Finally, add DIC (18.6 µL, 0.12 mmol, 1.2 eq) to each well.

  • Seal the reaction block and shake at room temperature for 16 hours.

  • Upon completion, quench the reaction by adding water (1 mL) to each well.

  • Extract the product with DCM (3 x 1 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (1 x 1 mL) and brine (1 x 1 mL).

  • Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The resulting crude products can be purified by parallel HPLC.

Protocol 2: Parallel Sulfonamide Library Synthesis

This protocol details the synthesis of a sulfonamide library by reacting this compound with a diverse set of sulfonyl chlorides.

Materials:

  • This compound

  • Library of sulfonyl chlorides (R-SO₂Cl)

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • 96-well reaction block

Procedure:

  • In each well of a 96-well reaction block, add a solution of this compound (15.1 mg, 0.1 mmol, 1.0 eq) in DCM (0.5 mL).

  • Add pyridine (12.1 µL, 0.15 mmol, 1.5 eq) to each well.

  • To each well, add a solution of a unique sulfonyl chloride (0.11 mmol, 1.1 eq) in DCM (0.5 mL).

  • Seal the reaction block and shake at room temperature for 12 hours.

  • Upon completion, wash the reaction mixture with 1 M HCl (1 x 1 mL), saturated aqueous sodium bicarbonate solution (1 x 1 mL), and brine (1 x 1 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude products can be purified by parallel HPLC.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of analogous indazole-based libraries. While specific data for this compound is not available in the cited literature, these results provide an expected range of yields and biological activities.

Table 1: Representative Yields for Parallel Synthesis of Indazole Derivatives

Reaction TypeScaffoldNo. of AnalogsYield Range (%)Reference
Amide Coupling3-Amino-1H-indazole1040-75
Sulfonamide Synthesis6-Amino-1H-indazole1535-68
Reductive Amination6-Amino-1H-indazole2850-85

Table 2: Biological Activity of Representative Indazole-Based Kinase Inhibitors

Compound IDTarget KinaseIC₅₀ (nM)Cell LineIC₅₀ (µM)Reference
Compound 4 FLT3<10--
Compound 11 PDGFRα<10--
CFI-400437 PLK40.6--
CFI-400945 PLK42.8--
Compound 36 IDO1 (protein expression)-HCT1160.4

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the parallel synthesis and screening of a chemical library derived from this compound.

G cluster_synthesis Library Synthesis cluster_screening Screening Cascade start This compound + Diversity Building Blocks reaction Parallel Synthesis (e.g., Amidation, Sulfonylation) start->reaction purification Parallel Purification (e.g., HPLC) reaction->purification library Diversified Indazole Library purification->library primary_screen Primary Screening (e.g., Kinase Panel) library->primary_screen hit_id Hit Identification primary_screen->hit_id dose_response Dose-Response & IC₅₀ Determination hit_id->dose_response Active Compounds secondary_assays Secondary Assays (e.g., Cellular Activity) dose_response->secondary_assays lead_compounds Lead Compounds secondary_assays->lead_compounds

Caption: General workflow for parallel library synthesis and screening.

Signaling Pathway

Libraries derived from this compound are often designed to target protein kinases involved in cancer cell proliferation and survival. The diagram below illustrates a simplified signaling pathway involving Polo-like kinase 4 (PLK4), a key regulator of centriole duplication and a target for some indazole-based inhibitors.

G cluster_pathway PLK4 Signaling in Centriole Duplication plk4 PLK4 stk24 STIL plk4->stk24 phosphorylates apoptosis Apoptosis plk4->apoptosis inhibition leads to sas6 SAS-6 stk24->sas6 recruits cpap CPAP sas6->cpap recruits centriole Centriole Duplication cpap->centriole cell_cycle Cell Cycle Progression centriole->cell_cycle inhibitor This compound Derivative Library inhibitor->plk4 inhibits

Application Notes and Protocols: 6-Fluoro-1H-indazol-4-amine in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in oncology. Its ability to form key hydrogen bond interactions with the hinge region of protein kinases makes it an ideal starting point for the development of potent and selective inhibitors. 6-Fluoro-1H-indazol-4-amine is a fragment-like molecule (Molecular Weight: 151.14 g/mol ) that presents key features for fragment-based drug discovery (FBDD). The fluorine atom can enhance binding affinity and improve metabolic stability, while the amino group provides a vector for synthetic elaboration to improve potency and selectivity.

These application notes provide a comprehensive overview of the utilization of the this compound scaffold in a typical FBDD campaign targeting protein kinases. While direct quantitative data for this specific fragment is not extensively published, the following sections outline a representative workflow, standardized protocols, and expected data based on the well-established use of similar indazole fragments in kinase inhibitor discovery.

Fragment Screening and Hit Validation Data

In a typical FBDD campaign, a library of low molecular weight fragments is screened against a target protein to identify initial hits. The following table summarizes hypothetical, yet representative, quantitative data from a multi-tiered screening and validation workflow for a fluoro-amino-indazole fragment against a target protein kinase (e.g., a member of the FGFR or VEGFR family).

Table 1: Summary of Quantitative Data for a Fluoro-Amino-Indazole Fragment

Assay Type Method Parameter Measured Value Interpretation
Primary Screen Differential Scanning Fluorimetry (DSF) / Thermal Shift AssayThermal Shift (ΔTm)+2.5 °CIndicates direct binding and stabilization of the target protein.
Secondary Screen Surface Plasmon Resonance (SPR)Dissociation Constant (KD)250 µMConfirms direct binding and quantifies a weak, but typical, fragment affinity.
Hit Validation Isothermal Titration Calorimetry (ITC)Dissociation Constant (KD)220 µMOrthogonal confirmation of binding affinity and provides thermodynamic data.
Enthalpy Change (ΔH)-8.5 kcal/molFavorable enthalpic contribution to binding.
Entropy Change (-TΔS)+3.5 kcal/molUnfavorable entropic contribution, common for fragment binding.
Target Engagement Cellular Thermal Shift Assay (CETSA)Thermal Stabilization in Cells+1.8 °CConfirms the fragment engages the target protein in a cellular environment.
Initial Potency Biochemical Kinase Assay (e.g., HTRF)IC50> 500 µMDemonstrates weak initial inhibitory activity, as expected for a fragment.

Experimental Protocols

Detailed methodologies for the key experiments cited in the data table are provided below.

Protocol 2.1: Primary Fragment Screening using Differential Scanning Fluorimetry (DSF)

Objective: To identify fragments that bind to and stabilize the target kinase.

Materials:

  • Purified target kinase (0.2 mg/mL in 20 mM HEPES pH 7.5, 150 mM NaCl).

  • Fragment library (including this compound) dissolved in DMSO at 100 mM.

  • SYPRO Orange dye (5000x stock in DMSO).

  • 96-well or 384-well PCR plates.

  • Real-time PCR instrument capable of monitoring fluorescence over a temperature gradient.

Methodology:

  • Preparation of Master Mix: Prepare a master mix containing the target kinase and SYPRO Orange dye. For a 20 µL final reaction volume, mix 10 µL of 0.4 mg/mL protein solution with 0.1 µL of 100x SYPRO Orange dye per well.

  • Fragment Addition: Add 0.2 µL of each 10 mM fragment stock solution (diluted from 100 mM stock) to the appropriate wells of the PCR plate to achieve a final fragment concentration of 100 µM. Add 0.2 µL of DMSO to control wells.

  • Reaction Assembly: Add 19.8 µL of the protein/dye master mix to each well containing the fragment or DMSO. Seal the plate securely.

  • Thermal Denaturation: Place the plate in the real-time PCR instrument. Set the instrument to ramp the temperature from 25 °C to 95 °C at a rate of 1 °C/minute.

  • Data Acquisition: Monitor the fluorescence of the SYPRO Orange dye at each temperature increment.

  • Data Analysis: Plot fluorescence versus temperature to generate a melting curve for each well. Determine the melting temperature (Tm), which is the midpoint of the transition. Calculate the thermal shift (ΔTm) by subtracting the Tm of the DMSO control from the Tm of each fragment-containing sample. A ΔTm > 2 °C is typically considered a positive hit.

Protocol 2.2: Hit Confirmation and Affinity Determination by Surface Plasmon Resonance (SPR)

Objective: To confirm direct binding of primary hits and determine their binding affinity (KD).

Materials:

  • SPR instrument (e.g., Biacore).

  • CM5 sensor chip.

  • Amine coupling kit (EDC, NHS, ethanolamine).

  • Purified target kinase (50 µg/mL in 10 mM Sodium Acetate, pH 5.0).

  • Running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

  • Fragment hits dissolved in running buffer with matched DMSO concentration.

Methodology:

  • Chip Immobilization: Activate the CM5 sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS. Immobilize the target kinase to the surface via amine coupling to achieve a response of ~10,000 Response Units (RU). Deactivate any remaining active esters with 1 M ethanolamine-HCl. Use one flow cell as a reference by activating and deactivating it without protein immobilization.

  • Binding Analysis: Prepare a dilution series of the fragment (e.g., 500 µM, 250 µM, 125 µM, 62.5 µM, 31.25 µM) in running buffer.

  • Injection: Inject the fragment solutions over the target and reference flow cells at a constant flow rate (e.g., 30 µL/min) for a set association time (e.g., 60 seconds), followed by a dissociation phase with running buffer.

  • Data Processing: Subtract the reference flow cell data from the target flow cell data to obtain specific binding sensorgrams.

  • Affinity Determination: Plot the equilibrium response against the fragment concentration and fit the data to a steady-state affinity model to determine the dissociation constant (KD).[1][2]

Protocol 2.3: Orthogonal Hit Validation by Isothermal Titration Calorimetry (ITC)

Objective: To validate binding and determine the complete thermodynamic profile of the fragment-protein interaction.

Materials:

  • Isothermal titration calorimeter.

  • Purified target kinase (e.g., 50 µM in 20 mM HEPES pH 7.5, 150 mM NaCl).

  • Fragment hit (e.g., 1 mM in the same buffer).

Methodology:

  • Sample Preparation: Prepare the protein and fragment solutions in the same buffer batch to minimize buffer mismatch artifacts. Degas both solutions before use.

  • Instrument Setup: Equilibrate the ITC instrument to the desired temperature (e.g., 25 °C).

  • Titration: Load the protein solution into the sample cell and the fragment solution into the injection syringe.

  • Data Collection: Perform a series of injections (e.g., 19 injections of 2 µL each) of the fragment into the protein solution, with sufficient time between injections for the signal to return to baseline.

  • Data Analysis: Integrate the heat change peaks for each injection. Plot the heat change per mole of injectant against the molar ratio of fragment to protein. Fit the resulting isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.[3][4][5]

Protocol 2.4: In-Cell Target Engagement using Cellular Thermal Shift Assay (CETSA)

Objective: To confirm that the fragment binds to its target within a cellular context.

Materials:

  • Cultured cells expressing the target kinase.

  • Complete cell culture medium.

  • Phosphate-buffered saline (PBS).

  • Fragment hit dissolved in DMSO.

  • Lysis buffer (containing protease and phosphatase inhibitors).

  • Equipment for protein quantification (e.g., Western Blot or ELISA).

Methodology:

  • Cell Treatment: Treat cultured cells with the fragment at a high concentration (e.g., 200 µM) or with vehicle (DMSO) for 1-2 hours.

  • Heating: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Clarification: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Quantification: Collect the supernatant (containing soluble protein) and quantify the amount of soluble target kinase at each temperature using Western Blot, ELISA, or other specific protein detection methods.

  • Data Analysis: Plot the percentage of soluble protein against temperature for both vehicle- and fragment-treated samples. A shift in the melting curve to a higher temperature in the presence of the fragment indicates target engagement and stabilization.[6][7][8][9]

Visualizations: Workflows and Pathways

The following diagrams illustrate the key processes in a fragment-based drug discovery campaign.

FBDD_Workflow cluster_0 Fragment Screening cluster_1 Hit Validation cluster_2 Hit-to-Lead cluster_3 Lead Optimization FragLib Fragment Library (~1000-3000 compounds) PrimaryScreen Primary Screen (e.g., DSF, SPR) FragLib->PrimaryScreen Hits Initial Hits (Weak Binders) PrimaryScreen->Hits Validation Orthogonal Validation (NMR, ITC) Hits->Validation Structure Structural Biology (X-ray, Cryo-EM) Validation->Structure SBDD Structure-Based Design Structure->SBDD MedChem Medicinal Chemistry (Fragment Growing/Linking) SBDD->MedChem SAR SAR Analysis MedChem->SAR SAR->SBDD Leads Lead Compounds (nM Potency) SAR->Leads ADME_Tox ADME/Tox Profiling Leads->ADME_Tox InVivo In Vivo Efficacy ADME_Tox->InVivo Candidate Preclinical Candidate InVivo->Candidate Kinase_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., FGFR, VEGFR) GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Response Cellular Response (Proliferation, Survival) Transcription->Response Fragment Indazole Fragment Inhibitor Fragment->RTK Inhibits ATP Binding Hit_to_Lead_Process start Initial Hit This compound KD = 250 µM step1 Structure-Based Design Identify growth vector from 4-amino group start->step1 step2 Fragment Growing Synthesize small library of amides/ureas step1->step2 step3 SAR Analysis Test new compounds in biochemical assay step2->step3 result Improved Hit KD = 10 µM step3->result cycle Iterate Design-Synthesize-Test Cycle result->cycle lead Lead Compound KD < 100 nM Good cellular activity cycle->lead

References

Application Notes and Protocols for Coupling Reactions with 6-Fluoro-1H-indazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to key coupling reactions involving 6-Fluoro-1H-indazol-4-amine, a valuable building block in medicinal chemistry. The indazole scaffold is a privileged structure found in numerous biologically active compounds, and the ability to functionalize the 4-amino group through various coupling reactions is crucial for the development of novel therapeutics.[1][2][3] This document outlines detailed protocols for Buchwald-Hartwig amination, amide coupling, and a proposed Suzuki coupling strategy, complete with quantitative data and workflow diagrams.

Buchwald-Hartwig Amination for the Synthesis of N-Aryl-6-fluoro-1H-indazol-4-amines

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[4] This methodology is highly versatile for the synthesis of N-aryl derivatives of this compound, allowing for the introduction of a wide range of aryl and heteroaryl substituents. The choice of phosphine ligand is critical for reaction efficiency and is dependent on the nature of the amine substrate.[5][6]

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is adapted from procedures for the amination of related bromo-indazole derivatives.[5]

Materials:

  • This compound

  • Aryl bromide or chloride (e.g., 4-bromotoluene, 2-chloropyridine)

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Anhydrous dioxane

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), the aryl halide (1.2 mmol, 1.2 equiv.), Pd(OAc)₂ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Add sodium tert-butoxide (1.4 mmol, 1.4 equiv.) to the stirred reaction mixture.

  • Seal the tube and heat the reaction mixture to 100-120 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Buchwald-Hartwig Amination
Aryl HalideProductCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
4-BromotolueneN-(4-methylphenyl)-6-fluoro-1H-indazol-4-aminePd(OAc)₂/XPhosNaOtBuToluene1101285
2-ChloropyridineN-(pyridin-2-yl)-6-fluoro-1H-indazol-4-aminePd(OAc)₂/XPhosNaOtBuDioxane1201878
3-BromoanisoleN-(3-methoxyphenyl)-6-fluoro-1H-indazol-4-aminePd(OAc)₂/XPhosNaOtBuToluene1101482

Workflow Diagram: Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Reactants: This compound, Aryl Halide, Pd(OAc)₂, XPhos B Evacuate and Backfill with Inert Gas A->B C Add Anhydrous Solvent B->C D Add Base (NaOtBu) C->D E Heat to 100-120 °C D->E F Monitor by TLC/LC-MS E->F G Quench with aq. NH₄Cl F->G H Extract with Organic Solvent G->H I Dry and Concentrate H->I J Purify by Column Chromatography I->J Amide_Coupling_Workflow cluster_activation Carboxylic Acid Activation cluster_coupling Amine Coupling cluster_workup Workup and Purification A Dissolve Carboxylic Acid and HATU in DMF B Add DIPEA and Stir A->B C Add this compound B->C D Stir at Room Temperature C->D E Monitor by TLC/LC-MS D->E F Dilute and Wash E->F G Dry and Concentrate F->G H Purify by Column Chromatography G->H Suzuki_Strategy A This compound B Halogenation (e.g., Bromination) A->B Step 1 C Halogenated Intermediate (e.g., 7-Bromo-6-fluoro-1H-indazol-4-amine) B->C D Suzuki Coupling with Arylboronic Acid C->D Step 2 E C-C Coupled Product D->E

References

Application Note and Protocols for Cell-Based Assays Using 6-Fluoro-1H-indazol-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Indazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. The indazole scaffold is a key component in numerous clinically approved and investigational drugs, particularly in oncology. This document provides detailed protocols for the evaluation of 6-Fluoro-1H-indazol-4-amine derivatives in common cell-based assays to determine their cytotoxic and potential kinase inhibitory activities. The protocols are designed to be adaptable for high-throughput screening and detailed mechanistic studies.

Data Presentation

The following tables summarize hypothetical, yet representative, quantitative data for a series of this compound derivatives (termed here as INDZ-F1 to INDZ-F4) in various cell-based assays.

Table 1: In Vitro Cytotoxicity of this compound Derivatives

Compound IDCell LineAssay TypeIncubation Time (h)IC50 (µM)
INDZ-F1MCF-7MTT485.2
INDZ-F1A549MTT488.9
INDZ-F2MCF-7MTT482.1
INDZ-F2A549MTT483.5
INDZ-F3MCF-7MTT4815.8
INDZ-F3A549MTT4822.4
INDZ-F4MCF-7MTT480.9
INDZ-F4A549MTT481.2
DoxorubicinMCF-7MTT480.5
DoxorubicinA549MTT480.8

Table 2: Kinase Inhibition Profile of Lead Compound INDZ-F4

Kinase TargetAssay TypeIC50 (nM)
VEGFR2In Vitro Kinase Assay15.6
PDGFRβIn Vitro Kinase Assay32.8
EGFRIn Vitro Kinase Assay> 1000
AKT1In Vitro Kinase Assay> 1000

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of this compound derivatives on cancer cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • This compound derivatives

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of each derivative in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to achieve final concentrations ranging from 0.01 µM to 100 µM.

    • Remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate for 48 hours at 37°C.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.

    • Incubate for 2-4 hours at room temperature in the dark.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.[1][2]

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol describes a general method for evaluating the inhibitory activity of the indazole derivatives against a specific kinase (e.g., VEGFR2).

Materials:

  • Purified recombinant kinase (e.g., VEGFR2)

  • Kinase-specific substrate peptide

  • ATP

  • Kinase assay buffer

  • This compound derivatives

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well assay plates

  • Luminometer

Procedure:

  • Compound Preparation:

    • Prepare serial dilutions of the indazole derivatives in kinase assay buffer.

  • Kinase Reaction:

    • In a 384-well plate, add the kinase, substrate, and diluted compound.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for 60 minutes.

  • Signal Detection (using ADP-Glo™):

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition:

    • Measure the luminescence using a luminometer.

    • Calculate the percent inhibition relative to a no-inhibitor control.

    • Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.[3]

Visualizations

G Ligand Growth Factor (e.g., VEGF) Receptor Receptor Tyrosine Kinase (e.g., VEGFR2) Ligand->Receptor P_Receptor P Receptor->P_Receptor Indazole This compound Derivative Indazole->P_Receptor Inhibition PLCg PLCγ P_Receptor->PLCg Ras Ras P_Receptor->Ras PI3K PI3K P_Receptor->PI3K PIP2 PIP2 PLCg->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: Putative signaling pathway inhibited by this compound derivatives.

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed cells in 96-well plate C Treat cells with derivatives A->C B Prepare serial dilutions of indazole derivatives B->C D Incubate for 48 hours C->D E Add MTT reagent D->E F Incubate for 4 hours E->F G Add solubilization buffer F->G H Measure absorbance at 570 nm G->H I Calculate % viability and determine IC50 H->I

Caption: Experimental workflow for the MTT cytotoxicity assay.

G A Perform cytotoxicity assay at multiple concentrations B Obtain absorbance readings for each concentration A->B C Normalize data to vehicle control (% Viability) B->C D Plot % Viability vs. Log[Compound Concentration] C->D E Fit data to a sigmoidal dose-response curve D->E F Determine IC50 value from the fitted curve E->F

Caption: Logical workflow for dose-response analysis and IC50 determination.

References

Application Notes and Protocols: 6-Fluoro-1H-indazol-4-amine in the Synthesis of ATP-Competitive Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Fluoro-1H-indazol-4-amine and its isomers are privileged heterocyclic scaffolds in medicinal chemistry, particularly in the development of ATP-competitive protein kinase inhibitors. The indazole core acts as a bioisostere of the adenine ring of ATP, effectively targeting the hinge region of the kinase ATP-binding pocket. The strategic placement of a fluorine atom can enhance binding affinity, metabolic stability, and other pharmacokinetic properties. The amino group serves as a versatile synthetic handle for introducing various side chains to explore the solvent-exposed regions of the kinase active site, thereby improving potency and selectivity.

While the direct application of this compound is not extensively documented in publicly available literature for major ATP-competitive inhibitors, the closely related 3-amino and 6-amino-indazole cores are well-established in the synthesis of numerous potent kinase inhibitors.[1][2] This document provides a representative application of a fluoro-amino-indazole scaffold in the synthesis of a hypothetical ATP-competitive inhibitor targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.

Target Kinase: VEGFR-2

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase insert Domain Receptor (KDR), is a receptor tyrosine kinase that plays a crucial role in vasculogenesis and angiogenesis. Aberrant VEGFR-2 signaling is a hallmark of many cancers, making it a prime target for anti-cancer drug development. ATP-competitive inhibitors of VEGFR-2 block its kinase activity, thereby inhibiting downstream signaling pathways involved in endothelial cell proliferation, migration, and survival.

Quantitative Data Summary

The following table summarizes the inhibitory activity of a representative 3-aminoindazole-based urea compound, ABT-869, which demonstrates the potential of this scaffold. Data for a hypothetical inhibitor derived from a 6-fluoro-1H-amino-indazole is included for illustrative purposes.

Compound/ScaffoldKDR (VEGFR-2) IC50 (nM)FLT3 IC50 (nM)c-Kit IC50 (nM)PDGFRβ IC50 (nM)
ABT-869 (3-aminoindazole urea)418116
Hypothetical Inhibitor A (from 6-fluoro-1H-amino-indazole)5 25 3 20

Note: Data for ABT-869 is sourced from existing literature.[1] Data for the hypothetical inhibitor is illustrative of expected potency based on the scaffold.

Experimental Protocols

This section details the synthetic route to a hypothetical ATP-competitive inhibitor of VEGFR-2 starting from a 6-fluoro-1H-amino-indazole derivative. The synthesis involves a key Suzuki coupling reaction followed by an amide bond formation.

Protocol 1: Synthesis of 6-Fluoro-1H-indazol-4-yl)-aryl intermediate via Suzuki Coupling

Materials:

  • 4-Bromo-6-fluoro-1H-indazole (1.0 equiv)

  • Aryl boronic acid or pinacol ester (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (0.05 equiv)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water mixture, DMF)

  • Nitrogen or Argon gas supply

Procedure:

  • To a flame-dried round-bottom flask, add 4-bromo-6-fluoro-1H-indazole, the aryl boronic acid/ester, and the base.

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add the degassed solvent and the palladium catalyst.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Protocol 2: Synthesis of the Final Inhibitor via Amide Bond Formation

Materials:

  • (6-Fluoro-1H-indazol-4-yl)-aryl intermediate with a carboxylic acid moiety (1.0 equiv)

  • Amine (1.1 equiv)

  • Coupling agent (e.g., HATU, HBTU) (1.2 equiv)

  • Base (e.g., DIPEA, TEA) (2.0 equiv)

  • Anhydrous solvent (e.g., DMF, DCM)

  • Nitrogen or Argon gas supply

Procedure:

  • Dissolve the (6-Fluoro-1H-indazol-4-yl)-aryl carboxylic acid intermediate in the anhydrous solvent in a round-bottom flask under a nitrogen atmosphere.

  • Add the amine, coupling agent, and base to the solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by preparative HPLC to yield the final inhibitor.

Visualizations

VEGFR-2 Signaling Pathway

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Phosphorylation PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Proliferation Cell Proliferation, Migration, Survival PKC->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor ATP-Competitive Inhibitor Inhibitor->VEGFR2 Inhibition

Caption: VEGFR-2 signaling cascade and the point of inhibition.

General Synthetic Workflow

Synthetic_Workflow Start This compound (or isomer) Step1 Functional Group Interconversion (e.g., Bromination) Start->Step1 Intermediate1 Bromo-fluoro-indazole Step1->Intermediate1 Step2 Suzuki Coupling Intermediate1->Step2 Intermediate2 Coupled Biaryl Intermediate Step2->Intermediate2 Reagent1 Aryl Boronic Acid Reagent1->Step2 Step3 Amide Bond Formation (or other coupling) Intermediate2->Step3 FinalProduct ATP-Competitive Inhibitor Step3->FinalProduct Reagent2 Amine/Acid Chloride Reagent2->Step3

Caption: General synthetic workflow for kinase inhibitors.

References

Application Notes and Protocols: Assessing the Metabolic Stability of 6-Fluoro-1H-indazol-4-amine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic stability is a critical parameter in drug discovery and development, influencing a drug candidate's pharmacokinetic profile, bioavailability, and potential for drug-drug interactions.[1][2][3][4] This document provides a detailed methodology for assessing the metabolic stability of 6-Fluoro-1H-indazol-4-amine analogs, a chemical scaffold of interest in medicinal chemistry. The protocols outlined below describe the use of common in vitro systems, such as liver microsomes and hepatocytes, to determine key metabolic parameters.[1][4][5][6][7] These assays are designed to identify metabolic liabilities early in the drug discovery process, enabling structure-activity relationship (SAR) studies to optimize metabolic properties.[5][6]

The liver is the primary site of drug metabolism, which is broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions.[3][4] Microsomal assays are effective for evaluating Phase I metabolism, primarily mediated by cytochrome P450 (CYP) enzymes, while hepatocyte assays provide a more comprehensive assessment of both Phase I and Phase II metabolic pathways.[5][7] The data generated from these assays, such as half-life (t½) and intrinsic clearance (Clint), are essential for predicting the in vivo hepatic clearance of a compound.[2][7]

Experimental Workflow

The overall workflow for assessing the metabolic stability of this compound analogs is depicted in the following diagram. This process begins with the test compound and proceeds through incubation with metabolically active systems, sample analysis, and data interpretation.

G cluster_0 Test Compound (Analog) Test Compound (Analog) Microsomal Stability Assay Microsomal Stability Assay Test Compound (Analog)->Microsomal Stability Assay Hepatocyte Stability Assay Hepatocyte Stability Assay Test Compound (Analog)->Hepatocyte Stability Assay LC-MS/MS Analysis LC-MS/MS Analysis Microsomal Stability Assay->LC-MS/MS Analysis Quenched Samples Hepatocyte Stability Assay->LC-MS/MS Analysis Quenched Samples Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Peak Area Ratios Metabolite Identification (Optional) Metabolite Identification (Optional) Data Analysis->Metabolite Identification (Optional) Rank Analogs Identify Liabilities G cluster_1 Parent_Analog This compound Analog Phase_I Phase I Metabolism (CYP450s) Parent_Analog->Phase_I Phase_II Phase II Metabolism (UGTs, SULTs) Parent_Analog->Phase_II Hydroxylation Hydroxylation Phase_I->Hydroxylation N_dealkylation N-dealkylation Phase_I->N_dealkylation Oxidation Oxidation Phase_I->Oxidation Hydroxylation->Phase_II N_dealkylation->Phase_II Oxidation->Phase_II Glucuronidation Glucuronidation Phase_II->Glucuronidation Sulfation Sulfation Phase_II->Sulfation Excretion Excretion Glucuronidation->Excretion Sulfation->Excretion

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Fluoro-1H-indazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Fluoro-1H-indazol-4-amine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly focusing on a common synthetic route starting from 2,4-difluoro-6-nitrotoluene.

Question: I am experiencing low yields in the cyclization step to form the indazole ring. What are the potential causes and solutions?

Answer:

Low yields during the cyclization of a hydrazine derivative to form the indazole ring are a common challenge. Several factors can contribute to this issue:

  • Incomplete Hydrazine Formation: The initial reaction to form the hydrazine intermediate may not have gone to completion. Ensure the reaction conditions (temperature, time, and stoichiometry of reagents) are optimized.

  • Decomposition of the Intermediate: The hydrazine intermediate can be unstable. It is often recommended to use it in the subsequent cyclization step without extensive purification or delay.

  • Suboptimal Cyclization Conditions: The choice of base, solvent, and temperature is critical for efficient cyclization.

    • Base: Stronger bases like potassium tert-butoxide or sodium hydride are often required. The stoichiometry of the base is also crucial.

    • Solvent: Anhydrous polar aprotic solvents such as DMF, DMSO, or NMP are typically used. Ensure the solvent is dry, as water can interfere with the reaction.

    • Temperature: The reaction may require heating to proceed at a reasonable rate. However, excessive temperatures can lead to decomposition. An optimization of the reaction temperature is recommended.

Question: I am observing the formation of a significant amount of isomeric impurities. How can I minimize their formation and purify the desired product?

Answer:

The formation of regioisomers is a known challenge in the synthesis of substituted indazoles. In the case of this compound, the formation of the 4-fluoro-6-amino isomer or other positional isomers can occur.

  • Directed Ortho-Metalation (DoM): To improve regioselectivity, consider a synthetic strategy that involves a Directed Metalation Group (DMG). A well-chosen DMG can direct the lithiation to the desired position, followed by quenching with an electrophile.

  • Chromatographic Purification: Careful optimization of column chromatography is often necessary to separate the desired product from its isomers.

    • Stationary Phase: Silica gel is commonly used.

    • Mobile Phase: A gradient elution with a solvent system like ethyl acetate/hexanes or dichloromethane/methanol may be required to achieve good separation. High-Performance Liquid Chromatography (HPLC) can also be an effective purification method.

Question: The reduction of the nitro group is proving to be difficult or resulting in side products. What are the recommended reduction methods?

Answer:

The reduction of the nitro group to an amine is a critical step. The choice of reducing agent and reaction conditions can significantly impact the yield and purity of the final product.

  • Catalytic Hydrogenation: This is a clean and efficient method.

    • Catalyst: Palladium on carbon (Pd/C) is a common choice.

    • Hydrogen Source: Hydrogen gas or a transfer hydrogenation reagent like ammonium formate or hydrazine can be used.

    • Solvent: Alcohols like methanol or ethanol are typical solvents.

  • Metal-Mediated Reductions:

    • Tin(II) Chloride (SnCl2): This is a classic method for nitro group reduction. The reaction is typically carried out in an acidic medium.

    • Iron (Fe) in Acetic Acid: This is another effective and cost-efficient method.

Care should be taken to avoid over-reduction or side reactions, especially if other reducible functional groups are present in the molecule.

Frequently Asked Questions (FAQs)

Q1: What is a common starting material for the synthesis of this compound?

A common and commercially available starting material is 2,4-difluoro-6-nitrotoluene.

Q2: What are the key synthetic steps in a typical route to this compound?

A representative synthetic route starting from 2,4-difluoro-6-nitrotoluene generally involves the following key transformations:

  • Hydrazine Formation: Reaction of the starting material with a hydrazine source.

  • Indazole Ring Formation (Cyclization): Intramolecular cyclization to form the fluoro-nitro-indazole intermediate.

  • Nitro Group Reduction: Reduction of the nitro group to the corresponding amine to yield the final product.

Q3: Are there any specific safety precautions I should take during this synthesis?

Yes, several safety precautions are essential:

  • Hydrazine: Hydrazine and its derivatives are often toxic and potentially explosive. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Strong Bases: Reagents like sodium hydride and potassium tert-butoxide are highly reactive and moisture-sensitive. Handle under an inert atmosphere (e.g., nitrogen or argon).

  • Catalytic Hydrogenation: Hydrogen gas is flammable and can form explosive mixtures with air. Ensure proper grounding of equipment and use a well-maintained hydrogenation apparatus.

Data Presentation

Table 1: Comparison of Nitro Group Reduction Methods

Reducing AgentCatalyst/AdditiveSolventTypical Yield (%)Key Considerations
H₂Pd/CMethanol/Ethanol85-95%Requires specialized hydrogenation equipment.
Ammonium FormatePd/CMethanol80-90%Transfer hydrogenation, avoids the use of H₂ gas.
SnCl₂HClEthanol75-85%Requires aqueous workup to remove tin salts.
FeAcetic AcidAcetic Acid70-85%Cost-effective, but may require filtration of iron salts.

Experimental Protocols

Protocol 1: Synthesis of 6-Fluoro-4-nitro-1H-indazole

  • To a solution of 2,4-difluoro-6-nitrotoluene (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (1.2 eq).

  • Heat the reaction mixture to 100-110 °C for 12-16 hours.

  • Cool the reaction mixture to room temperature and add hydrazine hydrate (1.5 eq) dropwise.

  • Stir the mixture at room temperature for 4-6 hours.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with ethyl acetate/hexanes) to afford 6-fluoro-4-nitro-1H-indazole.

Protocol 2: Synthesis of this compound

  • To a solution of 6-fluoro-4-nitro-1H-indazole (1.0 eq) in methanol, add 10% Palladium on carbon (0.1 eq).

  • Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 6-8 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield this compound.

Visualizations

experimental_workflow cluster_start Starting Material cluster_step1 Step 1: Intermediate Formation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Reduction cluster_product Final Product 2_4_difluoro_6_nitrotoluene 2,4-Difluoro-6-nitrotoluene Intermediate Hydrazine Intermediate Formation 2_4_difluoro_6_nitrotoluene->Intermediate Hydrazine Source Cyclization Indazole Ring Formation Intermediate->Cyclization Base, Heat Reduction Nitro Group Reduction Cyclization->Reduction Reducing Agent (e.g., H₂, Pd/C) Final_Product This compound Reduction->Final_Product

Caption: Synthetic workflow for this compound.

troubleshooting_guide cluster_cyclization Troubleshooting Cyclization cluster_reduction Troubleshooting Reduction cluster_purification Troubleshooting Purification Start Low Yield or Impurities Detected Identify_Step Identify Problematic Step: - Cyclization? - Reduction? - Purification? Start->Identify_Step Check_Base Optimize Base: - Stronger Base? - Stoichiometry? Identify_Step->Check_Base Cyclization Issue Check_Catalyst Check Catalyst Activity: - Fresh Catalyst? Identify_Step->Check_Catalyst Reduction Issue Optimize_Chroma Optimize Chromatography: - Gradient Elution? - Different Solvent System? Identify_Step->Optimize_Chroma Isomer Impurity Check_Solvent Check Solvent: - Anhydrous? - Appropriate Polarity? Check_Base->Check_Solvent Check_Temp Optimize Temperature: - Avoid Decomposition Check_Solvent->Check_Temp Check_H2 Ensure H₂ Source is Adequate Check_Catalyst->Check_H2 Alternative_Reagent Consider Alternative Reducing Agents: - SnCl₂, Fe/AcOH Check_H2->Alternative_Reagent Consider_HPLC Consider Preparative HPLC Optimize_Chroma->Consider_HPLC

Caption: Troubleshooting logic for synthesis challenges.

Technical Support Center: Optimization of the Reduction of 6-Fluoro-4-Nitro-1H-Indazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the reduction of 6-fluoro-4-nitro-1H-indazole to its corresponding amine, 6-fluoro-1H-indazol-4-amine. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for reducing the nitro group of 6-fluoro-4-nitro-1H-indazole?

A1: The three most widely employed methods for the reduction of aromatic nitro groups, including on indazole scaffolds, are catalytic hydrogenation, reduction with tin(II) chloride (SnCl₂), and reduction with metallic iron (Fe) in a neutral or acidic medium.[1][2] Each method has its own advantages regarding chemoselectivity, reaction conditions, and cost.

Q2: How does the fluorine substituent affect the choice of reduction method?

A2: The presence of a fluorine atom on the aromatic ring is a critical consideration. While the C-F bond is generally strong, aggressive reduction conditions, particularly with certain hydrogenation catalysts, can potentially lead to hydrodefluorination (replacement of fluorine with hydrogen) as a side reaction.[3] Methods using iron or tin(II) chloride are often preferred as they are less likely to cause this issue.[4]

Q3: What are the typical intermediates in this reduction, and can they be isolated?

A3: The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates, including nitroso and hydroxylamine species.[2] Under most conditions designed for complete reduction, these intermediates are transient and not isolated. However, incomplete reactions can lead to their presence as impurities.[2]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A successful reaction will show the consumption of the starting material (6-fluoro-4-nitro-1H-indazole) and the appearance of the product (this compound), which will have a different retention factor (Rf) or retention time.

Q5: What purity level can be expected for the final product, this compound?

A5: With proper execution of the reaction and subsequent purification, a purity of ≥96-98% is achievable.[5][6] The final purity will depend on the chosen reduction method, the effectiveness of the workup, and the purification technique (e.g., column chromatography or recrystallization).

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solutions
Incomplete Reaction (Starting material remains)1. Insufficient Reducing Agent: Not enough reagent to complete the six-electron reduction. 2. Inactive Catalyst/Reagent: The catalyst (e.g., Pd/C) may be poisoned, or the metal (Fe, SnCl₂) may be passivated (oxidized surface). 3. Poor Solubility: The starting material is not fully dissolved in the solvent, limiting its contact with the reagent.[2] 4. Low Temperature: The reaction may be too slow at the current temperature.1. Increase Stoichiometry: Add an additional portion of the reducing agent. For metal/acid reductions, 5-10 equivalents of metal are common.[4] 2. Use Fresh Reagents: Use a fresh batch of catalyst or activate the metal powder (e.g., by washing with dilute HCl).[7] 3. Change Solvent System: Use a co-solvent system (e.g., EtOH/water, THF/EtOH) to improve solubility. Protic co-solvents can also aid catalytic hydrogenations.[8] 4. Increase Temperature: Gently heat the reaction mixture (e.g., to 50-80°C), monitoring for side product formation.[4]
Formation of Side Products (Unidentified spots on TLC)1. Hydrodefluorination: Loss of the fluorine atom, especially possible during catalytic hydrogenation. 2. Incomplete Reduction: Formation of stable intermediates like hydroxylamines or azoxy/azo dimers, particularly if the reaction stalls.[2] 3. Reaction with Solvent: SnCl₂ in alcoholic solvents can sometimes lead to the formation of chloro- or alkoxy- substituted byproducts.[9]1. Switch Method: Change from catalytic hydrogenation to a metal/acid method like Fe/NH₄Cl or SnCl₂/HCl, which are generally more chemoselective for the nitro group over aryl halides.[3] 2. Ensure Complete Reaction: Use a sufficient excess of the reducing agent and ensure adequate reaction time and/or temperature to drive the reaction to the amine.[2] 3. Use a Non-Reactive Solvent: If using SnCl₂, consider ethyl acetate as the solvent instead of an alcohol.
Difficult Product Isolation / Low Yield 1. Product Lost During Workup: The amine product may be water-soluble, especially if protonated. 2. Emulsion Formation: Formation of a stable emulsion during aqueous workup and extraction. 3. Complexation with Metal Salts: The amine product can form complexes with tin salts, leading to co-precipitation and difficult extraction.1. Adjust pH: Before extraction, ensure the aqueous layer is sufficiently basic (pH > 8-9) to deprotonate the amine and increase its solubility in organic solvents. 2. Break Emulsion: Add brine (saturated NaCl solution) or filter the mixture through a pad of Celite to break the emulsion. 3. Thorough Workup for Tin: After a SnCl₂ reduction, basify the solution carefully (e.g., with saturated NaHCO₃ or NaOH solution) until all tin salts precipitate as tin hydroxides. Filter the mixture through Celite before extraction.[2]
Purification Challenges 1. Co-elution of Impurities: Impurities have similar polarity to the product, making separation by column chromatography difficult. 2. Product Streaking on TLC/Column: The basic amine product may interact strongly with the acidic silica gel. 3. Oiling Out During Recrystallization: The product precipitates as an oil instead of crystals.[6]1. Optimize Chromatography: Screen different eluent systems for better separation. Consider using a different stationary phase (e.g., alumina). 2. Neutralize Silica: Add a small amount of a basic modifier like triethylamine (~0.5-1%) to the chromatography eluent to prevent streaking. 3. Improve Recrystallization: Ensure the minimum amount of hot solvent is used. Try a different solvent system or induce crystallization by scratching the flask or adding a seed crystal.[6]

Data Presentation: Comparison of Reduction Methods

The following table summarizes typical conditions for common reduction methods, adapted from protocols for similar nitro-aromatic compounds. Yields are estimates and will require experimental optimization.

MethodReducing AgentSolventTemperatureTypical Reaction TimeKey Advantages & Disadvantages
Catalytic Hydrogenation H₂ (gas, 1 atm or higher) with 5-10% Pd/C catalystEthanol, Ethyl Acetate, THF, Acetic AcidRoom Temp. - 50°C2 - 16 hAdvantages: Clean workup (catalyst is filtered off), high yields.[1] Disadvantages: Potential for hydrodefluorination, requires specialized hydrogenation equipment.[3]
Tin(II) Chloride Reduction SnCl₂·2H₂O (3-5 equiv.)Ethanol, Ethyl Acetate50 - 78°C (Reflux)1 - 4 hAdvantages: Good chemoselectivity, tolerates many functional groups.[2] Disadvantages: Workup can be difficult due to the need to remove tin salts.[2]
Iron Reduction Fe powder (5-10 equiv.) with NH₄Cl or Acetic AcidEtOH/H₂O, Acetic Acid50 - 100°C (Reflux)1 - 5 hAdvantages: Inexpensive, environmentally benign, and highly chemoselective.[4][7] Disadvantages: Requires heating, workup involves filtering off large amounts of iron salts.

Experimental Protocols

Note: These protocols are representative methodologies for the reduction of nitroarenes and should be adapted and optimized for 6-fluoro-4-nitro-1H-indazole.

Protocol 1: Reduction using Iron and Ammonium Chloride [4][7]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 6-fluoro-4-nitro-1H-indazole (1.0 eq) in a mixture of ethanol and water (e.g., a 4:1 ratio).

  • Addition of Reagents: Add ammonium chloride (NH₄Cl, 5-10 eq) and iron powder (<325 mesh, 5-10 eq) to the suspension.

  • Heating: Heat the reaction mixture to reflux (approximately 70-80°C) with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC until the starting material is completely consumed (typically 1-3 hours).

  • Workup: Cool the mixture to room temperature and filter it hot through a pad of Celite®. Wash the filter cake thoroughly with ethanol or ethyl acetate.

  • Isolation: Concentrate the filtrate under reduced pressure. Partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude this compound.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Reduction using Tin(II) Chloride Dihydrate [2]

  • Reaction Setup: In a round-bottom flask, dissolve 6-fluoro-4-nitro-1H-indazole (1.0 eq) in ethanol or ethyl acetate.

  • Addition of Reagent: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq).

  • Heating: Heat the mixture to reflux (e.g., 78°C for ethanol) and stir until TLC analysis indicates complete consumption of the starting material.

  • Workup: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Neutralization and Filtration: Take up the residue in ethyl acetate. Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or 1 M NaOH with vigorous stirring until the solution is basic (pH > 8) and a precipitate of tin salts forms. Filter the entire suspension through a pad of Celite®.

  • Extraction: Transfer the filtrate to a separatory funnel. Separate the layers and extract the aqueous layer again with ethyl acetate.

  • Isolation: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to give the crude product.

  • Purification: Purify the crude amine by column chromatography or recrystallization.

Protocol 3: Catalytic Hydrogenation [1]

  • Reaction Setup: To a hydrogenation flask, add 6-fluoro-4-nitro-1H-indazole (1.0 eq) and a suitable solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol% Pd).

  • Hydrogenation: Seal the flask, evacuate the atmosphere, and backfill with hydrogen gas (H₂). Repeat this cycle three times. Maintain a positive pressure of hydrogen (e.g., using a balloon or a Parr hydrogenator) and stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC or by hydrogen uptake.

  • Workup: Once the reaction is complete, carefully vent the hydrogen atmosphere and replace it with an inert gas like nitrogen or argon. Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify as needed by column chromatography or recrystallization.

Mandatory Visualizations

G cluster_start Starting Material cluster_reduction Reduction Step cluster_workup Workup & Purification cluster_product Final Product SM 6-Fluoro-4-nitro-1H-indazole Method1 Method A: Fe / NH4Cl in EtOH/H2O, Reflux SM->Method1 Method2 Method B: SnCl2·2H2O in EtOH, Reflux SM->Method2 Method3 Method C: H2, Pd/C in EtOH, RT SM->Method3 Workup Aqueous Workup (Filtration / Extraction) Method1->Workup Method2->Workup Method3->Workup Purification Purification (Column Chromatography or Recrystallization) Workup->Purification Product This compound Purification->Product

Caption: General experimental workflow for the reduction of 6-fluoro-4-nitro-1H-indazole.

G Start Problem Observed: Incomplete Reaction or Low Yield Check_Solubility Is the starting material fully dissolved? Start->Check_Solubility Check_Reagents Are reagents/catalyst fresh and active? Check_Solubility->Check_Reagents Yes Sol_Action Action: Improve solubility (change solvent, add co-solvent, or heat). Check_Solubility->Sol_Action No Check_Stoichiometry Is stoichiometry of reducing agent sufficient (e.g., >4 eq)? Check_Reagents->Check_Stoichiometry Yes Reagent_Action Action: Use fresh reagents or activate metal. Check_Reagents->Reagent_Action No Check_Temp Has heating been attempted? Check_Stoichiometry->Check_Temp Yes Stoich_Action Action: Increase equivalents of reducing agent. Check_Stoichiometry->Stoich_Action No Check_Side_Products Are side products (e.g., defluorination) observed? Check_Temp->Check_Side_Products Yes Temp_Action Action: Increase temperature (e.g., to 50-80°C). Check_Temp->Temp_Action No Method_Action Action: Change reduction method (e.g., from Pd/C to Fe/NH4Cl). Check_Side_Products->Method_Action Yes End Re-evaluate reaction progress. Check_Side_Products->End No Sol_Action->End Reagent_Action->End Stoich_Action->End Temp_Action->End Method_Action->End

Caption: Troubleshooting decision tree for optimizing the reduction reaction.

References

byproducts in 6-Fluoro-1H-indazol-4-amine synthesis and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Fluoro-1H-indazol-4-amine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most probable synthetic route involves a two-step process:

  • Formation of 6-Fluoro-4-nitro-1H-indazole: This intermediate is typically synthesized via the cyclization of a substituted fluoronitrobenzene derivative with hydrazine. A likely starting material is 1,2-difluoro-4-methyl-5-nitrobenzene, which upon reaction with hydrazine hydrate, forms the indazole ring.

  • Reduction of the nitro group: The nitro group of 6-Fluoro-4-nitro-1H-indazole is then reduced to the corresponding amine to yield the final product, this compound. Common methods for this reduction include catalytic hydrogenation (e.g., using Pd/C) or chemical reduction (e.g., using tin(II) chloride).

Q2: What are the major byproducts I should be aware of during this synthesis?

A2: Potential byproducts can arise from both steps of the synthesis:

  • Step 1 (Indazole formation):

    • Unreacted starting materials: Incomplete reaction can lead to the presence of the initial fluoronitrobenzene derivative.

    • Regioisomers: While the formation of 6-fluoro-4-nitro-1H-indazole is expected, there is a possibility of forming other positional isomers depending on the starting material and reaction conditions.

  • Step 2 (Nitro reduction):

    • Incomplete reduction: The presence of the starting material, 6-fluoro-4-nitro-1H-indazole, is a common impurity if the reduction is not complete.

    • Intermediates: Partially reduced intermediates, such as nitroso or hydroxylamine derivatives, may be present.

    • Byproducts from the reducing agent: For example, when using tin(II) chloride, tin salts can contaminate the product if not properly removed during workup.[1]

    • Dehalogenation: In catalytic hydrogenation, there is a risk of removing the fluorine atom, leading to the formation of 1H-indazol-4-amine.

Q3: How can I purify the final product, this compound?

A3: The two primary methods for purification are column chromatography and recrystallization.[2]

  • Column chromatography: This is effective for separating the desired product from unreacted starting materials, intermediates, and most byproducts. The choice of eluent is critical for good separation.

  • Recrystallization: This method is useful for removing minor impurities and obtaining a highly pure crystalline product. The selection of an appropriate solvent or solvent system is key. For related aminoindazoles, recrystallization from ethanol/water or isopropanol/water mixtures has been reported to be effective.[3][4]

Troubleshooting Guides

Step 1: Synthesis of 6-Fluoro-4-nitro-1H-indazole
IssuePossible Cause(s)Troubleshooting Steps
Low or no yield of the desired product - Inactive hydrazine hydrate- Reaction temperature too low- Insufficient reaction time- Use fresh, high-quality hydrazine hydrate.- Gradually increase the reaction temperature and monitor the progress by TLC.- Extend the reaction time, monitoring by TLC until the starting material is consumed.
Presence of significant amounts of starting material - Incomplete reaction- As above, consider increasing reaction time, temperature, or the equivalent of hydrazine hydrate.
Formation of multiple spots on TLC, indicating byproducts - Side reactions due to high temperatures- Formation of regioisomers- Optimize the reaction temperature; avoid excessive heating.- Isolate the major product by column chromatography and characterize it to confirm its structure.
Step 2: Reduction of 6-Fluoro-4-nitro-1H-indazole to this compound
IssuePossible Cause(s)Troubleshooting Steps
Incomplete reduction (starting material remains) Catalytic Hydrogenation: - Inactive catalyst (Pd/C)- Insufficient hydrogen pressure- Catalyst poisoning[5]Tin(II) Chloride Reduction: - Insufficient equivalents of SnCl₂- Reaction time too shortCatalytic Hydrogenation: - Use fresh catalyst.- Increase hydrogen pressure (if using a Parr shaker).- Ensure the starting material is pure, as some functional groups can poison the catalyst.[5]Tin(II) Chloride Reduction: - Increase the molar equivalents of SnCl₂.- Extend the reaction time and monitor by TLC.
Formation of a dark, tarry reaction mixture - Decomposition of starting material or product- Side reactions at elevated temperatures- Perform the reaction at a lower temperature.- Ensure an inert atmosphere for catalytic hydrogenation.
Product is contaminated with tin salts (for SnCl₂ reduction) - Inefficient workup- After reaction completion, basify the mixture with a solution like aqueous sodium bicarbonate to precipitate tin salts as tin hydroxide, which can then be filtered off.[1]
Loss of fluorine atom (dehalogenation) in catalytic hydrogenation - Catalyst is too active- Prolonged reaction time or harsh conditions- Use a less active catalyst or add a catalyst poison in a controlled manner.- Carefully monitor the reaction and stop it as soon as the starting material is consumed.

Data Presentation

Table 1: Comparison of Reduction Methods for Nitroindazoles

MethodReducing AgentTypical SolventTemperatureAdvantagesDisadvantages
Catalytic HydrogenationH₂ gas, Pd/CEthanol, MethanolRoom TemperatureClean reaction, high yields, easy product isolation.Potential for dehalogenation, requires specialized equipment (hydrogenator).[5]
Chemical ReductionSnCl₂·2H₂OEthanol, Ethyl AcetateRefluxTolerant of many functional groups, inexpensive.Stoichiometric amounts of tin salts are produced, which can complicate workup.[1]

Experimental Protocols

Protocol 1: Synthesis of 6-Fluoro-4-nitro-1H-indazole (Hypothetical)

This protocol is based on analogous syntheses of substituted indazoles.

  • To a solution of 1,2-difluoro-4-methyl-5-nitrobenzene (1.0 eq) in a suitable solvent such as ethanol or n-butanol, add hydrazine hydrate (3.0-5.0 eq).

  • Heat the reaction mixture to reflux (approximately 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Pour the mixture into cold water to precipitate the product.

  • Collect the solid by vacuum filtration, wash with water, and dry under vacuum to obtain the crude 6-fluoro-4-nitro-1H-indazole.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Protocol 2: Reduction of 6-Fluoro-4-nitro-1H-indazole using Tin(II) Chloride
  • To a stirred solution of 6-fluoro-4-nitro-1H-indazole (1.0 eq) in ethanol or ethyl acetate, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq) portion-wise.[6]

  • Heat the reaction mixture to reflux and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture to room temperature and carefully pour it into a stirred solution of saturated aqueous sodium bicarbonate.

  • Stir the resulting suspension for 30-60 minutes to ensure complete precipitation of tin salts.

  • Filter the mixture through a pad of celite, washing the filter cake with ethyl acetate.

  • Separate the organic layer from the filtrate, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to give the crude this compound.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 3: Reduction of 6-Fluoro-4-nitro-1H-indazole by Catalytic Hydrogenation
  • In a hydrogenation vessel, dissolve 6-fluoro-4-nitro-1H-indazole (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Carefully add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).

  • Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.

  • Stir the reaction mixture under a hydrogen atmosphere (balloon pressure or using a Parr apparatus) at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen gas.

  • Filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product as needed.

Mandatory Visualizations

G cluster_0 Step 1: Indazole Formation cluster_1 Step 2: Nitro Reduction A 1,2-Difluoro-4-methyl-5-nitrobenzene C 6-Fluoro-4-nitro-1H-indazole A->C D Unreacted Starting Material A->D B Hydrazine Hydrate B->C E Regioisomeric Byproducts C->E F 6-Fluoro-4-nitro-1H-indazole C->F Purification (optional) H This compound (Product) F->H I Incomplete Reduction Byproduct F->I G Reducing Agent (e.g., H₂/Pd/C or SnCl₂) G->H J Dehalogenated Byproduct H->J

Caption: Synthetic workflow for this compound highlighting potential byproduct formation.

G start Crude Product purification Purification Method start->purification column Column Chromatography purification->column Complex Mixture recrystallization Recrystallization purification->recrystallization Minor Impurities analysis Purity Analysis (TLC, HPLC, NMR) column->analysis recrystallization->analysis pure_product Pure this compound analysis->pure_product Purity >98% troubleshoot Troubleshoot Purification analysis->troubleshoot Purity <98% troubleshoot->purification Re-purify

Caption: General purification and troubleshooting workflow for this compound.

References

Technical Support Center: 6-Fluoro-1H-indazol-4-amine Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 6-Fluoro-1H-indazol-4-amine.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying crude this compound?

A1: The primary purification methods for this compound are column chromatography and recrystallization. High-performance liquid chromatography (HPLC) can also be employed for achieving very high purity. The choice of method depends on the impurity profile and the desired final purity of the compound.

Q2: What are the typical impurities encountered during the synthesis of this compound?

A2: Common impurities may include unreacted starting materials, intermediates from the synthetic route (such as a nitro-precursor), and regioisomers formed during the synthesis. In syntheses involving the reduction of a nitro group, incomplete reduction can lead to the corresponding nitro-indazole impurity.

Q3: How can I monitor the progress of the purification?

A3: Thin-layer chromatography (TLC) is a rapid and effective technique for monitoring the separation of this compound from its impurities during column chromatography. For HPLC, a UV detector is typically used to monitor the elution of the compound.

Troubleshooting Guides

Column Chromatography

Issue 1: Poor separation of the desired product from impurities.

  • Potential Cause: The solvent system (eluent) may not be optimal.

  • Troubleshooting Steps:

    • TLC Screening: Systematically screen different solvent systems with varying polarities using TLC to identify an eluent that provides good separation (difference in Rf values) between the product and impurities.

    • Solvent Gradient: If a single solvent system is ineffective, employ a gradient elution. Start with a less polar solvent and gradually increase the polarity. For example, a gradient of ethyl acetate in hexanes is a common starting point.

    • Stationary Phase: Consider using a different stationary phase if silica gel is not providing adequate separation. Alumina or reverse-phase silica could be alternatives.

Issue 2: The product is eluting too quickly or not at all.

  • Potential Cause: The polarity of the eluent is too high or too low.

  • Troubleshooting Steps:

    • Eluent Polarity Adjustment: If the product elutes too quickly (high Rf), decrease the polarity of the eluent (e.g., decrease the percentage of ethyl acetate in hexanes). If the product is not eluting (low Rf), increase the eluent polarity.

Issue 3: Tailing of the product spot on TLC and broad peaks during column chromatography.

  • Potential Cause: The amine functionality of the indazole can interact strongly with the acidic silica gel.

  • Troubleshooting Steps:

    • Add a Base: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent. This will neutralize the acidic sites on the silica gel and reduce tailing.

Recrystallization

Issue 1: The compound does not dissolve in the chosen solvent, even with heating.

  • Potential Cause: The solvent is not a suitable choice for recrystallization.

  • Troubleshooting Steps:

    • Solvent Screening: Test the solubility of the crude product in a variety of solvents to find one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents to screen include ethanol, methanol, isopropanol, ethyl acetate, and mixtures with water.

Issue 2: The compound oils out instead of forming crystals upon cooling.

  • Potential Cause: The solution is supersaturated, or the cooling process is too rapid. Impurities can also sometimes inhibit crystallization.

  • Troubleshooting Steps:

    • Slower Cooling: Allow the solution to cool to room temperature slowly, and then place it in an ice bath or refrigerator.

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to induce crystal formation.

    • Seeding: Add a small crystal of the pure compound to the cooled solution to act as a nucleation site.

    • Solvent System: Try a different solvent system. Sometimes a binary solvent system (a good solvent and a poor solvent) can promote crystallization.

Issue 3: Low recovery of the purified product.

  • Potential Cause: The product has significant solubility in the cold recrystallization solvent, or too much solvent was used.

  • Troubleshooting Steps:

    • Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.

    • Cool Thoroughly: Ensure the solution is thoroughly cooled to maximize precipitation before filtering.

    • Wash with Cold Solvent: Wash the collected crystals with a minimal amount of ice-cold solvent to remove residual impurities without dissolving a significant amount of the product.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification MethodTypical PurityTypical YieldThroughput
Column Chromatography>98%70-90%Low to Medium
Recrystallization>99%50-80%High
Preparative HPLC>99.5%40-70%Low

Experimental Protocols

Protocol 1: Column Chromatography Purification
  • Slurry Preparation: Adsorb the crude this compound onto a small amount of silica gel by dissolving the compound in a suitable solvent (e.g., methanol or dichloromethane), adding silica gel, and then removing the solvent under reduced pressure.

  • Column Packing: Pack a glass column with silica gel in the chosen eluent (e.g., a mixture of hexanes and ethyl acetate).

  • Loading: Carefully load the dried slurry onto the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions and monitor them by TLC.

  • Fraction Pooling and Concentration: Combine the fractions containing the pure product and concentrate them under reduced pressure to obtain the purified this compound.

Protocol 2: Recrystallization
  • Dissolution: In a flask, add the crude this compound and a suitable recrystallization solvent (e.g., ethanol).

  • Heating: Heat the mixture with stirring until the solid is completely dissolved. Add a minimal amount of additional hot solvent if necessary.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis crude_product Crude this compound purification_method Choose Purification Method crude_product->purification_method column_chromatography Column Chromatography purification_method->column_chromatography Impurity Profile A recrystallization Recrystallization purification_method->recrystallization Impurity Profile B hplc Preparative HPLC purification_method->hplc High Purity Needed purity_check Purity Analysis (TLC, HPLC, NMR) column_chromatography->purity_check recrystallization->purity_check hplc->purity_check purity_check->purification_method Impurities Still Present pure_product Pure Product (>98%) purity_check->pure_product Purity Confirmed

Caption: General workflow for the purification of this compound.

troubleshooting_logic cluster_chromatography Column Chromatography Issues cluster_recrystallization Recrystallization Issues start Purification Issue Encountered issue_type Identify Issue Type start->issue_type poor_separation Poor Separation issue_type->poor_separation Chromatography no_elution No Elution / Too Fast issue_type->no_elution Chromatography tailing Peak Tailing issue_type->tailing Chromatography no_dissolve Insoluble issue_type->no_dissolve Recrystallization oiling_out Oiling Out issue_type->oiling_out Recrystallization low_yield Low Yield issue_type->low_yield Recrystallization solution_eluent Optimize Eluent System poor_separation->solution_eluent no_elution->solution_eluent solution_base Add Base to Eluent tailing->solution_base solution_solvent Screen Solvents no_dissolve->solution_solvent solution_cooling Slow Cooling / Seed oiling_out->solution_cooling solution_minimize_solvent Minimize & Cool Solvent low_yield->solution_minimize_solvent

Caption: Troubleshooting logic for common purification issues.

Technical Support Center: Synthesis of 6-Fluoro-1H-indazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of 6-Fluoro-1H-indazol-4-amine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound, and which steps are critical for the overall yield?

A1: A prevalent synthetic strategy for this compound involves a multi-step process starting from a substituted fluoronitrobenzene derivative. The key steps typically include:

  • Cyclization: Reaction of a suitable precursor, such as 2,4-difluoro-5-nitrobenzonitrile or a related benzaldehyde, with hydrazine to form the indazole ring. This is a critical step that significantly influences the overall yield and purity.

  • Reduction: Conversion of the nitro group to an amine. This step is also crucial and requires careful selection of the reducing agent to avoid side reactions.

An alternative route might involve the cyclization of a precursor already containing a protected amino group, followed by deprotection. The initial cyclization to form the indazole core is the most challenging and yield-determining step in most approaches.[1]

Q2: I am experiencing low yield during the cyclization step to form the 6-fluoro-1H-indazole ring. What are the potential causes and solutions?

A2: Low yield in the cyclization step is a common issue and can be attributed to several factors:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider extending the reaction time or gradually increasing the temperature in small increments (e.g., 10°C) to facilitate complete conversion.[1]

  • Side Reactions: The formation of byproducts can significantly lower the yield of the desired indazole. A common side reaction when using hydrazine with halo-substituted benzaldehydes is a competitive Wolff-Kishner reduction, which leads to the formation of fluorotoluenes.[1] If a nitro-substituted precursor is used, hydrazine can prematurely reduce the nitro group, leading to undesired byproducts.[1]

    • Solution: Carefully control the reaction temperature. Running the reaction at the lower end of the effective temperature range can help minimize these reductive side reactions.[1] The choice of solvent can also influence the reaction pathway; consider screening different solvents.

  • Product Loss During Workup: The desired product may be lost during the extraction or precipitation steps.

    • Solution: Ensure the reaction mixture is sufficiently cooled (e.g., in an ice bath) to maximize the precipitation of the product if it is a solid.[1] When performing a liquid-liquid extraction, ensure the pH is optimized for the product's solubility and perform multiple extractions with a suitable solvent.

Q3: I am observing the formation of multiple products in my reaction mixture, suggesting the presence of isomers. How can I improve the regioselectivity of the cyclization?

A3: The formation of regioisomers is a known challenge in the synthesis of substituted indazoles.[2] The regioselectivity is often influenced by the substitution pattern of the starting material and the reaction conditions.

  • Solvent Effects: The choice of solvent can play a crucial role in directing the regioselectivity of the cyclization. For instance, in the synthesis of a similar compound, switching from aprotic polar solvents like NMP or DMSO to alcohols like ethanol or isopropanol improved the ratio of the desired regioisomer.[3]

  • Temperature Control: Reaction temperature can also affect the isomer ratio. It is advisable to run the reaction at a consistent and optimized temperature.

  • Purification: If formation of isomers cannot be completely avoided, purification by column chromatography or recrystallization is necessary to isolate the desired this compound.[2]

Q4: What are the best practices for the reduction of the nitro group to the amine in the final step?

A4: The reduction of the nitro group is a critical step that can be achieved using various methods. The choice of reducing agent and reaction conditions is key to achieving a high yield and purity.

  • Common Reducing Agents:

    • Catalytic Hydrogenation: This is often a clean and efficient method. Common catalysts include Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C) under a hydrogen atmosphere.

    • Metal Reductions: Tin(II) chloride (SnCl₂) in the presence of concentrated HCl, or iron (Fe) powder in acetic acid are also effective.

  • Troubleshooting:

    • Incomplete Reduction: If the reduction is incomplete, you can try increasing the catalyst loading, hydrogen pressure, or reaction time in catalytic hydrogenation. For metal reductions, ensure the metal is activated and that the reaction is sufficiently acidic.

    • Side Reactions: Over-reduction or side reactions with other functional groups can occur. Catalytic hydrogenation is often milder and more selective than some metal-based reductions.

Troubleshooting Guides

Low Yield in Cyclization Step
Issue Possible Cause(s) Troubleshooting Steps
Low Conversion of Starting Material - Insufficient reaction time or temperature.- Low reactivity of the starting material.- Monitor the reaction by TLC until the starting material is consumed.- Gradually increase the reaction temperature in 10°C increments.- Increase the equivalents of hydrazine hydrate (e.g., from 4 to 10 equivalents).[1]
Formation of Byproducts - Competitive side reactions (e.g., Wolff-Kishner reduction).- Premature reduction of the nitro group by hydrazine.- Maintain the lowest effective reaction temperature to minimize side reactions.- Consider a different starting material if side reactions are inherent to the current one.
Product Loss During Workup - Incomplete precipitation of the product.- Product remains dissolved in the aqueous or organic phase during extraction.- Ensure the reaction mixture is thoroughly cooled in an ice bath to maximize precipitation.- Optimize the pH of the aqueous phase during extraction to minimize the solubility of the amine product.- Perform multiple extractions with the organic solvent.
Impurities in the Final Product
Issue Possible Cause(s) Troubleshooting Steps
Presence of Starting Material - Incomplete reaction in the final reduction step.- Increase reaction time, temperature, or the amount of reducing agent.- For catalytic hydrogenation, ensure the catalyst is active and the hydrogen pressure is adequate.
Formation of Regioisomers - Lack of regioselectivity in the initial cyclization step.- Optimize the cyclization reaction conditions (solvent, temperature).- Purify the final product using column chromatography or recrystallization to separate isomers.[2]
Residual Solvents or Reagents - Inadequate drying or washing of the final product.- Wash the isolated product with appropriate cold solvents to remove residual reagents.- Dry the final product under vacuum at a suitable temperature.

Experimental Protocols

Example Protocol for Cyclization (Adapted from similar syntheses)

This protocol is a general guideline and may require optimization.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the starting material (e.g., 2,4-difluoro-5-nitrobenzonitrile) in a suitable solvent (e.g., ethanol or 2-methyltetrahydrofuran).[3][4]

  • Addition of Hydrazine: Add hydrazine hydrate (4.0 - 10.0 equivalents) to the solution.[1]

  • Reaction: Heat the mixture to reflux (typically 80-100°C) and stir for 4-6 hours.[1]

  • Monitoring: Monitor the reaction progress by TLC until the starting material is no longer visible.

  • Workup: Cool the reaction mixture to room temperature and then in an ice bath to induce precipitation of the product.[1]

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid with cold ethanol, followed by water, to remove any remaining hydrazine.[1]

  • Drying: Dry the solid under vacuum to obtain the crude 6-fluoro-4-nitro-1H-indazole.

Example Protocol for Nitro Group Reduction (Catalytic Hydrogenation)
  • Reaction Setup: In a hydrogenation vessel, dissolve the crude 6-fluoro-4-nitro-1H-indazole in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).

  • Catalyst Addition: Add a catalytic amount of 10% Pd/C (typically 5-10 mol%).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC or by observing the cessation of hydrogen uptake.

  • Filtration: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by column chromatography or recrystallization as needed.

Visualizations

experimental_workflow cluster_synthesis Synthesis Workflow start Start: 2,4-difluoro-5-nitrobenzonitrile cyclization Cyclization with Hydrazine Hydrate start->cyclization Ethanol, Reflux reduction Nitro Group Reduction (e.g., Catalytic Hydrogenation) cyclization->reduction Crude 6-fluoro-4-nitro-1H-indazole purification Purification (Chromatography/Recrystallization) reduction->purification Crude Product product Final Product: this compound purification->product Purified Product

Caption: A typical experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_troubleshooting Troubleshooting Low Yield start Low Yield Observed check_completion Check Reaction Completion (TLC) start->check_completion check_byproducts Analyze for Byproducts (LC-MS/NMR) start->check_byproducts review_workup Review Workup Procedure start->review_workup incomplete Incomplete Reaction check_completion->incomplete Starting Material Remains byproducts Significant Byproducts check_byproducts->byproducts Unexpected Peaks/Spots loss_workup Product Loss During Workup review_workup->loss_workup Potential Loss Points Identified solution_incomplete Increase Reaction Time/Temperature incomplete->solution_incomplete solution_byproducts Optimize Temperature/Solvent byproducts->solution_byproducts solution_workup Optimize Precipitation/Extraction loss_workup->solution_workup

Caption: A logical troubleshooting guide for addressing low yield in the synthesis.

References

troubleshooting regioselectivity in the synthesis of 6-fluoro-4-aminoindazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 6-fluoro-4-aminoindazoles, a common scaffold in medicinal chemistry. The resources are tailored for researchers, scientists, and drug development professionals to help overcome challenges related to regioselectivity.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, focusing on improving the yield and purity of the desired 6-fluoro-4-aminoindazole isomer.

Q1: My reaction produces a mixture of regioisomers (e.g., 6-fluoro-4-nitroindazole and 6-fluoro-7-nitroindazole). How can I improve the selectivity for the desired 4-nitro isomer?

A1: Achieving high regioselectivity in the nitration of 6-fluoroindazole is a common challenge. The outcome is a delicate balance between the directing effects of the fluorine substituent and the pyrazole portion of the indazole ring. The fluorine atom is a deactivating ortho-, para-director, while the indazole nucleus itself influences the position of electrophilic attack. Poor selectivity often results from suboptimal reaction conditions.

To enhance the formation of 6-fluoro-4-nitroindazole, consider the following adjustments:

  • Choice of Nitrating Agent: The reactivity of the nitrating agent is critical. Using a milder, more controlled nitrating agent can significantly improve selectivity. Standard concentrated nitric acid can be too aggressive, leading to over-nitration and isomer formation.

  • Reaction Temperature: Lowering the reaction temperature (e.g., to 0 °C or below) can slow down the reaction rate, allowing the subtle electronic differences that favor the 4-position to have a greater influence. This often leads to a more controlled reaction with higher selectivity.

  • Solvent Effects: The polarity of the solvent can influence the reaction pathway. Experimenting with different solvents, such as acetic anhydride or sulfuric acid, can alter the regiochemical outcome.

  • Protecting Groups: Temporarily protecting the N1 position of the indazole ring can alter the electronic distribution and sterically hinder certain positions, thereby directing the nitration more effectively. An acetyl or tosyl group can be used and later removed.

Below is a troubleshooting workflow to help diagnose and solve regioselectivity issues.

G cluster_0 Troubleshooting Regioselectivity start Start: Poor Regioselectivity (Mixture of Isomers) check_temp Is the reaction temperature ≤ 0 °C? start->check_temp lower_temp Action: Lower temperature to -10 °C to 0 °C and re-run. check_temp->lower_temp No check_agent Is the nitrating agent mild (e.g., AcONO2)? check_temp->check_agent Yes lower_temp->check_agent change_agent Action: Switch to a milder agent like Acetyl Nitrate or use HNO3 in Ac2O. check_agent->change_agent No check_solvent Have you tried alternative solvents (e.g., H2SO4)? check_agent->check_solvent Yes change_agent->check_solvent change_solvent Action: Screen different solvents to assess impact on isomer ratio. check_solvent->change_solvent No consider_pg Consider N1-Protection Strategy check_solvent->consider_pg Yes change_solvent->consider_pg end_node Optimized Selectivity consider_pg->end_node

Caption: Troubleshooting workflow for optimizing regioselectivity.

Q2: The reduction of my 6-fluoro-4-nitroindazole intermediate is inefficient or results in side products. What can I do?

A2: The reduction of an aromatic nitro group is a standard transformation, but the presence of other functional groups on the indazole ring can sometimes lead to complications.[1][2]

  • Choice of Reducing Agent: If catalytic hydrogenation (e.g., Pd/C, H₂) is causing issues like dehalogenation (loss of fluorine), switch to a chemical reducing agent. Tin(II) chloride (SnCl₂) in an alcoholic solvent or iron powder (Fe) in acidic medium (like acetic acid or ammonium chloride) are reliable alternatives that are less likely to affect the C-F bond.[1][3]

  • Reaction Conditions: Ensure the reaction goes to completion by monitoring with TLC or LC-MS. Incomplete reduction can complicate purification. For SnCl₂ reductions, maintaining an acidic pH during the reaction is crucial, followed by careful basification during workup to precipitate tin salts and liberate the free amine.[1]

  • Workup Procedure: A common issue with SnCl₂ is the difficulty of removing tin salts during workup. After basifying the solution, thorough extraction with an organic solvent is necessary. Sometimes, filtering the reaction mixture through a pad of celite after basification can help remove the inorganic byproducts before extraction.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 6-fluoro-4-aminoindazoles?

A1: The most prevalent and direct synthetic pathway involves a two-step process:

  • Regioselective Nitration: An electrophilic nitration is performed on the 6-fluoroindazole starting material. The goal is to selectively introduce a nitro group at the C4 position of the indazole ring.

  • Reduction of the Nitro Group: The resulting 6-fluoro-4-nitroindazole intermediate is then reduced to the corresponding 4-amino derivative.

This pathway is generally favored due to the availability of the starting materials and the reliability of the reduction step. The primary challenge lies in controlling the regioselectivity of the initial nitration step.

G start 6-Fluoroindazole step1 Electrophilic Nitration start->step1 HNO3 / H2SO4 intermediate 6-Fluoro-4-nitroindazole (Desired Intermediate) step1->intermediate Major Pathway side_product Other Nitro Isomers (e.g., 7-nitro, 5-nitro) step1->side_product Side Pathway step2 Reduction intermediate->step2 SnCl2 or Fe/HCl final_product 6-Fluoro-4-aminoindazole (Target Product) step2->final_product

Caption: General synthetic pathway for 6-fluoro-4-aminoindazoles.

Q2: How do the electronic properties of the fluorine atom and the indazole ring influence regioselectivity during nitration?

A2: The regioselectivity of electrophilic aromatic substitution on 6-fluoroindazole is determined by the interplay of inductive and resonance effects of both the fluorine atom and the fused pyrazole ring.[4][5]

  • Fluorine (at C6): As a halogen, fluorine is an electron-withdrawing group via induction (-I effect) but an electron-donating group via resonance (+M effect) due to its lone pairs.[4] This combination makes it an overall deactivating but ortho, para-directing group.[6] The positions ortho to fluorine are C5 and C7, while the para position is C3.

  • Indazole Ring: The pyrazole portion of the indazole ring is electron-withdrawing and deactivating towards electrophilic substitution on the benzene ring. Its directing influence is complex, but it generally disfavors substitution at positions adjacent to the ring junction (C7).

The observed preference for nitration at C4, which is meta to the fluorine atom, suggests that the directing effects of the indazole ring system are the dominant influence, overriding the typical ortho, para-directing nature of the fluorine. The reaction favors the position that is least deactivated.

Q3: What are the best practices for separating regioisomers of fluoro-aminoindazoles if they are formed?

A3: If a mixture of isomers is obtained, separation is typically achieved using column chromatography.

  • Stationary Phase: Silica gel is the most common choice.

  • Mobile Phase: A gradient elution system is often most effective. Start with a non-polar solvent (e.g., hexane or heptane) and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane/methanol.

  • Isomer Polarity: The different regioisomers will likely have slightly different polarities, allowing for their separation. For example, the 4-amino and 7-amino isomers often exhibit different retention factors (Rf) on a TLC plate, which can be used to optimize the chromatography conditions.

  • Derivatization: In difficult cases, the amino group of the isomers can be derivatized (e.g., via acylation) to create derivatives with more significant differences in polarity, making chromatographic separation easier. The protecting group can then be removed after separation.

Data on Reaction Conditions

The following table summarizes how various reaction parameters can influence the regioselectivity of the nitration of 6-fluoroindazole. The ratios are illustrative to demonstrate trends.

Parameter Condition A Yield (A) Condition B Yield (B) Key Takeaway
Nitrating Agent Conc. HNO₃ / H₂SO₄4-nitro:7-nitro ≈ 3:1Acetyl Nitrate in Ac₂O4-nitro:7-nitro ≈ 8:1Milder nitrating agents significantly improve selectivity for the 4-position.
Temperature 25 °C4-nitro:7-nitro ≈ 4:10 °C4-nitro:7-nitro ≈ 7:1Lower temperatures provide better kinetic control, favoring the desired isomer.
N1-Protection No Protection4-nitro:7-nitro ≈ 5:1N1-Acetyl Protected4-nitro:7-nitro ≈ 9:1Protecting the N1 position alters the ring's electronics, enhancing C4 selectivity.

Experimental Protocols

Protocol 1: Regioselective Synthesis of 6-Fluoro-4-nitroindazole

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve 6-fluoroindazole (1.0 eq) in acetic anhydride at 0 °C.

  • Nitration: Add fuming nitric acid (1.1 eq) dropwise to the solution while maintaining the temperature at 0 °C.

  • Reaction: Stir the mixture at 0 °C and monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-3 hours).

  • Workup: Carefully pour the reaction mixture onto crushed ice and stir until the ice has melted.

  • Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol.

  • Purification: Dry the crude product under vacuum. If necessary, purify further by flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to isolate the 6-fluoro-4-nitroindazole isomer.

Protocol 2: Reduction of 6-Fluoro-4-nitroindazole to 6-Fluoro-4-aminoindazole

  • Preparation: To a solution of 6-fluoro-4-nitroindazole (1.0 eq) in ethanol, add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq).

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and stir vigorously. Monitor the reaction by TLC or LC-MS until completion (typically 2-4 hours).[1]

  • Workup: Cool the reaction mixture to room temperature and concentrate the solvent under reduced pressure.

  • Basification: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) to the residue until the pH is basic (pH 8-9) to precipitate tin salts.

  • Extraction: Extract the aqueous slurry multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the pure 6-fluoro-4-aminoindazole.

References

Indazole Ring Formation: A Technical Support Center for Managing Side Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Indazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the management of side reactions during the cyclization to form the indazole ring.

Troubleshooting Guides

This section addresses specific issues that may arise during indazole synthesis, offering potential causes and actionable solutions.

Issue 1: Poor Regioselectivity in N-Alkylation Leading to N1 and N2 Isomer Mixtures

Question: My N-alkylation of a substituted 1H-indazole is yielding a difficult-to-separate mixture of N1 and N2 alkylated products. How can I improve the regioselectivity?

Answer: Achieving high regioselectivity in the N-alkylation of indazoles is a common challenge due to the presence of two nucleophilic nitrogen atoms. The outcome is highly dependent on the reaction conditions and the substitution pattern of the indazole core.

Troubleshooting Steps:

  • Choice of Base and Solvent: This is the most critical factor. For N1-selectivity, a strong, non-nucleophilic base in a non-polar aprotic solvent is generally preferred. This combination favors the thermodynamically more stable 1H-indazole tautomer. For N2-selectivity, conditions that favor kinetic control are often employed.

  • Substituent Effects: The electronic and steric nature of substituents on the indazole ring plays a significant role. Bulky groups at the C3 position can sterically hinder the N2 position, thus favoring N1 alkylation. Conversely, electron-withdrawing groups at the C7 position can direct alkylation to the N2 position with high selectivity.[1]

  • Reaction Temperature: Temperature can influence the thermodynamic versus kinetic control of the reaction. Lower temperatures may favor the kinetic N2 product, while higher temperatures might allow for equilibration to the thermodynamic N1 product.

Quantitative Data on N-Alkylation Regioselectivity:

Indazole SubstrateAlkylating AgentBase / SolventTemperature (°C)N1:N2 RatioReference
3-Methyl-1H-indazolen-pentyl bromideNaH / THFRT to 50>99 : 1[2]
3-tert-butyl-1H-indazolen-pentyl bromideNaH / THFRT to 50>99 : 1[2]
7-Nitro-1H-indazolen-pentyl bromideNaH / THFRT to 504 : 96[2]
1H-indazoleIsobutyl bromideK₂CO₃ / DMF12058 : 42
5-Bromo-3-CO₂Me-1H-indazoleMethyl iodideK₂CO₃ / DMFNot Specified53 : 47

Logical Workflow for N1-Alkylation Optimization:

Workflow for optimizing N1-alkylation selectivity.
Issue 2: Formation of Dimer and Hydrazone Impurities

Question: My indazole synthesis from salicylaldehyde and hydrazine is producing significant amounts of dimer and hydrazone side products. How can I minimize these?

Answer: The formation of dimers and hydrazones is a common issue in this synthetic route, often promoted by elevated temperatures.[3][4]

Troubleshooting Steps:

  • Control Reaction Temperature: Avoid high temperatures. Running the reaction at a lower temperature, even if it requires a longer reaction time, can significantly reduce the formation of these byproducts.

  • Optimize Solvent: While acidic ethanol is commonly used, higher yields have been reported with aprotic solvents like DMSO and DMF.[3] Experiment with different solvent systems to find the optimal balance between reaction rate and side product formation.

  • Slow Addition of Reagents: Adding one reagent dropwise to the other, rather than mixing them all at once, can help to control the reaction and minimize the formation of undesired intermediates that lead to dimers.

Issue 3: Decarboxylation of Indazole-3-carboxylic Acid Starting Material

Question: I am observing a significant amount of decarboxylated byproduct in my reaction starting from indazole-3-carboxylic acid. What is causing this and how can I prevent it?

Answer: Indazole-3-carboxylic acid can undergo decarboxylation under harsh reaction conditions, such as high temperatures or strongly acidic or basic media.

Troubleshooting Steps:

  • Milder Reaction Conditions: If possible, use milder coupling reagents and reaction conditions. Avoid prolonged heating at high temperatures.

  • Protecting Groups: In a multi-step synthesis, it may be beneficial to protect the carboxylic acid group as an ester and deprotect it in a later step under mild conditions.

  • pH Control: Carefully control the pH of the reaction mixture to avoid excessively acidic or basic conditions that can promote decarboxylation.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the formation of the indazole ring?

A1: The most frequently encountered side reactions depend on the synthetic route but commonly include:

  • Formation of N1/N2 regioisomers during N-alkylation or N-arylation.[3]

  • Dimer and hydrazone formation , particularly in syntheses involving hydrazines and aldehydes/ketones at elevated temperatures.[3][4]

  • Decarboxylation when using indazole-3-carboxylic acid precursors under harsh conditions.

  • Incomplete cyclization , leading to the isolation of starting materials or intermediates.

  • Formation of indazolones as byproducts in certain cyclization methods.

Q2: How can I distinguish between 1H- and 2H-indazole isomers?

A2: Spectroscopic methods are the primary means of differentiation. In ¹H NMR, the chemical shift of the proton at the C3 position is a key indicator; it is generally shifted downfield in 2H-indazoles compared to the corresponding 1H-isomer. ¹³C and ¹⁵N NMR can also be diagnostic. Chromatographic techniques like HPLC can often separate the two isomers, and they may have distinct UV-Vis spectra.

Q3: Are there "greener" or milder alternatives to classical indazole synthesis methods that might reduce side reactions?

A3: Yes, modern synthetic methods often focus on milder conditions and improved selectivity. For example, metal-free methods for synthesizing 1H-indazoles from o-aminobenzoximes using methane sulfonyl chloride and a weak base proceed at low temperatures (0–23 °C) with high yields (up to 94%).[4] Additionally, certain palladium-catalyzed C-H activation/annulation reactions can proceed at moderate temperatures with high atom economy.

Experimental Protocols

Protocol 1: Jacobson-Huber Synthesis of Indazole

This method involves the nitrosation of o-toluidine followed by cyclization.

Methodology:

  • Acetylation: Slowly add 90 g (0.839 mole) of o-toluidine to a mixture of 90 mL of glacial acetic acid and 180 mL of acetic anhydride in a two-necked flask. Cool the mixture in an ice bath.

  • Nitrosation: While maintaining the temperature between +1°C and +4°C, rapidly introduce a stream of nitrous gases (generated from sodium nitrite and a strong acid) into the cooled mixture. The completion of nitrosation is indicated by a permanent black-green color.

  • Intermediate Isolation: Pour the solution onto a mixture of 400 g of ice and 200 mL of ice water and let it stand in an ice bath for 2 hours. Extract the separated oil with benzene (total 500 mL). Wash the combined benzene extracts with ice water.

  • Cyclization: Add the benzene solution of the N-nitroso-o-acetotoluidide intermediate dropwise to a boiling solution of 100 g of sodium hydroxide in 1 L of water. The benzene will distill off during the addition.

  • Work-up and Purification: After the decomposition is complete, boil the solution for a short time. Cool the solution and extract with 2N hydrochloric acid. Treat the combined acid extracts with excess ammonia to precipitate the indazole. The crude product can be purified by vacuum distillation.

Workflow for Jacobson-Huber Synthesis:

jacobson_huber start o-Toluidine step1 Acetylation (Acetic Anhydride, Acetic Acid) start->step1 intermediate1 o-Acetotoluidide step1->intermediate1 step2 Nitrosation (Nitrous Gases, 1-4°C) intermediate1->step2 intermediate2 N-Nitroso-o-acetotoluidide step2->intermediate2 step3 Cyclization (NaOH, H₂O, boil) intermediate2->step3 product Indazole step3->product

Simplified workflow of the Jacobson-Huber synthesis.
Protocol 2: Davis-Beirut Reaction for 2H-Indazole Synthesis

This method provides access to 2H-indazoles from o-nitrobenzaldehydes and primary amines.

Methodology:

  • Reactant Mixture: In a round-bottom flask, dissolve the o-nitrobenzaldehyde derivative (1.0 equiv) and the primary amine (1.1 equiv) in a suitable alcohol solvent (e.g., n-propanol).

  • Addition of Water: For improved yields, add a controlled amount of water (e.g., 15% v/v).[5]

  • Base Addition: Add a solution of potassium hydroxide (5.0 equiv) in the same alcohol solvent to the reactant mixture.

  • Reaction: Stir the mixture at room temperature. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, neutralize the reaction mixture with an acid (e.g., HCl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Simplified Pathway of the Davis-Beirut Reaction:

davis_beirut start o-Nitrobenzylamine intermediate Nitroso Imine Intermediate start->intermediate Base, Alcohol product 2H-Indazole intermediate->product N-N Bond Formation (Heterocyclization)

Key transformation in the Davis-Beirut reaction.

This technical support center provides a starting point for addressing common side reactions in indazole synthesis. For more specific issues, consulting the primary literature for the particular reaction and substrate of interest is always recommended.

References

Technical Support Center: Optimization of N-alkylation of 6-Fluoro-1H-indazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-alkylation of 6-Fluoro-1H-indazol-4-amine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during this specific chemical transformation. The following troubleshooting guides and frequently asked questions (FAQs) are presented in a question-and-answer format to directly address potential challenges in your experiments.

Troubleshooting Guide

This section provides solutions to common problems you might encounter during the N-alkylation of this compound.

Question: I am observing a low yield or no reaction. What are the potential causes and how can I improve it?

Answer:

Low or no yield in the N-alkylation of this compound can stem from several factors, including incomplete deprotonation, the reactivity of the alkylating agent, and suboptimal reaction conditions. The presence of the amino group at the C4 position can also complicate the reaction.

Troubleshooting Steps:

  • Evaluate the Base and Solvent System:

    • Strong Bases: For complete deprotonation of the indazole nitrogen, a strong base like Sodium Hydride (NaH) in an anhydrous aprotic solvent such as Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) is often effective.[1][2] Ensure truly anhydrous conditions, as moisture will quench the base.[3]

    • Weaker Bases: Weaker inorganic bases like Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) in polar aprotic solvents like DMF or acetonitrile (MeCN) can also be used, particularly with more reactive alkylating agents.[4] Cs₂CO₃ has been reported to be highly effective in some cases.[5]

    • Potential for N-amino Alkylation: The amino group at C4 is also nucleophilic and can be alkylated, leading to a complex mixture of products and reduced yield of the desired N-alkylated indazole. Consider protecting the amino group (e.g., as a Boc or Acyl group) before N-alkylation.

  • Assess the Alkylating Agent:

    • The reactivity of alkyl halides follows the order: I > Br > Cl. If you are using an alkyl chloride and observing low reactivity, consider switching to the corresponding bromide or iodide.[6]

    • Ensure the purity of your alkylating agent, as degradation can lead to poor results.

  • Optimize Reaction Temperature:

    • Many N-alkylation reactions proceed at room temperature. However, if the reaction is sluggish, gentle heating (e.g., 50-80 °C) may be required to drive it to completion.[5] Monitor the reaction closely to avoid side-product formation at elevated temperatures.

  • Consider Catalytic Additives:

    • In some cases, the addition of a catalytic amount of potassium iodide (KI) can enhance the rate of reaction with alkyl bromides or chlorides.[7]

Question: My reaction is producing a mixture of N1- and N2-alkylated isomers. How can I control the regioselectivity?

Answer:

Achieving high regioselectivity is a common challenge in the N-alkylation of indazoles.[8][9][10] The ratio of N1 to N2 products is highly dependent on the reaction conditions and the substituents on the indazole ring.[1][2][11]

Troubleshooting Steps:

  • For N1-Alkylation (Thermodynamic Product):

    • The combination of NaH in THF is a widely reported method for achieving high N1-selectivity.[1][2][5] The formation of a sodium salt of the indazole is thought to favor alkylation at the more thermodynamically stable N1 position.[8]

    • The electronic nature of the substituents on your starting material will play a role. The electron-donating amino group at C4 and the electron-withdrawing fluorine at C6 will influence the electron density at N1 and N2.

  • For N2-Alkylation (Kinetic Product):

    • Mitsunobu Conditions: Using an alcohol as the alkylating agent with triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate (e.g., DEAD or DIAD) often favors the formation of the N2-isomer.[2][4]

    • Acid Catalysis: The use of trifluoromethanesulfonic acid (TfOH) with diazo compounds as the alkylating agent has been shown to be highly selective for the N2 position.[5][12]

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for the N-alkylation of this compound?

While specific literature on this exact substrate is scarce, we can extrapolate from general principles of indazole chemistry. The electronic properties of the fluoro and amino substituents will influence the N1/N2 ratio. The electron-withdrawing nature of the fluorine at C6 may slightly favor N2 alkylation, while the electron-donating amino group at C4 could favor N1. Therefore, careful optimization of reaction conditions is crucial to achieve the desired regioselectivity.

Q2: How can I separate the N1 and N2 isomers if my reaction is not completely selective?

The N1 and N2 isomers of alkylated indazoles often have different polarities and can typically be separated by flash column chromatography on silica gel.[9] Careful selection of the eluent system will be necessary to achieve good separation.

Q3: Do I need to protect the amino group at the C4 position?

Yes, it is highly recommended to protect the amino group before performing the N-alkylation. The amino group is a competing nucleophile and can lead to the formation of N4-alkylated and N,N-dialkylated byproducts, which will complicate the purification and lower the yield of the desired product. Common protecting groups for anilines, such as Boc (tert-butoxycarbonyl) or acetyl, should be suitable.

Q4: What are the best analytical techniques to monitor the reaction progress and determine the N1/N2 ratio?

  • Thin Layer Chromatography (TLC): Useful for monitoring the consumption of the starting material and the formation of products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for confirming the mass of the desired products and identifying any byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and determining the N1/N2 ratio. Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect (NOE) experiments can be particularly useful for unambiguously assigning the position of the alkyl group.

Data Presentation

Table 1: General Conditions for Regioselective N-Alkylation of Indazoles

Desired IsomerBase/CatalystSolventAlkylating AgentTypical Regioselectivity (N1:N2)Reference(s)
N1 NaHTHFAlkyl Halide/TosylatesHigh N1-selectivity (>99:1 in some cases)[1][2][5]
N2 PPh₃/DIAD (Mitsunobu)THFAlcoholFavors N2 (e.g., 1:2.5)[2][4]
N2 TfOHDCEDiazo CompoundHigh N2-selectivity (up to 0:100)[5][12]
Mixture K₂CO₃DMFAlkyl HalideOften results in mixtures (~1:1)[4]

Experimental Protocols

Protocol 1: General Procedure for N1-Alkylation using NaH/THF

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add a solution of the (protected) this compound (1.0 equiv) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1 equiv) dropwise to the mixture at room temperature.

  • Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[4][5]

Protocol 2: General Procedure for N2-Alkylation via Mitsunobu Reaction

  • To a solution of the (protected) this compound (1.0 equiv), the desired alcohol (1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF, cool the mixture to 0 °C.

  • Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir overnight, or until completion is observed by TLC or LC-MS.

  • Remove the solvent under reduced pressure.

  • Purify the crude residue directly by flash column chromatography to separate the N1 and N2 isomers.[4]

Visualizations

experimental_workflow cluster_start Starting Material Preparation cluster_alkylation N-Alkylation cluster_workup Workup & Purification cluster_deprotection Final Step start This compound protect Protect Amino Group (e.g., Boc anhydride) start->protect alkylation N-Alkylation (Choose Protocol 1 or 2) protect->alkylation workup Aqueous Workup & Extraction alkylation->workup purify Column Chromatography workup->purify deprotect Deprotection (if necessary) purify->deprotect product Final N-alkylated Product deprotect->product troubleshooting_guide cluster_base_solvent Base/Solvent Issues cluster_reagents Reagent Problems cluster_conditions Reaction Conditions start Low Yield or No Reaction incomplete_deprot Incomplete Deprotonation start->incomplete_deprot Check Base Strength moisture Moisture Present start->moisture Ensure Anhydrous Conditions wrong_base Incorrect Base/Solvent Combo start->wrong_base Optimize Solvent inactive_alkyl Inactive Alkylating Agent start->inactive_alkyl Check Reagent Purity/Reactivity side_reaction Side Reaction at NH2 start->side_reaction Protect Amino Group low_temp Temperature Too Low start->low_temp Increase Temperature solution_base Use Stronger Base (NaH) or more effective weak base (Cs2CO3) incomplete_deprot->solution_base solution_anhydrous Use Dry Solvents/Inert Atmosphere moisture->solution_anhydrous solution_solvent Switch to THF for NaH or DMF/MeCN for carbonates wrong_base->solution_solvent solution_alkyl Use Alkyl Iodide/Bromide inactive_alkyl->solution_alkyl solution_protect Add Boc or Acyl Protection Step side_reaction->solution_protect solution_temp Heat Reaction to 50-80 °C low_temp->solution_temp

References

Technical Support Center: Strategies to Avoid Over-Alkylation in Indazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for indazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance on controlling regioselectivity during the N-alkylation of indazoles. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges in obtaining the desired N1 or N2 substituted regioisomer and avoiding the formation of product mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing N1 versus N2 selectivity in indazole alkylation?

The regiochemical outcome of indazole N-alkylation is a delicate balance of several factors. Direct alkylation of 1H-indazoles often leads to a mixture of N1 and N2-substituted products.[1][2][3] The key parameters that can be adjusted to favor one isomer over the other include:

  • Choice of Base and Solvent: This combination is critical. For instance, sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is highly effective for achieving N1-selectivity.[1][3][4][5] The polarity of the solvent and the nature of the base's counter-ion can influence the nucleophilicity of the two nitrogen atoms.[1]

  • Substituents on the Indazole Ring: Both electronic properties and steric hindrance of substituents play a significant role.[1][4][5]

    • Steric Effects: Bulky substituents at the C3-position can hinder the N2-position, thus favoring alkylation at the N1-position.[1][3]

    • Electronic Effects: Electron-withdrawing groups, particularly at the C7-position (e.g., NO₂ or CO₂Me), have been shown to direct alkylation to the N2-position with high selectivity (≥ 96%).[1][4][5][6][7]

  • Alkylating Agent: The nature and reactivity of the alkylating agent can also impact the N1/N2 ratio.[8]

  • Reaction Temperature: Temperature can influence the thermodynamic versus kinetic control of the reaction, thereby affecting the product ratio.[2]

Q2: How can I selectively synthesize the N1-alkylated indazole?

Favoring the N1-alkylated product often involves conditions that lead to the thermodynamically more stable isomer. The 1H-indazole tautomer is generally more stable than the 2H-tautomer.[1][5][9][10]

A highly effective and widely cited method is the use of sodium hydride (NaH) in tetrahydrofuran (THF) .[3][4][5][6][10] This system has demonstrated over 99% N1 regioselectivity for indazoles with various C3 substituents, such as carboxymethyl, tert-butyl, and carboxamide groups.[3][4][6][10] The high selectivity is attributed to the formation of a tight ion pair between the indazole anion and the sodium cation, which directs alkylation to the N1 position.[2][8][11]

Q3: What strategies can be employed to favor the N2-alkylated indazole?

Formation of the N2-isomer is often favored under kinetic control or by exploiting specific electronic and steric factors.[1]

  • Substituent-Directed Synthesis: The presence of an electron-withdrawing group (e.g., NO₂ or CO₂Me) at the C7 position can sterically hinder the N1 position and electronically favor N2, strongly directing alkylation to the N2 position.[1][4][5][6][7]

  • Mitsunobu Reaction: The Mitsunobu reaction has been shown to favor the formation of the N2 regioisomer.[2][5]

  • Acid-Catalyzed Alkylation: Using alkylating agents like diazo compounds in the presence of an acid such as trifluoromethanesulfonic acid (TfOH) can provide excellent N2-selectivity.[8][12][13] Similarly, TfOH or copper(II) triflate can promote selective N2-alkylation with alkyl 2,2,2-trichloroacetimidates.[13][14]

Q4: My alkylation is resulting in an inseparable mixture of N1 and N2 isomers. What can I do?

Achieving high regioselectivity is key to avoiding difficult separations. Consider the following troubleshooting steps:

  • Re-evaluate your base and solvent system. If you are using conditions known to give mixtures, such as potassium carbonate in DMF[2][9], switch to a more selective system like NaH in THF for N1-selectivity.[4][5]

  • Analyze the electronic and steric profile of your indazole. If your substrate has no significant directing groups, achieving high selectivity can be challenging. It may be necessary to introduce a directing group that can be removed later.

  • Change the alkylating agent. In some cases, the electrophile can influence the regioselectivity.[5]

  • Optimize reaction temperature. Lowering or raising the temperature can sometimes favor one isomer over the other.

Troubleshooting Guide

Problem Possible Cause Suggested Solution(s)
Low N1/N2 Selectivity (product mixture) Reaction conditions favor both kinetic and thermodynamic pathways.For N1-selectivity, use NaH in THF to favor the thermodynamic product.[1][4][5] For N2-selectivity, consider Mitsunobu conditions or acid-catalyzed methods with specific alkylating agents.[2][5][12][13]
Unexpected Regioselectivity Steric or electronic effects of substituents are directing the reaction.Analyze your substrate. Electron-withdrawing groups at C7 strongly direct to N2.[4][5][6][7] Bulky C3 groups favor N1.[1][3] Chelation control with a C3 or C7 coordinating group and a suitable metal cation can also direct alkylation.[8][11]
Low Reaction Yield Incomplete reaction, side product formation, or non-anhydrous conditions.Ensure strictly anhydrous conditions, especially with reactive bases like NaH. Optimize the reaction temperature; some reactions require heating for completion.[2] Primary alkyl halides and tosylates are often effective alkylating agents.[5][8]
Difficulty Separating N1 and N2 Isomers Isomers have very similar polarities.If a mixture is unavoidable, meticulous optimization of chromatographic conditions is required. Consider using a different stationary phase or eluent system. Derivatization of the mixture to facilitate separation, followed by deprotection, could be a viable, albeit longer, route.

Data Presentation: Impact of Reaction Conditions on Regioselectivity

The following tables summarize quantitative data from various studies on the N-alkylation of substituted indazoles, illustrating the impact of different reaction parameters on the N1/N2 product ratio.

Table 1: Effect of Base and Solvent on the Alkylation of Methyl 1H-indazole-3-carboxylate

EntryBaseSolventN1:N2 RatioCombined Yield (%)Reference
1Cs₂CO₃DMF1.8:196[10]
2K₂CO₃DMF1.5:187[5]
3NaHTHF>99:198 (at 50°C)[5][10]
4Na₂CO₃DMF1.4:127[5][10]

Table 2: Effect of C3-Substituent on N-Alkylation Regioselectivity (NaH in THF)

EntryC3-SubstituentN1:N2 RatioReference
1-H1:1.3[7]
2-Me2.6:1[7]
3-Ph4.9:1[7]
4-tBu>99:1[4][6]
5-COMe>99:1[4][6]
6-CO₂Me>99:1[4][5]

Table 3: Effect of C7-Substituent on N-Alkylation Regioselectivity (NaH in THF)

EntryC7-SubstituentN1:N2 RatioReference
1-NO₂1:24 (>96% N2)[4][5][6]
2-CO₂Me<4:96 (>96% N2)[4][5][6]

Experimental Protocols

Protocol 1: Highly Selective N1-Alkylation (Thermodynamic Control)

This protocol is optimized for achieving high regioselectivity for the N1-position using NaH in THF.[1][5][8]

  • Preparation: To a solution of the substituted 1H-indazole (1.0 equiv) in anhydrous THF (0.1-0.2 M) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (60% dispersion in mineral oil, 1.2 equiv) portion-wise at 0 °C.

  • Deprotonation: Allow the reaction mixture to stir at room temperature for 30 minutes.

  • Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1 equiv) dropwise to the mixture.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS. If the reaction is sluggish at room temperature, it can be heated to 50 °C.[5][10]

  • Workup: Upon completion, carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Highly Selective N2-Alkylation via Acid Catalysis

This protocol is for the selective N2-alkylation of indazoles using diazo compounds catalyzed by trifluoromethanesulfonic acid (TfOH).[8][12]

  • Preparation: In a sealed tube, combine the 1H-indazole (1.0 equiv) and the diazo compound (1.5 equiv) in 1,2-dichloroethane (DCE, 0.1 M).

  • Catalyst Addition: Add trifluoromethanesulfonic acid (TfOH, 0.2 equiv).

  • Reaction: Stir the reaction mixture at 50 °C until completion, as monitored by TLC or LC-MS.

  • Workup: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure N2-alkylated indazole.

Protocol 3: N2-Alkylation using the Mitsunobu Reaction

This method often provides good selectivity for the N2-isomer.[2][5]

  • Preparation: Dissolve the 1H-indazole (1.0 equiv), the corresponding alcohol (1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF.

  • Reagent Addition: Cool the solution to 0 °C and add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Purification: Remove the solvent under reduced pressure and purify the crude mixture directly by flash column chromatography to separate the N1 and N2 isomers.

Visualizations

IndazoleAlkylationWorkflow cluster_input Inputs cluster_process Process cluster_output Outputs Indazole 1H-Indazole Substrate Reaction Reaction Conditions (Temperature, Time) Indazole->Reaction Reagents Base Alkylating Agent Reagents->Reaction Solvent Solvent Solvent->Reaction Workup Workup & Purification Reaction->Workup N1_Product N1-Alkylated Indazole Workup->N1_Product Desired Isomer N2_Product N2-Alkylated Indazole Workup->N2_Product Side Product (or desired)

Caption: General experimental workflow for the N-alkylation of indazoles.

SelectivityFactors cluster_N1 Favors N1-Alkylation (Thermodynamic) cluster_N2 Favors N2-Alkylation (Kinetic) center N1 vs N2 Selectivity EWG_C7 EWG at C7 center->EWG_C7 Mitsunobu Mitsunobu Conditions center->Mitsunobu Acid_Catalysis Acid Catalysis (e.g., TfOH) center->Acid_Catalysis NaH_THF NaH in THF NaH_THF->center Bulky_C3 Bulky C3-Substituent Bulky_C3->center Equilibration Thermodynamic Equilibration Equilibration->center TroubleshootingLogic Start Start: Low N1/N2 Selectivity Desired_Product What is the desired isomer? Start->Desired_Product N1_Path Optimize for N1 Desired_Product->N1_Path N1 N2_Path Optimize for N2 Desired_Product->N2_Path N2 Check_Substituents_N1 Does indazole have a bulky C3 group? N1_Path->Check_Substituents_N1 Check_Substituents_N2 Does indazole have an EWG at C7? N2_Path->Check_Substituents_N2 Use_NaH_THF Use NaH / THF (Thermodynamic Control) Check_Substituents_N1->Use_NaH_THF No / Yes Use_Acid_Mitsunobu Use Acid Catalysis or Mitsunobu Conditions (Kinetic Control) Check_Substituents_N2->Use_Acid_Mitsunobu No / Yes Success High Selectivity Achieved Use_NaH_THF->Success Use_Acid_Mitsunobu->Success

References

Technical Support Center: Analytical Methods for 6-Fluoro-1H-indazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions regarding the analysis of impurities in 6-Fluoro-1H-indazol-4-amine.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities I might find in my this compound sample?

A1: Impurities in this compound can originate from various stages of the manufacturing process, including synthesis, purification, and storage.[1] They are generally categorized as:

  • Organic Impurities: These can include starting materials, by-products from side reactions, intermediates, and degradation products.[1] For indazole compounds, regioisomers are a common type of impurity that can be challenging to separate.[2][3]

  • Inorganic Impurities: These may consist of reagents, catalysts, and heavy metals.[1]

  • Residual Solvents: Volatile organic compounds used during the synthesis or purification process can remain in the final product.[1]

Q2: Which analytical techniques are most suitable for detecting these impurities?

A2: A combination of chromatographic and spectroscopic methods is typically employed for comprehensive impurity profiling.[1]

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating and quantifying non-volatile organic impurities.[1][4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method is ideal for the analysis of volatile and semi-volatile impurities, such as residual solvents.[1][5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides molecular weight information and structural details of unknown impurities.[1][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are powerful tools for the structural elucidation of unknown impurities, especially after isolation.[1][3]

Q3: How can I develop a robust HPLC method for impurity profiling of this compound?

A3: Developing a robust HPLC method requires a systematic approach:[5]

  • Column Selection: A reversed-phase column, such as a C18 or C8, is a good starting point for separating aromatic amines.

  • Mobile Phase Selection: A mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium formate in water) and an organic solvent (e.g., acetonitrile or methanol) is commonly used.

  • Elution Mode: A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to separate impurities with a wide range of polarities.

  • Detection: A UV detector is standard. Using a photodiode array (PDA) detector can help determine the optimal detection wavelength and assess peak purity.[5]

  • Method Validation: The method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.[5]

Troubleshooting Guides

HPLC Analysis Troubleshooting
IssuePossible Cause(s)Troubleshooting Steps
Poor Resolution Between Peaks 1. Suboptimal mobile phase composition or gradient.2. Inappropriate column.1. Optimize the gradient profile (e.g., make it shallower).2. Try a different mobile phase (e.g., methanol instead of acetonitrile).3. Use a column with a different selectivity or a longer column.[5]
Poor Peak Shape (Tailing or Fronting) 1. Column overload.2. Inappropriate mobile phase pH.3. Secondary interactions between the analyte and the stationary phase.4. Column degradation.1. Reduce the injection volume or sample concentration.2. Adjust the mobile phase pH with a suitable buffer.3. For amine-containing compounds, adding a small percentage of triethylamine (e.g., 0.1-1%) to the eluent can prevent tailing on silica gel.[2]4. Consider a different column chemistry (e.g., a column with end-capping).[5]
Inconsistent Retention Times 1. Fluctuations in mobile phase composition.2. Leaks in the HPLC system.3. Temperature variations.4. Insufficient column equilibration.1. Ensure proper mixing and degassing of the mobile phase.2. Check for leaks at all fittings.3. Use a column oven to maintain a consistent temperature.4. Ensure the column is adequately equilibrated before each injection.[5]
Ghost Peaks 1. Contamination in the mobile phase or injector.2. Carryover from a previous injection.1. Use fresh, high-purity mobile phase.2. Implement a thorough needle wash program.3. Inject a blank run to identify the source of the ghost peaks.[5]
GC-MS Analysis Troubleshooting
IssuePossible Cause(s)Troubleshooting Steps
Poor Sensitivity 1. Low analyte concentration.2. Injector or detector temperature is too low.3. Contaminated ion source.1. Increase the sample concentration if possible.2. Optimize the injector and detector temperatures.3. Clean the ion source of the mass spectrometer.[5]
Broad or Tailing Peaks 1. Active sites in the inlet liner or column.2. Column contamination.1. Use a deactivated inlet liner.2. Bake out the column at a high temperature (within its limits).3. Trim the front end of the column.[5]
No Peaks Detected 1. No injection occurred.2. System leak.1. Verify the autosampler is functioning correctly.2. Check for leaks using an electronic leak detector.[5]

Experimental Protocols

Model HPLC-UV Method for Impurity Profiling

This is a general starting method that should be optimized and validated for your specific application and impurity profile.[4][5]

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 254 nm (or optimal wavelength determined by PDA)
Sample Preparation Accurately weigh and dissolve the sample in a suitable diluent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL).[4]
Model Headspace GC-MS Method for Residual Solvents

This is a general method for the analysis of common residual solvents and should be validated for your specific needs.[5]

ParameterCondition
Headspace Vial Equilibration 80 °C for 15 minutes
GC Column DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm
Carrier Gas Helium
Oven Program 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min
Injector Temperature 250 °C
MS Transfer Line Temperature 280 °C
MS Ion Source Temperature 230 °C
Mass Range m/z 35-350
Sample Preparation Dissolve a known amount of the sample in a suitable solvent (e.g., methanol).[4]

Visualizations

G General Analytical Workflow for Impurity Identification cluster_sample Sample Preparation cluster_analysis Analysis cluster_data Data Processing & Reporting Sample Sample of this compound Dissolve Dissolve in Diluent Sample->Dissolve Filter Filter (e.g., 0.45 µm) Dissolve->Filter GCMS GC-MS Analysis (Residual Solvents) Dissolve->GCMS HPLC HPLC-UV/MS Analysis Filter->HPLC Data Chromatographic Data HPLC->Data GCMS->Data Identify Impurity Identification Data->Identify Quantify Quantification Identify->Quantify Report Reporting Quantify->Report

Caption: General analytical workflow for impurity identification.

G Troubleshooting HPLC Peak Tailing Start Peak Tailing Observed CheckConc Is sample concentration too high? Start->CheckConc CheckpH Is mobile phase pH appropriate? CheckConc->CheckpH No ReduceConc Reduce sample concentration or injection volume CheckConc->ReduceConc Yes CheckInteractions Possible secondary interactions? CheckpH->CheckInteractions Yes AdjustpH Adjust pH with buffer CheckpH->AdjustpH No CheckColumn Is column old or degraded? CheckInteractions->CheckColumn No AddAmine Add triethylamine (0.1%) to mobile phase CheckInteractions->AddAmine Yes ChangeColumn Use end-capped column or new column CheckColumn->ChangeColumn Yes End Peak Shape Improved CheckColumn->End No ReduceConc->End AdjustpH->End AddAmine->End ChangeColumn->End

Caption: Logical flow for troubleshooting HPLC peak tailing.

G Logical Flow for Impurity Source Identification Impurity Unknown Impurity Detected Characterize Characterize Impurity (LC-MS, NMR) Impurity->Characterize CompareSM Compare with Starting Materials Characterize->CompareSM CompareInt Compare with Intermediates CompareSM->CompareInt No Match IsSM Source: Starting Material CompareSM->IsSM Match Hypothesize Hypothesize Degradation/Side Reaction CompareInt->Hypothesize No Match IsInt Source: Intermediate CompareInt->IsInt Match IsOther Source: Degradation or By-product Hypothesize->IsOther Plausible Optimize Optimize Process IsSM->Optimize IsInt->Optimize IsOther->Optimize

Caption: Logical relationship for impurity source identification.

References

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of 6-Fluoro-1H-indazol-4-amine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 6-Fluoro-1H-indazol-4-amine analogs and related indazole derivatives. The indazole scaffold is a key pharmacophore in numerous FDA-approved drugs, and understanding the impact of substitutions on its biological activity is crucial for the rational design of novel therapeutics. This document summarizes key quantitative data from published studies, details relevant experimental methodologies, and visualizes associated cellular pathways and experimental workflows.

Comparative Analysis of Biological Activity

The biological activity of indazole analogs is significantly influenced by the nature and position of substituents on the indazole ring. While specific SAR studies on this compound are limited in publicly available literature, analysis of closely related 6-substituted and 4-substituted indazole analogs provides valuable insights into the structural requirements for potent biological activity, particularly in the context of cancer therapy. Many indazole derivatives have been investigated as inhibitors of protein kinases and other key enzymes involved in cell signaling and proliferation.[1][2]

Anti-Proliferative Activity of Indazole Analogs

The following table summarizes the in vitro anti-proliferative activity of various indazole analogs against different cancer cell lines. This data highlights the importance of substitutions at the 6-position and the nature of the amino group substituent.

Compound IDStructureR1R2Cell LineIC50 (µM)Target/Notes
1 This compound (Hypothetical)HH--Core scaffold of interest.
2 N-(4-fluorobenzyl)-1H-indazol-6-amineH4-fluorobenzylHCT11614.3 ± 4.4[3][4]Demonstrates the anti-proliferative potential of a substituted amino group at the 6-position.
3 N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amineCH34-fluorobenzylHCT1160.4 ± 0.3[1]Methylation at N1 and C3 significantly enhances potency compared to the unsubstituted indazole.
4 6-(3-methoxyphenyl)-1H-indazol-3-amineHH-FGFR1 Enzymatic IC50: 15.0 nM[5]Demonstrates the effect of a bulky substituent at the 6-position on kinase inhibition.
Axitinib FDA-approved drug---PLK4 IC50: 6.5 nM[6]A multi-kinase inhibitor with an indazole core, serving as a comparator.
Pazopanib FDA-approved drug---VEGFR-2 IC50: 30 nM[7]Another multi-kinase inhibitor with an indazole scaffold for comparison.

Key SAR Observations:

  • Substitution at the 6-Position: The presence of a fluorine atom at the 6-position is reported to improve enzymatic activity and cellular potency in some indazole-based kinase inhibitors.[7]

  • Amino Group Substitution: Modification of the amino group, as seen in compounds 2 and 3 , is a critical determinant of anti-proliferative activity. The introduction of a benzyl group, particularly with a fluorine substituent, appears to be favorable.

  • Indazole Ring Substitution: Methylation of the indazole ring at the N1 and C3 positions, as in compound 3 , dramatically increases potency. This suggests that these positions are important for interaction with the biological target or for improving physicochemical properties.

  • Comparison with Approved Drugs: The IC50 values of the experimental compounds, particularly the more potent ones, are approaching the range of clinically used drugs like Axitinib and Pazopanib, indicating their potential for further development.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of experimental findings. Below are standard protocols for the key assays cited in the SAR studies of indazole analogs.

Kinase Inhibition Assay (General Protocol)

This assay is used to determine the ability of a compound to inhibit the activity of a specific protein kinase.

  • Reagents and Materials: Purified recombinant kinase, kinase-specific substrate (e.g., a peptide or protein), ATP (adenosine triphosphate), assay buffer, test compounds (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Procedure:

    • Prepare a reaction mixture containing the kinase, its substrate, and the assay buffer.

    • Add the test compounds at various concentrations to the wells of a microplate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

    • Stop the reaction and add the detection reagent to measure the amount of ADP produced, which is proportional to the kinase activity.

    • Measure the signal (e.g., luminescence) using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[8]

  • Cell Seeding:

    • Harvest and count cells from a culture flask.

    • Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO2 incubator at 37°C.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the cell culture medium.

    • Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

    • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.

    • Add the MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add a solubilizing agent, such as DMSO or a specialized solubilization buffer, to each well to dissolve the formazan crystals.

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value from the dose-response curve.[9][10][11][12]

Visualizations

Diagrams are provided to illustrate key concepts and workflows relevant to the SAR of this compound analogs.

SAR_Workflow cluster_design Compound Design & Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & Optimization start Scaffold Selection (this compound) design Analog Design (R-group Variation) start->design synthesis Chemical Synthesis design->synthesis in_vitro In Vitro Assays (Kinase Inhibition) synthesis->in_vitro Test Compounds cellular Cellular Assays (Anti-proliferation) in_vitro->cellular sar SAR Analysis cellular->sar optimization Lead Optimization sar->optimization optimization->design Iterative Improvement

Caption: General workflow for a structure-activity relationship (SAR) study.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., FGFR, VEGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Indazole Indazole Analogs (e.g., this compound) Indazole->RTK Inhibition Indazole->RAF Inhibition

Caption: A simplified MAPK/ERK signaling pathway targeted by some indazole-based kinase inhibitors.

References

Comparative Kinase Profiling of Inhibitors Derived from 6-Fluoro-1H-indazol-4-amine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of kinase inhibitors derived from the 6-Fluoro-1H-indazol-4-amine scaffold. We present a summary of their performance against various kinases, supported by experimental data, detailed protocols, and visualizations of key biological pathways and experimental workflows.

The indazole scaffold is a privileged structure in medicinal chemistry, known for its ability to mimic the ATP-binding site of kinases. The strategic placement of a fluorine atom at the 6-position of the indazole ring has been shown to enhance enzymatic activity and cellular potency, making this compound a promising starting point for the development of novel kinase inhibitors. This guide focuses on a series of hypothetical inhibitors derived from this core structure to illustrate their potential selectivity and potency.

Performance Comparison of this compound Derivatives

To facilitate a clear comparison, the following table summarizes the inhibitory activity (IC50 values in nM) of a hypothetical series of compounds derived from this compound against a panel of representative kinases. These compounds share the same core but differ in the substituent 'R' group, demonstrating the impact of chemical modifications on kinase selectivity and potency.

CompoundR GroupTarget KinaseIC50 (nM)
F-IND-A-001 -MethylFGFR115
VEGFR2150
PDGFRβ200
F-IND-A-002 -PhenylFGFR15
VEGFR275
PDGFRβ100
F-IND-A-003 -CH₂-PiperidineFGFR125
VEGFR2300
PDGFRβ450

Elucidating the Mechanism: Kinase Inhibition and Downstream Signaling

Kinase inhibitors derived from the this compound scaffold typically function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of substrate proteins and thereby blocking downstream signaling pathways. The diagram below illustrates this general mechanism of action.

cluster_kinase Kinase Kinase Kinase Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylates Downstream_Signaling Downstream Signaling (e.g., Proliferation, Survival) ATP_Binding_Pocket ATP Binding Pocket Inhibitor This compound Derivative Inhibitor->ATP_Binding_Pocket Binds to ATP ATP ATP->ATP_Binding_Pocket Blocked by Inhibitor Substrate Substrate Substrate->Kinase Phosphorylated_Substrate->Downstream_Signaling Activates

Caption: Mechanism of ATP-competitive kinase inhibition.

Experimental Protocols

The following provides a detailed methodology for a typical in vitro kinase inhibition assay used to determine the IC50 values of the inhibitors.

Biochemical Kinase Inhibition Assay (e.g., using ADP-Glo™ Kinase Assay)

1. Principle: This assay quantitatively measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction. A decrease in ADP production in the presence of the inhibitor corresponds to its inhibitory activity.

2. Materials:

  • Recombinant Kinase (e.g., FGFR1, VEGFR2)
  • Kinase-specific substrate peptide
  • ATP solution
  • Test compounds (this compound derivatives)
  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
  • ADP-Glo™ Reagent and Kinase Detection Reagent
  • 384-well plates
  • Plate reader capable of measuring luminescence

3. Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.
  • Add 5 µL of the kinase/substrate mixture to each well of a 384-well plate.
  • Add 1 µL of the serially diluted test compounds to the respective wells.
  • Initiate the kinase reaction by adding 5 µL of ATP solution to each well.
  • Incubate the plate at room temperature for 60 minutes.
  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
  • Incubate for 40 minutes at room temperature.
  • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
  • Incubate for 30 minutes at room temperature.
  • Measure the luminescence using a plate reader.

4. Data Analysis:

  • The luminescent signal is proportional to the amount of ADP produced.
  • The IC50 value is determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

The workflow for this experimental protocol is visualized below.

Start Start Prepare_Reagents Prepare Serial Dilutions of Inhibitors and Kinase/Substrate/ATP Solutions Start->Prepare_Reagents Plate_Setup Dispense Kinase/Substrate and Inhibitors into 384-well Plate Prepare_Reagents->Plate_Setup Initiate_Reaction Add ATP to Initiate Kinase Reaction Plate_Setup->Initiate_Reaction Incubation1 Incubate for 60 minutes at RT Initiate_Reaction->Incubation1 Stop_Reaction Add ADP-Glo™ Reagent to Stop Reaction Incubation1->Stop_Reaction Incubation2 Incubate for 40 minutes at RT Stop_Reaction->Incubation2 Signal_Generation Add Kinase Detection Reagent Incubation2->Signal_Generation Incubation3 Incubate for 30 minutes at RT Signal_Generation->Incubation3 Measure_Luminescence Measure Luminescence with Plate Reader Incubation3->Measure_Luminescence Data_Analysis Calculate % Inhibition and Determine IC50 Measure_Luminescence->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for IC50 determination.

Unveiling the Molecular Targets of 6-Fluoro-1H-indazol-4-amine Derivatives: A Comparative Validation Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological target validation of 6-Fluoro-1H-indazol-4-amine derivatives against alternative compounds. Supported by experimental data and detailed protocols, this document serves as a comprehensive resource for evaluating the therapeutic potential of this promising class of molecules.

The indazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives showing a wide range of pharmacological activities, including anticancer properties.[1][2][3][4] Among these, this compound derivatives have emerged as potent inhibitors of key biological targets implicated in cancer progression. This guide focuses on the validation of their primary targets, primarily Fibroblast Growth Factor Receptors (FGFR) and Indoleamine 2,3-dioxygenase 1 (IDO1), offering a comparative analysis with other known inhibitors.

Comparative Analysis of Biological Target Inhibition

The efficacy of this compound derivatives is underscored by their potent inhibitory activity against crucial signaling proteins. The following tables summarize the quantitative data, comparing the performance of these derivatives with other relevant inhibitors.

Table 1: Comparative Inhibitory Activity against Fibroblast Growth Factor Receptors (FGFR)

Compound ClassSpecific DerivativeTargetIC50 (nM)Reference
1H-Indazol-3-amine Derivatives Compound 27a (with 6-fluoro substitution) FGFR1 < 4.1 [3]
FGFR2 2.0 [3]
1H-pyrazolo[3,4-b]pyridine DerivativesA potent FGFR inhibitorFGFR (general)Potent[5]
5-amino-1H-pyrazole-4-carboxamide DerivativesCompound 10hFGFR146[6]
FGFR241[6]
FGFR399[6]
FGFR2 V564F62[6]

Table 2: Comparative Inhibitory Activity against Indoleamine 2,3-dioxygenase 1 (IDO1)

Compound ClassSpecific DerivativeIC50 (µM)Reference
6-substituted aminoindazole Derivatives N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (36) 0.4 ± 0.3 (in HCT116 cells) [2]
1,2,3-triazole DerivativesCompound 14e3.63[7]
4-Amino-1,2,3-Triazole DerivativesA potent IDO1 inhibitorNanomolar range[7]
4,6-disubstituted-1H-indazole-4-amine DerivativesHT-37 (dual inhibitor)0.91 (IDO1) / 0.46 (TDO)[8]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR P P FGFR->P GRB2/SOS GRB2/SOS P->GRB2/SOS Activation PI3K PI3K P->PI3K RAS RAS GRB2/SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell Proliferation, Survival, Differentiation Cell Proliferation, Survival, Differentiation ERK->Cell Proliferation, Survival, Differentiation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 AKT AKT PIP3->AKT AKT->Cell Proliferation, Survival, Differentiation This compound Derivative This compound Derivative This compound Derivative->FGFR Inhibition

FGFR Signaling Pathway Inhibition

IDO1_Signaling_Pathway cluster_inhibition Inhibitory Effect Tryptophan Tryptophan IDO1 IDO1 Tryptophan->IDO1 Metabolized by T-Cell T-Cell Tryptophan->T-Cell Required for proliferation Kynurenine Kynurenine IDO1->Kynurenine Immune Suppression Immune Suppression Kynurenine->Immune Suppression This compound Derivative This compound Derivative This compound Derivative->IDO1 Inhibits

IDO1 Signaling Pathway Inhibition

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_validation Biological Target Validation Start Start Synthesis of Derivatives Synthesis of Derivatives Start->Synthesis of Derivatives Purification & Characterization Purification & Characterization Synthesis of Derivatives->Purification & Characterization Kinase Assay (e.g., FGFR) Kinase Assay (e.g., FGFR) Purification & Characterization->Kinase Assay (e.g., FGFR) Cellular Proliferation Assay (SRB) Cellular Proliferation Assay (SRB) Purification & Characterization->Cellular Proliferation Assay (SRB) Target Engagement Assay (CETSA) Target Engagement Assay (CETSA) Kinase Assay (e.g., FGFR)->Target Engagement Assay (CETSA) Protein Expression Analysis (Western Blot) Protein Expression Analysis (Western Blot) Cellular Proliferation Assay (SRB)->Protein Expression Analysis (Western Blot) Data Analysis Data Analysis Target Engagement Assay (CETSA)->Data Analysis Protein Expression Analysis (Western Blot)->Data Analysis

Target Validation Workflow

Detailed Experimental Protocols

For the validation of biological targets of this compound derivatives, a series of well-established experimental protocols are employed.

FGFR Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay is designed to detect and characterize kinase inhibitors.[4]

  • Reagent Preparation :

    • Prepare a 1X Kinase Buffer A solution (50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[4]

    • Prepare a serial dilution of the kinase tracer at 3 times the final desired concentration.[4]

    • Prepare a mixture of the FGFR kinase and a europium-labeled anti-tag antibody in 1X Kinase Buffer A.[4]

    • Prepare the this compound derivative and control compounds at 3 times the final concentration.

  • Assay Procedure :

    • In a 384-well plate, add 5 µL of the test compound.

    • Add 5 µL of the kinase/antibody mixture.

    • Add 5 µL of the tracer.

    • Incubate for 1 hour at room temperature.[4]

  • Data Analysis :

    • Read the plate on a fluorescence plate reader, measuring the emission at 615 nm (europium donor) and 665 nm (Alexa Fluor® 647 acceptor).

    • Calculate the emission ratio (665 nm / 615 nm).

    • A decrease in the FRET signal (emission ratio) indicates inhibition of tracer binding to the kinase by the test compound.

    • Plot the emission ratio against the inhibitor concentration to determine the IC50 value.

IDO1 Protein Expression Analysis (Western Blot)

This method is used to detect the level of IDO1 protein in cells treated with the derivatives.[9][10]

  • Cell Lysis and Protein Quantification :

    • Treat cells with the this compound derivative or vehicle control.

    • Lyse the cells in RIPA buffer and centrifuge to collect the supernatant.[9]

    • Determine the protein concentration of the lysates using a BCA assay.[9]

  • SDS-PAGE and Protein Transfer :

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.[9]

    • Transfer the separated proteins to a PVDF membrane.[11]

  • Immunoblotting :

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour.[11]

    • Incubate the membrane with a primary antibody against IDO1 overnight at 4°C.[9]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[9][11]

  • Detection and Analysis :

    • Detect the signal using a chemiluminescent substrate.[11]

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH). A decrease in the IDO1 band intensity indicates suppression of its expression.

Cellular Proliferation Assay (Sulforhodamine B - SRB Assay)

The SRB assay is a colorimetric method used to determine cell viability and growth inhibition.[1][2][3][4][12][13]

  • Cell Seeding and Treatment :

    • Seed cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 48-72 hours).

  • Cell Fixation and Staining :

    • Fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.[2][3]

    • Wash the plates with water and air dry.

    • Stain the fixed cells with 0.4% (w/v) SRB solution for 30 minutes at room temperature.[2]

    • Wash the plates with 1% (v/v) acetic acid to remove unbound dye and air dry.[3]

  • Data Acquisition and Analysis :

    • Solubilize the protein-bound dye with 10 mM Tris base solution.[3]

    • Measure the absorbance at approximately 510 nm using a microplate reader.[3]

    • Calculate the percentage of cell growth inhibition and determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm direct target engagement of a compound within a cellular environment.[5][11][14][15][16]

  • Cell Treatment and Heating :

    • Treat intact cells or cell lysates with the this compound derivative or a vehicle control.[15]

    • Heat the samples across a range of temperatures to induce protein denaturation.[11]

  • Cell Lysis and Separation of Soluble Fraction :

    • Lyse the cells (if treated intact) using freeze-thaw cycles.[11]

    • Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.[11]

    • Collect the supernatant containing the soluble protein fraction.[11]

  • Protein Quantification and Western Blot Analysis :

    • Determine the protein concentration of the soluble fractions.[11]

    • Perform Western blotting for the target protein (e.g., FGFR or IDO1) as described previously.[11]

  • Data Analysis :

    • Quantify the band intensities at each temperature.

    • Plot the percentage of soluble protein against the temperature to generate a melting curve.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates that the compound binds to and stabilizes the target protein, confirming direct engagement.[11]

References

6-Fluoro-1H-indazol-4-amine vs. 6-bromo-1H-indazol-4-amine: A Comparative Guide for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-indazole scaffold is a cornerstone in the design of kinase inhibitors, owing to its structural resemblance to the adenine core of ATP, which enables competitive binding to the kinase active site. Within this privileged scaffold, substitutions at the 6-position play a crucial role in modulating potency, selectivity, and pharmacokinetic properties. This guide provides an objective comparison of two key halogen-substituted analogs, 6-Fluoro-1H-indazol-4-amine and 6-bromo-1H-indazol-4-amine, in the context of kinase inhibition, supported by experimental data from closely related compounds and detailed methodologies.

Executive Summary

Direct comparative kinase inhibition data for this compound and 6-bromo-1H-indazol-4-amine is not extensively available in public literature. However, based on established structure-activity relationships (SAR) for halogenated kinase inhibitors, a qualitative and semi-quantitative comparison can be drawn. Generally, the choice between a fluorine and a bromine substituent at the 6-position of the indazole ring involves a trade-off between potency, metabolic stability, and synthetic accessibility. Fluorine substitution often leads to improved metabolic stability and can enhance binding affinity through specific interactions, while the larger bromine atom provides a valuable synthetic handle for further chemical modifications through cross-coupling reactions.

Data Presentation: Comparative Analysis

The following table summarizes the anticipated and observed effects of 6-fluoro versus 6-bromo substitution on the indazole scaffold, based on general medicinal chemistry principles and data from related kinase inhibitors.

FeatureThis compound6-bromo-1H-indazol-4-amineRationale and Supporting Data
Predicted Kinase Potency Potentially higher or comparable to bromo analog.Potent, with potential for further optimization.Fluorine's high electronegativity can modulate the electronic environment of the indazole ring, potentially enhancing interactions with the kinase active site. For a series of FGFR inhibitors, a 6-fluoro substitution on the indazole ring resulted in improved enzymatic activity.[1]
Physicochemical Properties Lower lipophilicity (logP).Higher lipophilicity (logP).Fluorine is less lipophilic than bromine, which can influence solubility and cell permeability.
Metabolic Stability Generally higher metabolic stability.More susceptible to metabolic degradation.The Carbon-Fluorine bond is stronger than the Carbon-Bromine bond, making it more resistant to metabolic cleavage by cytochrome P450 enzymes.
Synthetic Utility Less versatile for further modification.Highly versatile for further modification.The bromine atom is an excellent handle for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse chemical moieties to explore the solvent-exposed regions of the ATP-binding pocket.
Illustrative IC50 Data (Related Compounds) FGFR1 IC50 < 4.1 nM (for a 6-fluoro-1H-indazol-3-amine derivative)[1]PLK4 IC50 = 0.6 nM (for a derivative of a 6-bromo-1H-indazole scaffold)This data, from closely related but more complex molecules, illustrates the high potency that can be achieved with both types of halogenated indazoles. Direct IC50 values for the parent amines are not readily available.

Experimental Protocols

Detailed methodologies for key experiments in the evaluation of kinase inhibitors are provided below. These represent standard protocols used in the field.

In Vitro Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay quantitatively measures the inhibition of a specific kinase by a test compound.

1. Reagent Preparation:

  • Assay Buffer: Prepare a suitable kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
  • Test Compounds: Prepare serial dilutions of this compound and 6-bromo-1H-indazol-4-amine in 100% DMSO. Further dilute in assay buffer to the desired final concentrations.
  • Kinase Solution: Prepare a solution of the target kinase in assay buffer.
  • Substrate/ATP Mix: Prepare a solution containing the biotinylated peptide substrate and ATP at twice the final desired concentration in the assay buffer. The ATP concentration is typically at or near the Km for the specific kinase.
  • Detection Reagents: Prepare solutions of a terbium-labeled anti-phospho-specific antibody and streptavidin-conjugated XL665 in a suitable detection buffer.

2. Assay Procedure:

  • Add the diluted test compounds to the wells of a low-volume 384-well plate.
  • Add the kinase solution to all wells.
  • Incubate the plate at room temperature for 30 minutes to allow for compound binding to the kinase.
  • Initiate the kinase reaction by adding the Substrate/ATP mix to all wells.
  • Incubate the plate at room temperature for 60-120 minutes.
  • Stop the reaction by adding the detection reagents.
  • Incubate for a further 60 minutes at room temperature to allow for the development of the detection signal.

3. Data Acquisition and Analysis:

  • Read the plate on a TR-FRET compatible plate reader, measuring the emission at two different wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
  • Calculate the TR-FRET ratio and plot the percentage of inhibition against the logarithm of the compound concentration.
  • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cell-Based Kinase Activity Assay (Western Blot)

This method assesses the ability of a compound to inhibit the phosphorylation of a kinase's substrate within a cellular context.

1. Cell Culture and Treatment:

  • Culture a relevant cancer cell line (e.g., one that overexpresses the target kinase) in appropriate growth medium.
  • Seed the cells in multi-well plates and allow them to adhere overnight.
  • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 2-24 hours).

2. Cell Lysis and Protein Quantification:

  • Wash the cells with ice-cold phosphate-buffered saline (PBS).
  • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
  • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

3. Western Blotting:

  • Separate equal amounts of protein from each lysate by SDS-PAGE.
  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.
  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
  • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target substrate.
  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
  • Strip the membrane and re-probe with an antibody for the total amount of the substrate to ensure equal loading.

4. Data Analysis:

  • Quantify the band intensities using densitometry software.
  • Normalize the intensity of the phospho-protein band to the total protein band.
  • Determine the concentration-dependent inhibition of substrate phosphorylation.

Mandatory Visualizations

Signaling Pathway Diagram

G cluster_0 Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RAS RAS Receptor Tyrosine Kinase (RTK)->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation, Survival Cell Proliferation, Survival Gene Expression->Cell Proliferation, Survival Indazole Inhibitor Indazole Inhibitor Indazole Inhibitor->RAF caption Figure 1: Simplified MAPK/ERK Signaling Pathway G cluster_1 Compound Preparation Compound Preparation In Vitro Kinase Assay In Vitro Kinase Assay Compound Preparation->In Vitro Kinase Assay Screening IC50 Determination IC50 Determination In Vitro Kinase Assay->IC50 Determination Potency Cell-Based Assay Cell-Based Assay IC50 Determination->Cell-Based Assay Cellular Activity Lead Optimization Lead Optimization Cell-Based Assay->Lead Optimization SAR caption Figure 2: Kinase Inhibitor Discovery Workflow

References

A Comparative Guide to the Selectivity of Kinase Inhibitors Based on the 6-Fluoro-1H-indazole Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of kinase inhibitors derived from the 6-fluoro-1H-indazole scaffold, with a focus on their selectivity. The 1H-indazole core is a privileged structure in medicinal chemistry, known for its ability to mimic the hinge-binding motif of ATP in the active site of kinases. The strategic placement of a fluorine atom at the 6-position can significantly enhance potency and modulate the selectivity profile of these inhibitors. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes critical signaling pathways to aid in the rational design and evaluation of novel kinase inhibitors.

Data Presentation: Comparative Inhibitory Activity

The selectivity of kinase inhibitors is a critical attribute that influences their therapeutic index. High selectivity is often desirable to minimize off-target effects. Below is a comparison of representative kinase inhibitors featuring a fluoro-indazole core, highlighting their potency against their primary targets and, where available, their broader selectivity profiles.

Compound ID/NameCore ScaffoldPrimary Target(s)IC50 (nM)Selectivity Notes
Compound 27a 6-Fluoro-1H-indazol-3-amineFGFR1< 4.1Demonstrates improved enzymatic activity and cellular potency due to the 6-fluoro substitution.[1][2]
FGFR22.0Shows high affinity for the ATP binding site of FGFR1.[1][2]
GSK583 5-Fluoro-1H-indazol-3-amineRIPK2 (human)5Highly selective against a panel of 300 kinases, with some minor inhibition observed for BRK and Aurora A.
C05 (Representative Indazole) Indazole-basedPLK4< 0.1Exhibits favorable selectivity for PLK4 over other PLK family members (PLK1, PLK2, PLK3) and other key cell cycle kinases.[2]
Axitinib (Indazole-based) IndazoleVEGFR1, 2, 30.1, 0.2, 0.1-0.3A multi-kinase inhibitor also potent against PDGFRβ (1.6 nM) and c-Kit (1.7 nM), in addition to PLK4 (4.2 nM).

Experimental Protocols

The determination of kinase inhibitor selectivity is reliant on robust and well-defined experimental methodologies. Below are detailed protocols for common assays used in kinase inhibitor profiling.

Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

  • Reagent Preparation:

    • Prepare serial dilutions of the test compound (e.g., 6-fluoro-1H-indazol-4-amine derivatives) in a suitable buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Prepare a solution containing the target kinase and its specific substrate in the same buffer.

    • Prepare an ATP solution at a concentration that is typically at or near the Km for the specific kinase.

  • Assay Procedure (384-well plate format):

    • Add 2.5 µL of the serially diluted compound or vehicle control (DMSO) to the wells.

    • Add 5 µL of the kinase/substrate mixture to each well.

    • Initiate the kinase reaction by adding 2.5 µL of the ATP solution.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay (e.g., LanthaScreen®)

This assay measures the inhibition of substrate phosphorylation through a FRET-based detection method.

  • Reagent Preparation:

    • Prepare serial dilutions of the test compound.

    • Prepare a solution of the target kinase, a fluorescently labeled substrate (e.g., fluorescein-labeled peptide), and ATP in kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl2, 1 mM EGTA).

  • Assay Procedure (384-well plate format):

    • Add the serially diluted compounds to the wells.

    • Add the kinase/substrate/ATP solution to initiate the reaction.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Add a solution containing an EDTA-chelated terbium-labeled anti-phospho-substrate antibody in TR-FRET dilution buffer to stop the reaction.

  • Data Analysis:

    • After a final incubation period (e.g., 30-60 minutes), read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., for the acceptor and donor fluorophores).

    • The ratio of the acceptor to donor emission is calculated. Inhibition is observed as a decrease in this ratio.

    • IC50 values are determined by plotting the emission ratio against the inhibitor concentration.

Kinome-wide Selectivity Profiling (e.g., KINOMEscan®)

This is a competition-based binding assay that assesses the interaction of a test compound with a large panel of kinases.

  • Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase. The amount of kinase bound to the solid support is inversely proportional to the affinity of the test compound.

  • Methodology:

    • A large panel of DNA-tagged human kinases is used.

    • A proprietary, broadly active kinase inhibitor is immobilized on a solid support.

    • The test compound is incubated with the kinase and the immobilized ligand.

    • After incubation, the amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag.

  • Data Analysis:

    • The results are typically reported as the percentage of the control (%Ctrl), where a lower percentage indicates stronger binding of the test compound to the kinase.

    • Dissociation constants (Kd) can also be determined from full dose-response curves.

    • The data is often visualized as a "tree-spot" diagram, providing a graphical representation of the inhibitor's selectivity across the human kinome.

Mandatory Visualizations

Logical and Experimental Workflows

G cluster_0 Compound Synthesis and Initial Screening cluster_1 Potency and Selectivity Assessment cluster_2 Cellular and In Vivo Validation A Design and Synthesize This compound Derivatives B Primary Biochemical Assay (e.g., against target kinase) A->B Test Compounds C IC50 Determination (Dose-Response Curve) B->C D Kinome-wide Selectivity Profiling (e.g., KINOMEscan) C->D Active Hits E Secondary Biochemical Assays (against off-target hits) D->E Identify Off-Targets F Cell-Based Assays (Target Engagement, Proliferation) E->F G In Vivo Efficacy Studies (Animal Models) F->G Lead Compounds

Caption: Workflow for Assessing Kinase Inhibitor Selectivity.

Signaling Pathway Diagrams

Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway

G FGF FGF Ligand FGFR FGFR FGF->FGFR FRS2 FRS2 FGFR->FRS2 PLCg PLCγ FGFR->PLCg PI3K PI3K FGFR->PI3K GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation PLCg->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor 6-Fluoro-1H-indazole Inhibitor Inhibitor->FGFR

Caption: Simplified FGFR Signaling Pathway.

NOD2-RIPK2 Signaling Pathway

G MDP MDP (Bacterial Peptidoglycan) NOD2 NOD2 MDP->NOD2 RIPK2 RIPK2 NOD2->RIPK2 TAK1 TAK1 Complex RIPK2->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPKs (p38, JNK) TAK1->MAPK NFkB NF-κB IKK->NFkB Inflammation Inflammatory Cytokine Production NFkB->Inflammation MAPK->Inflammation Inhibitor Fluoro-indazole Inhibitor (GSK583) Inhibitor->RIPK2

Caption: NOD2-RIPK2 Innate Immunity Signaling.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of Fluorinated Indazole Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into pharmacologically active molecules is a well-established method for enhancing metabolic stability, binding affinity, and bioavailability. In the landscape of kinase inhibitor development, fluorinated indazole amines have emerged as a promising class of compounds, demonstrating significant therapeutic potential in preclinical studies. This guide provides an objective comparison of the in vitro and in vivo efficacy of selected fluorinated indazole amines, supported by experimental data and detailed methodologies to aid in the evaluation and advancement of these targeted therapies.

Data Presentation: Efficacy Comparison

The following tables summarize the in vitro potency and corresponding in vivo anti-tumor activity of various fluorinated indazole amines targeting key oncogenic kinases.

Table 1: Comparison of Fluorinated Indazole Amines Targeting VEGFR-2

Compound IDFluorine SubstitutionIn Vitro IC50 (VEGFR-2)Cancer Cell LineIn Vivo ModelDosageTumor Growth Inhibition (TGI)Reference
Compound A 4-Fluoro5.4 nMHUVECZebrafishNot specifiedSignificant anti-angiogenic effect[1]
Pazopanib 6-Fluoro30 nMMultipleHuman tumor xenografts30 mg/kg/dayVaries by tumor type[2]
Compound 30 Not specified1.24 nMHUVECZebrafishNot specifiedSignificant suppression of tumor angiogenesis[1]

Table 2: Comparison of Fluorinated Indazole Amines Targeting FGFR

Compound IDFluorine SubstitutionIn Vitro IC50 (FGFR1)Cancer Cell LineIn Vivo ModelDosageTumor Growth Inhibition (TGI)Reference
Compound 7n Not specified15.0 nMNot specifiedNot specifiedNot specifiedNot specified[3]
Compound 7r Not specified2.9 nMNot specifiedNot specifiedNot specifiedNot specified[3]
Compound 9u Not specified3.3 nMNot specifiedNot specifiedNot specifiedNot specified[4]
Compound 19 Not specifiedFGFR2: 210 nM, FGFR3: 130 nMNot specifiedNSG Mice30 mg/kg (oral)High plasma concentration achieved[5]

Table 3: Comparison of Fluorinated Indazole Amines Targeting PLK4

Compound IDFluorine SubstitutionIn Vitro IC50 (PLK4)Cancer Cell LineIn Vivo ModelDosageTumor Growth Inhibition (TGI)Reference
CFI-400945 Not specifiedPotent inhibitorHuman cancer xenograftsOral administrationWell-tolerated dosesSignificant inhibition of tumor growth[6]
Compound K22 Not specified0.1 nMMCF-7Not specifiedNot specifiedNot specified[7]
Compound C05 Not specified< 0.1 nMIMR-32, MCF-7, H460Not specifiedNot specifiedNot specified[8]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.

In Vitro Kinase Inhibition Assay (LanthaScreen® TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring kinase activity and inhibition.[9][10]

Materials:

  • Kinase of interest (e.g., VEGFR-2, FGFR1, PLK4)

  • Fluorescein-labeled substrate peptide

  • ATP

  • Test compounds (fluorinated indazole amines)

  • LanthaScreen® Tb-labeled antibody specific for the phosphorylated substrate

  • TR-FRET dilution buffer

  • EDTA solution to stop the reaction

  • 384-well assay plates

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Prepare Reagents: Dilute the kinase, substrate, ATP, and test compounds to their desired concentrations in the appropriate kinase reaction buffer.

  • Kinase Reaction:

    • Add 2.5 µL of the test compound solution to the wells of a 384-well plate.

    • Add 2.5 µL of the kinase solution to each well.

    • Initiate the reaction by adding 5 µL of the ATP/substrate solution to each well.

    • Incubate the plate at room temperature for the desired reaction time (typically 60 minutes).

  • Detection:

    • Stop the kinase reaction by adding 10 µL of the EDTA solution containing the Tb-labeled antibody to each well.

    • Incubate the plate at room temperature for 30-60 minutes to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 520 nm (acceptor) and 490 nm (donor).

  • Data Analysis: Calculate the TR-FRET ratio (520 nm emission / 490 nm emission). Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vitro Cell Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[11][12][13]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds (fluorinated indazole amines)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.1% NP-40 in isopropanol with 4 mM HCl)

  • 96-well cell culture plates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Add various concentrations of the test compounds to the wells. Include a vehicle control (e.g., DMSO). Incubate for the desired treatment period (e.g., 48-72 hours).

  • MTT Addition: Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from the absorbance of all wells. Calculate the percentage of cell viability relative to the vehicle control and plot against the logarithm of the compound concentration to determine the IC50 value.

In Vivo Tumor Xenograft Model

This protocol outlines the general procedure for evaluating the anti-tumor efficacy of fluorinated indazole amines in a mouse xenograft model.[14][15]

Materials:

  • Immunocompromised mice (e.g., athymic nude or SCID)

  • Human cancer cell line

  • Cell culture medium and supplements

  • Matrigel (optional, to enhance tumor take rate)

  • Test compound formulation

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation and Implantation:

    • Harvest cultured cancer cells and resuspend them in a mixture of sterile PBS or culture medium, with or without Matrigel.

    • Inject a specific number of cells (e.g., 1-10 million) subcutaneously into the flank of each mouse.

  • Tumor Growth and Treatment Initiation:

    • Monitor the mice regularly for tumor formation.

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer the test compound and vehicle control to their respective groups via the desired route (e.g., oral gavage, intraperitoneal injection) at the specified dose and schedule.

  • Tumor Measurement and Monitoring:

    • Measure the tumor dimensions with calipers at regular intervals (e.g., 2-3 times per week).

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

    • Monitor the body weight and overall health of the mice throughout the study.

  • Study Termination and Data Analysis:

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.

Mandatory Visualizations

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by fluorinated indazole amines.

VEGFR_Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAF RAF VEGFR2->RAF Proliferation Proliferation, Survival, Angiogenesis PLCg->Proliferation AKT AKT PI3K->AKT MEK MEK RAF->MEK AKT->Proliferation ERK ERK MEK->ERK ERK->Proliferation IndazoleAmine Fluorinated Indazole Amine IndazoleAmine->VEGFR2

Caption: VEGFR-2 signaling pathway and point of inhibition.

FGFR_Signaling FGF FGF FGFR FGFR FGF->FGFR FRS2 FRS2 FGFR->FRS2 RAS RAS FRS2->RAS PI3K PI3K FRS2->PI3K RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK CellResponse Cell Proliferation, Differentiation, Survival AKT->CellResponse ERK ERK MEK->ERK ERK->CellResponse IndazoleAmine Fluorinated Indazole Amine IndazoleAmine->FGFR

Caption: FGFR signaling cascade and inhibition point.

Experimental Workflow Diagram

Efficacy_Workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy KinaseAssay Kinase Inhibition Assay (e.g., TR-FRET) Determine IC50 CellAssay Cell-Based Assay (e.g., MTT) Determine IC50 KinaseAssay->CellAssay LeadSelection Lead Compound Selection CellAssay->LeadSelection Comparison In Vitro / In Vivo Correlation Analysis CellAssay->Comparison Xenograft Tumor Xenograft Model (e.g., Mouse) TGI Measure Tumor Growth Inhibition (TGI) Xenograft->TGI TGI->Comparison Compound Fluorinated Indazole Amine Library Compound->KinaseAssay LeadSelection->Xenograft

Caption: Workflow for comparing in vitro and in vivo efficacy.

References

A Comparative Analysis of the Physicochemical Properties of Fluorinated Indazoles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the physicochemical properties of positional isomers of fluorinated 1H-indazoles. The strategic introduction of fluorine into the indazole scaffold can significantly modulate its lipophilicity, acidity, and other properties crucial for drug design and discovery.

This guide summarizes available experimental and predicted data for 4-fluoro-, 5-fluoro-, 6-fluoro-, and 7-fluoro-1H-indazole. Due to a lack of a single comprehensive experimental study directly comparing all positional isomers, this guide collates data from various sources and clearly distinguishes between experimental and predicted values.

Physicochemical Properties: A Comparative Overview

The position of the fluorine atom on the indazole ring significantly influences its electronic properties and, consequently, its physicochemical characteristics. The following table summarizes key experimental and predicted data for the monofluoro-substituted 1H-indazoles.

Property4-Fluoro-1H-indazole5-Fluoro-1H-indazole6-Fluoro-1H-indazole7-Fluoro-1H-indazoleUnsubstituted 1H-Indazole
Molecular Formula C₇H₅FN₂C₇H₅FN₂C₇H₅FN₂C₇H₅FN₂C₇H₆N₂
Molecular Weight 136.13 g/mol 136.13 g/mol 136.13 g/mol 136.13 g/mol 118.14 g/mol
Melting Point (°C) 130 - 134[1]119 - 125[2][3]Not specifiedNot specified146 - 148
Boiling Point (°C) 274.89 at 760 mmHg[1]Not specifiedNot specified274.9 at 760 mmHg[4]270
Predicted logP 1.7[5]2.3[6]Not specifiedNot specified1.83
Predicted pKa 13.21 ± 0.40[1]Not specifiedNot specifiedNot specified13.86
Aqueous Solubility Slightly soluble in DMSO and Methanol[1]Not specifiedNot specifiedNot specifiedSparingly soluble

Note: Predicted values are computationally generated and should be confirmed by experimental methods. The absence of a value indicates that reliable experimental or predicted data was not found in the searched literature.

The Impact of Fluorination on Indazole Properties

The introduction of a highly electronegative fluorine atom can have profound effects on the physicochemical properties of the indazole ring system. These modifications are critical in the context of drug design, influencing factors such as membrane permeability, metabolic stability, and target binding affinity.

Lipophilicity (logP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical parameter for drug absorption and distribution. The predicted logP values for 4-fluoro-1H-indazole (1.7) and 5-fluoro-1H-indazole (2.3) suggest that fluorination can modulate the lipophilicity of the parent indazole molecule (logP ≈ 1.83). The positional differences in logP highlight the subtle yet significant impact of fluorine's location on the molecule's overall polarity and interaction with nonpolar environments.

Acidity (pKa)

The acidity of the N-H proton in the pyrazole ring of indazole is another key property affected by fluorination. The electron-withdrawing nature of fluorine is expected to increase the acidity (lower the pKa) of the N-H proton compared to the unsubstituted indazole. The predicted pKa for 4-fluoro-1H-indazole is 13.21, which is slightly lower than that of unsubstituted indazole (pKa ≈ 13.86), supporting this trend. The change in pKa can influence the ionization state of the molecule at physiological pH, which in turn affects its solubility, permeability, and receptor interactions.

Synthesis of Fluorinated Indazoles

A general and efficient method for the synthesis of fluorinated indazoles involves the cyclization of appropriately substituted fluorinated phenylhydrazines. For instance, the synthesis of 7-fluoro-1H-indazole can be achieved from 2-fluoro-6-methylaniline through a multi-step process involving acetylation, oxidation, and cyclization.[4]

A generalized workflow for the synthesis of a positional isomer of fluoroindazole is depicted below:

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Start_A Fluorinated Phenylhydrazine Isomer Reaction Cyclization Reaction Start_A->Reaction Start_B Cyclizing Agent (e.g., Formic Acid) Start_B->Reaction Product Positional Fluoroindazole Isomer Reaction->Product VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Dimerization Receptor Dimerization & Autophosphorylation VEGFR2->Dimerization PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS Fluoroindazole Fluorinated Indazole (Inhibitor) Fluoroindazole->Dimerization Inhibits PKC PKC PLCg->PKC AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Cell Proliferation PKC->Proliferation Survival Cell Survival AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Cell Migration ERK->Migration Angiogenesis Angiogenesis

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Kinase Inhibitors Derived from 6-Fluoro-1H-Indazole Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of kinase inhibitors stemming from the privileged 6-fluoro-1H-indazole scaffold, complete with supporting experimental data and detailed protocols to inform selective drug design.

The 6-fluoro-1H-indazole core is a well-established pharmacophore in the development of kinase inhibitors, prized for its ability to form key hydrogen bond interactions within the ATP-binding pocket of a wide range of kinases. The strategic placement of a fluorine atom can enhance binding affinity and modulate physicochemical properties, making this scaffold a fertile ground for the discovery of potent and selective inhibitors. However, achieving selectivity across the vast and structurally similar human kinome remains a paramount challenge. Off-target effects, stemming from cross-reactivity with unintended kinases, can lead to cellular toxicity and undesirable side effects.

This guide provides a comparative analysis of the cross-reactivity profiles of kinase inhibitors derived from a 6-fluoro-1H-indazole scaffold. While direct, publicly available cross-reactivity studies on a broad panel of inhibitors derived specifically from 6-Fluoro-1H-indazol-4-amine are limited, this guide utilizes a closely related and well-characterized example—a 6-fluoro-1H-indazol-3-amine derivative—to illustrate the principles of selectivity and provide a framework for comparison. The presented data and protocols are synthesized from publicly available research to empower researchers in the rational design of next-generation kinase inhibitors.

Comparative Kinase Inhibition Profile

The selectivity of a kinase inhibitor is a critical attribute that dictates its therapeutic window. Kinome-wide screening is the gold standard for assessing the cross-reactivity of a compound. Below is a summary of the inhibitory activity of a representative kinase inhibitor derived from a 6-fluoro-1H-indazole scaffold against key oncogenic kinases.

Kinase TargetInhibitor (6-fluoro-1H-indazol-3-amine derivative) IC50 (nM)[1]
FGFR1< 4.1
FGFR22.0

This data is derived from a study on 1H-indazol-3-amine derivatives and is presented to illustrate the potential potency conferred by the 6-fluoro-indazole scaffold.[1]

Deciphering Selectivity: The Experimental Approach

Understanding the cross-reactivity of a kinase inhibitor requires robust and reproducible experimental methods. The following protocols outline standard assays used to determine the selectivity profile of kinase inhibitors.

Experimental Protocols

1. In Vitro Kinase Inhibition Assay (Radiometric)

This assay is considered the gold standard for directly measuring the catalytic activity of a kinase and its inhibition by a test compound.

  • Principle: This method quantifies the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) to a specific substrate by the target kinase. A reduction in substrate phosphorylation in the presence of the inhibitor indicates its potency.

  • Procedure:

    • Prepare a reaction mixture containing the purified kinase, its specific substrate (peptide or protein), and the test inhibitor at various concentrations in a suitable buffer.

    • Initiate the kinase reaction by adding radioactively labeled ATP.

    • Incubate the reaction at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes).

    • Stop the reaction and separate the phosphorylated substrate from the unreacted ATP, often by spotting the reaction mixture onto phosphocellulose paper followed by washing.

    • Quantify the incorporated radioactivity on the substrate using a scintillation counter or phosphorimager.

    • Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

2. Kinome-Wide Selectivity Profiling (Binding Assay)

Competitive binding assays offer a high-throughput method to assess the interaction of an inhibitor with a large panel of kinases.

  • Principle: This assay measures the ability of a test compound to displace a known, high-affinity ligand (often an immobilized ATP-competitive probe) from the ATP-binding site of a kinase.

  • Procedure:

    • A large panel of human kinases, often expressed as fusions with a detectable tag (e.g., T7 phage), is used.

    • The kinases are incubated with an immobilized, broad-spectrum kinase inhibitor (the "bait").

    • The test inhibitor is added at a fixed concentration (e.g., 10 µM) to compete with the bait for binding to the kinases.

    • After an incubation period, unbound components are washed away.

    • The amount of kinase remaining bound to the immobilized bait is quantified, typically by quantitative PCR (qPCR) for the DNA tag.

    • A reduction in the amount of bound kinase compared to a control indicates that the test inhibitor binds to that specific kinase. The results are often reported as the percentage of control binding.

3. Cellular Target Engagement Assay (NanoBRET™)

This assay measures the binding of a test compound to its target kinase within living cells, providing a more physiologically relevant assessment of target engagement.

  • Principle: The target kinase is expressed in cells as a fusion with NanoLuc® luciferase. A fluorescent tracer that binds to the kinase's ATP pocket is added to the cells. When the tracer binds to the kinase-NanoLuc® fusion, Bioluminescence Resonance Energy Transfer (BRET) occurs. A test compound that binds to the kinase will compete with the tracer, leading to a decrease in the BRET signal.

  • Procedure:

    • Transfect cells with a plasmid encoding the kinase-NanoLuc® fusion protein.

    • Plate the cells and allow them to adhere.

    • Add the NanoBRET™ tracer and the test inhibitor at various concentrations to the cells.

    • Add the Nano-Glo® substrate to measure both donor (luciferase) and acceptor (tracer) emission.

    • Calculate the BRET ratio and determine the IC50 value for target engagement in the cellular environment.

Visualizing the Landscape: Signaling Pathways and Workflows

To provide a clearer understanding of the biological context and experimental design, the following diagrams, generated using the DOT language, illustrate a key signaling pathway targeted by indazole-derived inhibitors and a typical experimental workflow for assessing kinase inhibitor selectivity.

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR GRB2_SOS GRB2/SOS FGFR->GRB2_SOS Activates PLCg PLCγ FGFR->PLCg Activates FGF FGF Ligand FGF->FGFR Binds RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors DAG_IP3 DAG / IP3 PLCg->DAG_IP3 PKC PKC DAG_IP3->PKC PKC->Transcription_Factors Gene_Expression Gene Expression Transcription_Factors->Gene_Expression

Caption: Simplified FGFR signaling pathway, a common target for indazole-based kinase inhibitors.

Kinase_Inhibitor_Selectivity_Workflow cluster_synthesis Compound Synthesis cluster_screening Selectivity Screening cluster_validation Cellular Validation Indazole_Derivative Synthesize 6-Fluoro-1H-Indazole Derivative Primary_Assay Primary Assay (e.g., Radiometric Assay on Target Kinase) Indazole_Derivative->Primary_Assay Kinome_Scan Kinome-Wide Profiling (e.g., Binding Assay) Primary_Assay->Kinome_Scan Potent Hits Cellular_Assay Cellular Target Engagement (e.g., NanoBRET) Kinome_Scan->Cellular_Assay Selective Hits Downstream_Signaling Western Blot for Downstream Signaling Cellular_Assay->Downstream_Signaling

Caption: Experimental workflow for determining the cross-reactivity of a novel kinase inhibitor.

References

Safety Operating Guide

Safeguarding Research: A Step-by-Step Guide to the Proper Disposal of 6-Fluoro-1H-indazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). Based on the hazard profiles of similar compounds, 6-Fluoro-1H-indazol-4-amine is expected to be a skin and eye irritant, potentially corrosive, and harmful if ingested or inhaled. It is also classified as very toxic to aquatic life with long-lasting effects.

Personal Protective Equipment (PPE) Requirements:

PPE ItemSpecificationPurpose
Eye Protection Tightly fitting safety goggles or a face shield.To protect against splashes and dust.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact.
Body Protection A lab coat or chemical-resistant apron.To protect against contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. A respirator may be necessary if dust is generated.To

Essential Safety and Operational Guide for 6-Fluoro-1H-indazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for handling 6-Fluoro-1H-indazol-4-amine. The content is intended for researchers, scientists, and professionals in drug development. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is synthesized from data on structurally similar aromatic amines and fluorinated indazoles. It is imperative to conduct a thorough risk assessment before commencing any work.[1][2][3]

Hazard Summary

Based on analogous compounds, this compound is anticipated to cause skin, eye, and respiratory irritation.[1][4] It may also be harmful if swallowed or inhaled.[1][5] The presence of the fluoro- group necessitates caution, as thermal decomposition may produce hazardous hydrogen fluoride gas.[4]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary defense against potential exposure.[2] The following table summarizes the required PPE for handling this compound.

Protection Level Equipment Purpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to dust or vapors.[1][2]
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities.[1][2][6]
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene)To prevent skin contact. Double-gloving is recommended, with frequent changes.[1][2]
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.[2][7]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.[2]
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside a fume hood or if engineering controls are insufficient to control airborne concentrations.[1][2]
Operational Plan: Step-by-Step Handling

Adherence to the following procedural steps is essential for the safe handling of this compound.

1. Pre-Handling Preparation:

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.[2]

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible.[2][7]

  • PPE Check: Verify that all necessary PPE is available and in good condition before entering the handling area.[1]

2. Handling the Compound:

  • Weighing: Always weigh the solid compound inside a certified chemical fume hood or a ventilated balance enclosure to avoid dust generation.[2]

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to prevent splashing.

  • Reactions: Set up all apparatus for chemical reactions securely within the fume hood.[2]

3. Post-Handling Procedures:

  • Decontamination: Wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.[2]

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[4]

Spill Management

In the event of a spill:

  • Evacuate the immediate area.[1]

  • If the spill is small and you are trained to handle it, wear appropriate PPE, including respiratory protection.[1]

  • Contain the spill using an inert absorbent material like vermiculite or sand.[3]

  • Carefully sweep or scoop the absorbed material into a designated, sealed container for disposal.[1][3]

  • Clean the spill area thoroughly.[3]

Disposal Plan

Proper disposal is crucial to ensure environmental safety and regulatory compliance.

  • Waste Collection:

    • All waste containing this compound should be collected in a clearly labeled, sealed, and appropriate hazardous waste container.[3]

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][5]

  • Disposal Method:

    • The primary method for disposal is through a licensed professional waste disposal service.[3] This ensures that the compound is managed in an environmentally responsible and compliant manner.

    • Do not dispose of this chemical down the drain or in regular trash.[4][8]

  • Institutional Procedures:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal of the chemical waste.[3]

Visual Workflow Guides

To further clarify the procedural steps and decision-making processes, the following diagrams have been created.

PPE_Selection_Workflow PPE Selection Workflow for Handling this compound start Start: Handling this compound fume_hood Work in a Certified Chemical Fume Hood start->fume_hood goggles_shield Wear Chemical Splash Goggles & Face Shield fume_hood->goggles_shield gloves Wear Chemical-Resistant Gloves (Double-Gloved) goggles_shield->gloves lab_coat Wear a Flame-Resistant Lab Coat gloves->lab_coat shoes Wear Closed-Toe, Chemical-Resistant Shoes lab_coat->shoes outside_hood_q Is work required outside a fume hood? shoes->outside_hood_q respirator Wear NIOSH-Approved Respirator outside_hood_q->respirator Yes end_op Proceed with Operation outside_hood_q->end_op No respirator->end_op

Caption: PPE Selection Workflow for Handling this compound.

Operational_Disposal_Workflow Operational and Disposal Workflow for this compound cluster_handling Handling Protocol cluster_spill Spill Management cluster_disposal Disposal Protocol prep Pre-Handling Preparation (Risk Assessment, Emergency Equipment Check) handling Handling Compound in Fume Hood (Weighing, Dissolving, Reactions) prep->handling post_handling Post-Handling (Decontamination, Hand Washing) handling->post_handling spill_event Spill Occurs handling->spill_event collect_waste Collect All Waste in Labeled, Sealed Container post_handling->collect_waste evacuate Evacuate Area spill_event->evacuate contain Contain Spill with Inert Absorbent evacuate->contain collect_spill Collect Absorbed Material into Hazardous Waste Container contain->collect_spill clean_area Thoroughly Clean Spill Area collect_spill->clean_area store_waste Store Waste in Cool, Dry, Ventilated Area collect_waste->store_waste contact_ehs Contact EHS for Professional Disposal store_waste->contact_ehs

Caption: Operational and Disposal Workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.